Product packaging for Nickel;vanadium(Cat. No.:CAS No. 52935-32-7)

Nickel;vanadium

Cat. No.: B15471391
CAS No.: 52935-32-7
M. Wt: 270.211 g/mol
InChI Key: GBSPUTASBNWRBK-UHFFFAOYSA-N
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Description

Nickel;vanadium is a useful research compound. Its molecular formula is Ni2V3 and its molecular weight is 270.211 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ni2V3 B15471391 Nickel;vanadium CAS No. 52935-32-7

Properties

CAS No.

52935-32-7

Molecular Formula

Ni2V3

Molecular Weight

270.211 g/mol

IUPAC Name

nickel;vanadium

InChI

InChI=1S/2Ni.3V

InChI Key

GBSPUTASBNWRBK-UHFFFAOYSA-N

Canonical SMILES

[V].[V].[V].[Ni].[Ni]

Origin of Product

United States

Foundational & Exploratory

Crystal structure analysis of Ni-V intermetallic compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Crystal Structure Analysis of Ni-V Intermetallic Compounds

Introduction

Nickel-Vanadium (Ni-V) intermetallic compounds are crucial constituents in various high-performance alloys, including nickel-based superalloys, which are utilized in demanding environments such as aerospace and power generation. The specific arrangement of nickel and vanadium atoms into ordered crystal structures dictates the macroscopic properties of these materials, including their mechanical strength, thermal stability, and chemical resistance. A thorough understanding of the crystal structure of Ni-V intermetallic phases is therefore paramount for the design and development of new and improved alloys. This guide provides a comprehensive overview of the crystal structures of known Ni-V intermetallic compounds, details the experimental protocols for their analysis, and presents a logical workflow for their characterization.

Crystal Structures of Ni-V Intermetallic Phases

The Ni-V binary system is characterized by the presence of several stable intermetallic compounds. According to the Ni-V phase diagram, the established intermetallic phases include σ′, Ni₈V, Ni₃V, Ni₂V, and NiV₃[1]. The crystallographic details for the most commonly studied phases are summarized below.

Data Presentation: Crystallographic Information

Table 1: Crystallographic Data for Ni-V Intermetallic Compounds

PhasePearson SymbolSpace GroupPrototypeCrystal SystemLattice Parameters (Å)Reference
Ni₃V tI8I4/mmmNi₃TiTetragonal (D0₂₂)a = 3.54, c = 7.28[2]
Ni₂V oI12ImmmMoPt₂Orthorhombica = 2.61, b = 8.27, c = 4.55[3]
σ' (sigma prime) tP30P4₂/mnmCrFeTetragonalVaries with composition[1]
NiV₃ cP8Pm-3nCr₃Si (A15)Cubica = 4.72[3]

Note: Data for the Ni₈V phase is less commonly reported in standard crystallographic databases and may require more specialized literature for detailed analysis.

The Ni₃V phase is of particular interest as it is a critical strengthening phase in some dual two-phase intermetallic alloys[1]. It most stably exists in the tetragonal D0₂₂ structure, although other structures like the cubic L1₂ and hexagonal D0₁₉ have been investigated theoretically[2][4].

Experimental Protocols for Crystal Structure Analysis

A multi-technique approach is typically employed to unambiguously determine the crystal structure of Ni-V intermetallic compounds. This involves sample preparation, initial phase identification, and detailed structural refinement.

Sample Preparation: Arc Melting and Annealing
  • Objective: To synthesize homogeneous Ni-V alloy samples with compositions corresponding to the intermetallic phases of interest.

  • Methodology:

    • High-purity nickel (e.g., 99.99%) and vanadium (e.g., 99.9%) are weighed to achieve the desired stoichiometric ratios.

    • The raw materials are placed in a water-cooled copper hearth within an arc melting furnace.

    • The furnace chamber is evacuated to a high vacuum (e.g., 10⁻³ Pa) and then backfilled with a high-purity inert gas, such as argon, to prevent oxidation.

    • The materials are melted using a non-consumable tungsten electrode. To ensure homogeneity, the resulting ingot is typically flipped and re-melted several times.

    • The as-cast ingots are then sealed in evacuated quartz tubes and subjected to a homogenization anneal at an elevated temperature (e.g., 1000°C - 1200°C) for an extended period (e.g., 40-55 days) to achieve phase equilibrium[1][5]. The samples are then quenched in water to retain the high-temperature phase structure.

Phase Identification and Crystal Structure Determination: X-Ray Diffraction (XRD)
  • Objective: To identify the crystalline phases present in the sample and determine their crystal structures and lattice parameters.

  • Methodology:

    • A portion of the annealed alloy is ground into a fine powder.

    • The powder is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation[6].

    • The diffractometer scans a range of 2θ angles to record the diffraction pattern.

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to determine the lattice parameters, and the peak intensities are used to refine the atomic positions within the unit cell.

    • Phase identification is performed by comparing the experimental diffraction pattern to databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

    • For detailed structural analysis, Rietveld refinement is performed on the diffraction data. This method involves fitting a calculated diffraction pattern, based on a structural model (crystal system, space group, atomic positions), to the experimental data to refine the structural parameters[6].

Microstructural and Compositional Analysis: SEM, EPMA/EDS
  • Objective: To visualize the microstructure of the alloy and determine the chemical composition of the constituent phases.

  • Methodology:

    • A piece of the annealed ingot is mounted in a conductive resin, ground, and polished to a mirror finish.

    • The sample is examined using a Scanning Electron Microscope (SEM) to observe the grain structure, phase distribution, and morphology.

    • Energy Dispersive X-ray Spectroscopy (EDS) or Wavelength Dispersive X-ray Spectroscopy (WDS), often integrated with the SEM in an Electron Probe Microanalyzer (EPMA), is used to perform elemental analysis[1][5].

    • By focusing the electron beam on different phases observed in the SEM images, the precise atomic percentages of Ni and V in each phase can be determined, confirming the stoichiometry of the intermetallic compounds identified by XRD[1].

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To identify phase transformation temperatures (e.g., melting, solid-state transformations).

  • Methodology:

    • A small, weighed sample of the alloy is placed in a crucible within a DSC instrument alongside an empty reference crucible.

    • The sample and reference are heated at a constant rate.

    • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • Endothermic or exothermic peaks in the resulting thermogram indicate phase transitions, such as the congruent transformation of the Ni₃V phase at 1045 °C[1].

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of Ni-V intermetallic compound crystal structures.

Experimental_Workflow_for_NiV_Crystal_Structure_Analysis start Start: Define Ni-V Composition synthesis Alloy Synthesis (Arc Melting) start->synthesis homogenization Homogenization (High-Temp Annealing) synthesis->homogenization characterization Characterization homogenization->characterization xrd X-Ray Diffraction (XRD) characterization->xrd Structural Info sem_epma SEM & EPMA/EDS characterization->sem_epma Microscopy & Composition dsc Differential Scanning Calorimetry (DSC) characterization->dsc Thermal Properties phase_id Phase Identification xrd->phase_id microstructure Microstructure Analysis sem_epma->microstructure composition Compositional Analysis sem_epma->composition thermal_trans Thermal Transitions dsc->thermal_trans analysis Data Analysis report Final Report: Crystal Structure & Properties analysis->report rietveld Rietveld Refinement phase_id->rietveld rietveld->analysis microstructure->analysis composition->analysis thermal_trans->analysis

Caption: Workflow for Ni-V intermetallic characterization.

References

A Technical Guide to the Synthesis and Characterization of Nickel Vanadium Oxide Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of nickel vanadium oxide nanostructures, tailored for researchers, scientists, and professionals in drug development. The document details common synthesis methodologies, advanced characterization techniques, and a summary of key material properties, with a focus on emerging biomedical applications.

Introduction to Nickel Vanadium Oxide Nanostructures

Nickel vanadium oxide (NVO) nanostructures are a class of bimetallic oxide materials that have garnered significant interest due to their unique physicochemical properties. These properties, including high electrochemical activity, catalytic potential, and semiconductor behavior, make them promising candidates for a wide range of applications, from energy storage to catalysis and biomedical engineering. For drug development professionals, the potential of these nanomaterials in targeted cancer therapy and as novel antibacterial agents is of particular importance. The ability to control the size, shape, and crystal structure of NVO nanostructures through various synthesis routes is critical to unlocking their full potential.

Synthesis Methodologies

The properties of nickel vanadium oxide nanostructures are highly dependent on the synthesis method employed. Common techniques include co-precipitation, hydrothermal/solvothermal methods, and sol-gel synthesis, each offering distinct advantages in controlling the material's final characteristics.

Co-precipitation Method

Co-precipitation is a facile and cost-effective method for synthesizing NVO nanostructures.[1] It involves the simultaneous precipitation of nickel and vanadium precursors from a solution by adding a precipitating agent. The process allows for good chemical homogeneity and can be performed at relatively low temperatures.

Experimental Protocol: Synthesis of V₂O₅/Cs-doped NiO₂ via Co-Precipitation [2][3]

  • Precursor Preparation: Prepare a solution of Nickel Nitrate (B79036) Hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

  • Precipitation: Heat the solution to 100 °C under continuous stirring. After 30 minutes, add a 1 M Sodium Hydroxide (NaOH) solution dropwise to adjust the pH to approximately 12, inducing the formation of a precipitate.

  • Washing: Collect the precipitate and wash it several times by centrifugation at 7000 rpm for 7 minutes with deionized water to remove any unreacted precursors or byproducts.

  • Drying: Dry the washed precipitate in an oven at 150 °C for 12 hours to obtain a fine powder of the nanostructures.

  • Doping (Optional): For doped nanostructures, the same procedure is followed with the addition of the doping precursors (e.g., V₂O₅ and carbon spheres) to the initial nickel nitrate solution.[2][3]

Hydrothermal/Solvothermal Method

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel (autoclave). These methods are excellent for producing highly crystalline and well-defined nanostructures.[4][5]

Experimental Protocol: Hydrothermal Synthesis of Nickel Vanadium Oxide [6][7]

  • Precursor Solution: Dissolve nickel and vanadium precursors (e.g., nickel nitrate and ammonium (B1175870) vanadate) in a suitable solvent (e.g., water for hydrothermal, ethanol (B145695) for solvothermal).

  • Additive Introduction: Add any surfactants or structure-directing agents (e.g., CTAB, PEG) to the solution to control the morphology of the final product.[4][8]

  • Autoclave Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180 °C) for a designated period (e.g., 5-12 hours).[8]

  • Product Recovery: After the reaction, allow the autoclave to cool to room temperature.

  • Washing and Drying: Collect the resulting precipitate, wash it with deionized water and ethanol to remove impurities, and dry it in an oven at a moderate temperature (e.g., 70-80 °C).[8][9]

G cluster_synthesis Generalized Synthesis Workflow A Precursor Solution (Ni & V Salts) B Mixing & Stirring (Additives/pH Adjustment) A->B Homogenization C Reaction (Precipitation / Hydrothermal) B->C Induce Nucleation D Washing & Centrifugation C->D Purification E Drying / Calcination D->E Solvent Removal F NVO Nanostructures E->F Final Product G cluster_characterization Comprehensive Characterization Workflow Start Synthesized NVO Sample XRD XRD Analysis Start->XRD Microscopy SEM / TEM Start->Microscopy XPS XPS Analysis Start->XPS Electrochem Electrochemical Testing Start->Electrochem P1 Crystal Structure Phase Purity Crystallite Size XRD->P1 P2 Morphology Particle Size Lattice Fringes Microscopy->P2 P3 Elemental Composition Oxidation States XPS->P3 P4 Capacitance Cycling Stability Energy Density Electrochem->P4 G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits NVO Ni@V₂O₅ Nanocomposite NVO->PI3K Inhibition NVO->AKT Inhibition NVO->mTOR Inhibition

References

In-Depth Technical Guide: Low-Temperature Magnetic Properties of Nickel-Vanadium Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the magnetic properties of nickel-vanadium (Ni-V) thin films at low temperatures. The addition of vanadium to nickel has a profound impact on its magnetic characteristics, leading to a tunable system that exhibits a range of phenomena from robust ferromagnetism to paramagnetism. This document details the fundamental magnetic behavior of Ni-V alloys, experimental methodologies for thin film synthesis and characterization, and presents available data on their low-temperature magnetic properties. While specific quantitative data for Ni-V thin films is limited in publicly available literature, this guide synthesizes findings from bulk Ni-V alloys and general principles of thin film magnetism to provide a valuable resource for researchers in this field.

Introduction to the Nickel-Vanadium System

Nickel is a well-known ferromagnetic material with a Curie temperature of approximately 631 K. The introduction of vanadium, a non-magnetic element, into the nickel lattice disrupts the ferromagnetic ordering. In bulk Ni-V alloys, increasing the vanadium concentration systematically suppresses the ferromagnetic properties. The Curie temperature (Tc), the temperature at which the material transitions from a ferromagnetic to a paramagnetic state, decreases with increasing vanadium content.[1] This trend culminates in a quantum critical point (QCP) at a vanadium concentration of approximately 11.6%, where the ferromagnetic order is completely suppressed even at absolute zero.[1][2]

The magnetic behavior in these alloys is understood to be inhomogeneous, with the formation of magnetic clusters of nickel-rich regions within a less magnetic or non-magnetic matrix.[1][3] This inhomogeneity is a key factor in determining the overall magnetic response of the material. While the primary focus of existing research has been on bulk Ni-V alloys, the magnetic properties of thin films are of significant interest for applications in spintronics and magnetic recording, where dimensional confinement and substrate-induced strain can lead to novel magnetic phenomena.

Quantitative Magnetic Data (Bulk Ni-V Alloys)

The following table summarizes the magnetic properties of bulk polycrystalline Ni-V alloys at low temperatures as a function of vanadium concentration. It is important to note that these values may differ for thin films due to factors such as thickness, substrate-induced strain, and microstructure. This data is compiled from studies on bulk materials and serves as a foundational reference.

Vanadium Concentration (at. %)Curie Temperature (Tc) (K)Saturation Magnetization (Ms) at 4.2 K (emu/g)Magnetic State at Low Temperature
0~631~58.6Ferromagnetic
4~450Not specifiedFerromagnetic
7~300Not specifiedFerromagnetic
8.5~200Not specifiedFerromagnetic with inhomogeneities
10~100Not specifiedInhomogeneous Ferromagnetism
11.6~0~0Paramagnetic (Quantum Critical Point)
> 11.6Not applicable~0Paramagnetic

Experimental Protocols

Thin Film Deposition: Magnetron Sputtering

A common technique for fabricating Ni-V thin films is magnetron sputtering. The addition of a small amount of vanadium to the nickel target can simplify the sputtering process, as pure nickel targets can be problematic due to their ferromagnetic nature which can interfere with the magnetic fields used in the sputtering gun.[4]

Methodology:

  • Substrate Preparation: Silicon wafers with a thermally grown oxide layer (SiO2/Si) are typically used as substrates. The substrates are cleaned sequentially in ultrasonic baths of acetone, isopropyl alcohol, and deionized water, followed by drying with nitrogen gas.

  • Sputtering System: A high-vacuum or ultra-high-vacuum magnetron sputtering system is employed. The system is pumped down to a base pressure of at least 10-7 Torr to minimize contamination.

  • Target: A composite Ni-V target with the desired atomic percentage of each element is used. Alternatively, co-sputtering from separate nickel and vanadium targets can be employed to achieve a range of compositions on a single substrate wafer.

  • Sputtering Process:

    • Argon is introduced into the chamber as the sputtering gas at a typical flow rate of 20-50 sccm.

    • The working pressure is maintained in the range of 1-10 mTorr.

    • A DC or pulsed-DC power supply is used to generate a plasma. For pure nickel or high-nickel-content targets, a pulsed-DC or RF power source is preferred to mitigate the effects of target magnetism.[4]

    • The substrate may be heated during deposition to control the film's crystallinity and microstructure.

    • The deposition rate is monitored using a quartz crystal microbalance, and the final film thickness is confirmed by techniques such as X-ray reflectivity (XRR) or profilometry.

Low-Temperature Magnetic Characterization: SQUID-VSM

A Superconducting Quantum Interference Device Vibrating Sample Magnetometer (SQUID-VSM) is a highly sensitive instrument used to measure the magnetic properties of materials as a function of temperature and applied magnetic field.

Methodology:

  • Sample Preparation: A small, well-defined piece of the Ni-V thin film on its substrate is mounted on a sample holder, typically made of a non-magnetic material like quartz.

  • Measurement Setup: The sample is placed inside the SQUID-VSM chamber. The system is cooled to the desired low temperature, often using liquid helium.

  • Measurement Protocol:

    • M-H Hysteresis Loops: At a fixed low temperature (e.g., 4 K), the magnetic field is swept from a large positive value to a large negative value and back, while the magnetic moment of the sample is measured. This provides information on the saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).

    • M-T Curves (Zero-Field-Cooled and Field-Cooled):

      • Zero-Field-Cooled (ZFC): The sample is cooled from room temperature to the lowest temperature in the absence of an applied magnetic field. A small magnetic field is then applied, and the magnetic moment is measured as the sample is warmed up.

      • Field-Cooled (FC): The sample is cooled from room temperature to the lowest temperature in the presence of a small applied magnetic field. The magnetic moment is then measured as the sample is warmed up in the same field. Deviations between the ZFC and FC curves can indicate phenomena such as superparamagnetism or spin-glass behavior.

    • AC Susceptibility: An oscillating magnetic field is applied, and the in-phase and out-of-phase components of the magnetic susceptibility are measured as a function of temperature and frequency. This is a powerful technique for probing dynamic magnetic phenomena and phase transitions.

Visualizations

Experimental Workflow for Characterization of Ni-V Thin Films

experimental_workflow cluster_synthesis Thin Film Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_interpretation Interpretation substrate Substrate Preparation sputtering Magnetron Sputtering of Ni-V substrate->sputtering structural Structural Analysis (XRD, AFM) sputtering->structural magnetic Low-Temperature Magnetic Measurements (SQUID-VSM) sputtering->magnetic mh_loops M-H Hysteresis Loops magnetic->mh_loops mt_curves M-T Curves (ZFC/FC) magnetic->mt_curves ac_susc AC Susceptibility magnetic->ac_susc mag_props Determination of Ms, Hc, Tc mh_loops->mag_props mt_curves->mag_props phase_diag Magnetic Phase Diagram Construction ac_susc->phase_diag mag_props->phase_diag

Caption: Experimental workflow for the synthesis and characterization of Ni-V thin films.

Logical Relationship of Vanadium Concentration and Magnetic Properties

logical_relationship cluster_cause Cause cluster_effect Effect increase_v Increase in Vanadium Concentration decrease_tc Decrease in Curie Temperature (Tc) increase_v->decrease_tc decrease_ms Decrease in Saturation Magnetization (Ms) increase_v->decrease_ms increase_inhomogeneity Increased Magnetic Inhomogeneity increase_v->increase_inhomogeneity qcp Transition to Paramagnetism (QCP at ~11.6% V) decrease_tc->qcp increase_inhomogeneity->qcp

Caption: The effect of increasing vanadium concentration on the magnetic properties of Ni-V alloys.

Conclusion

The nickel-vanadium system offers a versatile platform for studying the evolution of magnetism from a ferromagnetic to a paramagnetic state. While research on Ni-V thin films is not as extensive as on their bulk counterparts, the foundational understanding of the bulk alloy system provides a strong basis for predicting and interpreting the behavior of thin films. The suppression of ferromagnetism with increasing vanadium concentration is a key characteristic, driven by the disruption of the nickel magnetic moments and the emergence of magnetic inhomogeneities. The experimental protocols outlined in this guide provide a framework for the controlled synthesis and detailed characterization of Ni-V thin films at low temperatures. Further research focusing specifically on the magnetic properties of Ni-V thin films is warranted to explore the influence of reduced dimensionality and strain on the magnetic phase diagram and to unlock their potential for technological applications.

References

An In-depth Technical Guide to Early Research on Nickel-Vanadium Systems for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of bimetallic catalysts has been a cornerstone of catalytic science, offering pathways to enhanced activity, selectivity, and stability compared to their monometallic counterparts. Among these, nickel-vanadium (Ni-V) systems have garnered interest for their potential in a variety of catalytic applications, including hydrogenation and oxidation reactions. This technical guide delves into the early research on Ni-V catalytic systems, providing a foundational understanding of their synthesis, characterization, and catalytic performance. By examining the fundamental experimental protocols and quantitative data from early studies, this document aims to provide researchers with a comprehensive understanding of the core principles governing these promising catalytic materials.

Experimental Protocols

Early research into nickel-vanadium catalysts primarily utilized two foundational synthesis methods: co-precipitation and impregnation. These techniques, while relatively simple, laid the groundwork for producing bimetallic catalytic materials with varying compositions and properties.

Co-precipitation Method for Nickel-Vanadium Oxides

The co-precipitation method involves the simultaneous precipitation of precursor salts of the desired metals from a solution. This technique is advantageous for achieving a homogeneous distribution of the metal components at the atomic level.

Protocol:

  • Precursor Solution Preparation: Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and ammonium (B1175870) metavanadate (NH₄VO₃) are dissolved in deionized water to achieve the desired Ni:V molar ratio.

  • Precipitation: The precursor solution is heated, typically to around 100°C, with continuous stirring. A precipitating agent, such as a 1 M solution of sodium hydroxide (B78521) (NaOH), is added dropwise to the heated solution to raise the pH to approximately 12, inducing the co-precipitation of nickel and vanadium hydroxides or hydrated oxides.[1]

  • Aging: The resulting precipitate is aged in the mother liquor, often with continued stirring and heating, to ensure complete precipitation and to influence the crystallite size and morphology of the final material.

  • Washing and Drying: The precipitate is then thoroughly washed with deionized water to remove any residual ions from the precursor salts and the precipitating agent. Centrifugation is often employed to separate the solid from the liquid phase. The washed precipitate is subsequently dried in an oven, typically at a temperature of around 150°C for 12 hours, to remove the water.[1]

  • Calcination: The dried powder is calcined in a furnace at elevated temperatures. The calcination temperature is a critical parameter that influences the final phase composition, crystallinity, and surface area of the mixed oxide catalyst.

Co_Precipitation_Workflow cluster_solution_prep Solution Preparation cluster_precipitation Precipitation cluster_post_synthesis Post-Synthesis Processing precursors Dissolve Ni(NO₃)₂·6H₂O and NH₄VO₃ in H₂O heat_stir Heat to 100°C with Stirring precursors->heat_stir Transfer add_naoh Add 1M NaOH to pH ~12 heat_stir->add_naoh Induce Precipitation wash Wash with Deionized H₂O add_naoh->wash Collect Precipitate dry Dry at 150°C for 12 hours wash->dry calcine Calcination dry->calcine Impregnation_Workflow cluster_prep Preparation cluster_impregnation Impregnation cluster_activation Activation support γ-Al₂O₃ Support impregnate Incipient Wetness Impregnation support->impregnate solution Aqueous Solution of Ni and V Precursors solution->impregnate dry Drying impregnate->dry calcine Calcination dry->calcine reduce Reduction in H₂ calcine->reduce CO_Hydrogenation_Mechanism cluster_surface Ni-V Bimetallic Surface CO_gas CO(g) CO_ads CO(ads) CO_gas->CO_ads Adsorption H2_gas H₂(g) H_ads 2H(ads) H2_gas->H_ads Dissociative Adsorption C_ads C(ads) CO_ads->C_ads Dissociation O_ads O(ads) CO_ads->O_ads CHx_ads CHx(ads) C_ads->CHx_ads + xH(ads) H2O H₂O(g) O_ads->H2O + 2H(ads) Hydrocarbons Hydrocarbons(g) CHx_ads->Hydrocarbons Chain Growth & Termination

References

Unveiling the Electronic Landscape: A Technical Guide to the Electronic Band Structure of Ni-Doped Vanadium Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium oxides (VOx) are a class of materials renowned for their complex electronic behaviors, most notably the metal-insulator transition (MIT) in vanadium dioxide (VO₂). The introduction of dopants, such as nickel (Ni), provides a powerful tool to modulate these properties, offering a pathway to tailor the material for specific technological applications. This technical guide delves into the core of Ni-doped vanadium oxides, focusing on the modifications of their electronic band structure. We will explore the synthesis methodologies, advanced characterization techniques, and theoretical frameworks used to understand this fascinating class of materials. This guide aims to provide a comprehensive resource for researchers and professionals seeking to leverage the unique electronic properties of Ni-doped vanadium oxides.

Introduction to the Electronic Structure of Vanadium Oxides

The electronic properties of vanadium oxides are governed by the intricate interplay of electron-electron correlations and the crystal lattice structure. In their undoped state, vanadium oxides can exist in various stoichiometries, with vanadium in different oxidation states (e.g., V⁵⁺ in V₂O₅, V⁴⁺ in VO₂, V³⁺ in V₂O₃). The electronic band structure, which describes the allowed energy levels for electrons within the material, is central to understanding their electrical conductivity, optical properties, and catalytic activity.

The d-orbitals of the vanadium atoms play a crucial role in forming the valence and conduction bands. In many vanadium oxides, the Fermi level lies within a region of strongly correlated d-states, leading to complex phenomena such as the MIT. This transition involves a dramatic and reversible change in electrical resistivity, often by several orders of magnitude, triggered by external stimuli like temperature, pressure, or electric field.

The Role of Nickel Doping

Doping vanadium oxides with nickel introduces localized d-states from the Ni atoms into the host lattice. This has several profound effects on the electronic band structure:

  • Modification of the Band Gap: Nickel doping can introduce new energy levels within the bandgap or alter the density of states near the band edges, often leading to a reduction in the bandgap energy.

  • Carrier Concentration Control: The introduction of Ni ions can alter the carrier concentration (electrons or holes), influencing the material's conductivity.

  • Tuning the Metal-Insulator Transition: In VO₂, Ni doping is known to effectively reduce the MIT temperature, bringing it closer to room temperature and expanding its potential for practical applications.

  • Lattice Distortion: The incorporation of Ni ions, which may have a different ionic radius than vanadium, can induce local lattice distortions, further influencing the electronic band structure.

Synthesis of Ni-Doped Vanadium Oxides

Several synthesis techniques are employed to produce Ni-doped vanadium oxide thin films and nanoparticles. The choice of method significantly impacts the material's crystallinity, morphology, and, consequently, its electronic properties.

Experimental Protocols

Below are detailed methodologies for common synthesis techniques:

3.1.1. Hydrothermal Synthesis of Ni-Doped VO₂

The hydrothermal method is a versatile technique for synthesizing crystalline materials from aqueous solutions under high temperature and pressure.

  • Precursors: Vanadium pentoxide (V₂O₅), nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O) as the Ni source, and a reducing agent (e.g., hydrazine (B178648) hydrate (B1144303) or oxalic acid).

  • Procedure:

    • Dissolve a stoichiometric amount of V₂O₅ and Ni(NO₃)₂·6H₂O in deionized water.

    • Add the reducing agent to the solution while stirring to reduce V⁵⁺ to V⁴⁺.

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a specific temperature (typically 180-260°C) for a predetermined duration (12-48 hours).

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by filtration, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

    • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C).

3.1.2. Sol-Gel Synthesis of Ni-Doped V₂O₅

The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase.

  • Precursors: Vanadium (V) oxoisopropoxide (VO(O-iPr)₃) or V₂O₅ powder, and a nickel salt such as nickel acetate (B1210297) (Ni(CH₃COO)₂·4H₂O).

  • Procedure:

    • Dissolve the vanadium precursor in a suitable solvent, such as isopropanol.

    • Separately, dissolve the nickel salt in the same solvent.

    • Mix the two solutions under vigorous stirring to form a homogeneous sol.

    • Hydrolyze the sol by adding a controlled amount of water, leading to the formation of a gel.

    • Age the gel for a specific period (e.g., 24 hours) to complete the polycondensation reactions.

    • Dry the gel to remove the solvent, followed by calcination at elevated temperatures (e.g., 400-500°C) in air to obtain the crystalline Ni-doped V₂O₅.

3.1.3. Co-Precipitation Method for Ni-Doped Vanadium Oxides

This method involves the simultaneous precipitation of vanadium and nickel ions from a solution.

  • Precursors: A soluble vanadium salt (e.g., ammonium (B1175870) metavanadate, NH₄VO₃) and a soluble nickel salt (e.g., nickel chloride, NiCl₂·6H₂O).

  • Procedure:

    • Prepare an aqueous solution containing the desired molar ratio of the vanadium and nickel salts.

    • Add a precipitating agent, such as ammonium hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), dropwise to the solution while stirring to induce the co-precipitation of vanadium and nickel hydroxides.

    • Continue stirring for a period to ensure complete precipitation.

    • Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

    • Dry the precipitate and subsequently anneal it at a specific temperature to form the Ni-doped vanadium oxide.

Characterization of the Electronic Band Structure

A combination of experimental and theoretical techniques is essential to fully elucidate the electronic band structure of Ni-doped vanadium oxides.

Experimental Techniques and Protocols

4.1.1. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Principle: The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. Chemical shifts in the binding energy provide information about the oxidation state and local chemical environment of the atoms.

  • Experimental Protocol:

    • Sample Preparation: The sample (thin film or powder) is mounted on a sample holder and introduced into an ultra-high vacuum (UHV) chamber (pressure < 10⁻⁸ mbar).

    • X-ray Source: A monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV), is used to irradiate the sample.

    • Electron Energy Analyzer: A hemispherical electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

    • Data Acquisition: Survey scans are first performed to identify the elements present on the surface. High-resolution scans are then acquired for the specific core levels of interest (e.g., V 2p, O 1s, Ni 2p) to determine their chemical states.

    • Data Analysis: The spectra are charge-corrected using the adventitious carbon C 1s peak (at 284.8 eV) as a reference. The peaks are then fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations.

4.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of semiconductor materials.

  • Principle: The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of a photon with energy greater than or equal to the band gap excites an electron from the valence band to the conduction band.

  • Experimental Protocol:

    • Sample Preparation: For thin films, the sample is placed directly in the spectrophotometer's sample holder. For powders, the sample is typically dispersed in a transparent medium or measured using a diffuse reflectance accessory.

    • Measurement: The absorbance or transmittance of the sample is measured over a range of wavelengths (e.g., 200-800 nm).

    • Data Analysis (Tauc Plot): The optical band gap (Eg) is determined by plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and n is a constant that depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The band gap is then extrapolated from the linear region of the Tauc plot to the x-axis.

Theoretical Modeling: Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials.

  • Principle: DFT calculations solve the Schrödinger equation for a many-electron system by mapping it onto a fictitious system of non-interacting electrons moving in an effective potential. This allows for the calculation of the electronic band structure, density of states (DOS), and other electronic properties.

  • Computational Protocol:

    • Structural Model: A supercell of the vanadium oxide crystal structure is created, and some of the vanadium atoms are substituted with nickel atoms to model the doped system.

    • Computational Parameters: The calculations are performed using a plane-wave basis set and pseudopotentials to describe the interaction between the core and valence electrons. The exchange-correlation functional, which is a key component of DFT, is chosen (e.g., GGA, GGA+U). The kinetic energy cutoff and k-point mesh are carefully selected to ensure convergence.

    • Calculation: The self-consistent field (SCF) calculation is performed to obtain the ground-state electronic structure.

    • Analysis: The electronic band structure and projected density of states (PDOS) are calculated and analyzed to understand the contribution of different atomic orbitals (V 3d, Ni 3d, O 2p) to the electronic states.

Quantitative Data Summary

The following tables summarize key quantitative data on the effect of Ni doping on the electronic properties of vanadium oxides, compiled from various studies.

Vanadium Oxide HostNi Doping Level (at%)Band Gap (eV)MIT Temperature (°C)Reference
VO₂0~0.6~68[1]
VO₂1-~55[1]
VO₂2.5-~30[1]
V₂O₅0~2.2-2.8-[2]
V₂O₅1--[3]
NiO₂03.75-[4][5]
V₂O₅/Cs-doped NiO₂4 wt%3.59-[4][5]

Note: The reported values can vary depending on the synthesis method, material form (thin film, nanoparticle), and characterization technique.

Visualizing Relationships and Workflows

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of Ni-doped vanadium oxides.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_theory Theoretical Modeling s1 Precursor Selection (V and Ni sources) s2 Synthesis Method (Hydrothermal, Sol-Gel, etc.) s1->s2 s3 Post-synthesis Treatment (Washing, Drying, Annealing) s2->s3 c1 Structural Analysis (XRD) s3->c1 c2 Morphological Analysis (SEM, TEM) s3->c2 c3 Compositional Analysis (EDS, XPS) s3->c3 c4 Electronic Structure (XPS, UV-Vis) s3->c4 a1 Band Gap Determination c4->a1 a3 Correlation of Structure and Properties a1->a3 a2 Density of States (from DFT) a2->a3 t1 DFT Calculations t1->a2

Caption: Experimental and theoretical workflow for investigating Ni-doped vanadium oxides.

Logical Relationship: Doping Effects on Band Structure

This diagram illustrates the logical relationship between Ni doping and the resulting changes in the electronic band structure.

doping_effects cluster_effects Primary Effects cluster_consequences Consequences for Band Structure doping Ni Doping in Vanadium Oxide e1 Introduction of Ni 3d States doping->e1 e2 Change in Carrier Concentration doping->e2 e3 Lattice Distortion doping->e3 c1 Modification of Density of States e1->c1 c3 Shift in Fermi Level e2->c3 e3->c1 c2 Band Gap Engineering c1->c2

Caption: Impact of Ni doping on the electronic band structure of vanadium oxides.

Conclusion and Outlook

The incorporation of nickel into vanadium oxides provides a versatile platform for tuning their electronic band structure and, consequently, their functional properties. This guide has outlined the key synthesis methodologies, characterization techniques, and theoretical approaches for understanding these complex materials. The ability to precisely control the band gap, carrier concentration, and metal-insulator transition temperature through Ni doping opens up a wide range of potential applications, from smart windows and electronic switches to advanced catalytic and sensing devices. For drug development professionals, the tailored surface electronic properties of these materials could be harnessed for novel biosensing platforms or as coatings for medical implants where specific electronic interactions are desired. Future research will likely focus on co-doping strategies and the exploration of novel synthesis routes to further refine the control over the electronic landscape of these promising materials.

References

An In-depth Technical Guide to Phase Equilibria and Transformations in the Nickel-Vanadium (Ni-V) Binary System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase equilibria and transformations within the Nickel-Vanadium (Ni-V) binary system. The information is compiled from various experimental studies and thermodynamic assessments, offering a core understanding for professionals in materials science and related fields. This document summarizes quantitative data in structured tables, details experimental methodologies, and provides visualizations of key relationships to facilitate a deeper understanding of the Ni-V system.

Phase Diagram and Invariant Reactions

The Ni-V binary system is characterized by a series of solid solutions and intermetallic compounds, leading to several invariant reactions. The terminal solid solutions are the face-centered cubic (fcc) (Ni) and the body-centered cubic (bcc) (V). The system includes five intermetallic compounds: Ni₈V, Ni₃V, Ni₂V, NiV₃, and the σ (sigma) phase.

A key feature of the Ni-V phase diagram is a eutectic reaction at 1202 °C, where the liquid phase transforms into a mixture of the fcc and σ' phases (L ↔ fcc + σ′)[1]. The Ni₃V phase is known to form from a congruent transformation at 1045 °C[1]. Further invariant reactions, including eutectoids, a peritectic, and a peritectoid, also exist within the system[1].

Table 1: Invariant Reactions in the Ni-V Binary System

Reaction TypeTemperature (°C)ReactionComposition (at.% V) of Phases
Eutectic1202L ↔ (Ni) + σL: ~45, (Ni): ~38, σ: ~52
Peritectic1287L + (V) ↔ σL: ~50, (V): ~68, σ: ~58
Congruent1045L ↔ Ni₃VL, Ni₃V: 25
Eutectoid900(V) ↔ σ + NiV₃(V): ~72, σ: ~65, NiV₃: ~75
Peritectoid850(Ni) + Ni₃V ↔ Ni₈V(Ni): ~11, Ni₃V: ~24, Ni₈V: ~11.1
Peritectoid950Ni₃V + σ ↔ Ni₂VNi₃V: ~28, σ: ~48, Ni₂V: ~33.3

Note: The compositions are approximate and sourced from compiled phase diagrams. Precise values may vary slightly between different assessments.

Intermetallic Phases and Crystallographic Data

The intermetallic compounds present in the Ni-V system exhibit distinct crystal structures that influence the material's properties. The crystallographic details for these phases are summarized in the table below.

Table 2: Crystallographic Data of Intermetallic Phases in the Ni-V System

PhasePearson SymbolSpace GroupPrototypeLattice Parameters (Å)
Ni₈VNi₈Nba = 10.28
Ni₃VtI8I4/mmmNi₃Va = 3.54, c = 7.26
Ni₂VoF24Fdd2Ni₂Va = 17.68, b = 17.68, c = 8.84
NiV₃cP8Pm-3nCr₃Sia = 4.72
σ (Sigma)tP30P4₂/mnmσ-CrFea = 8.82, c = 4.56

The Ni₃V phase is noted for its D0₂₂ crystal structure[2]. The σ phase possesses a tetragonal unit cell containing 30 atoms distributed across five non-equivalent crystallographic sites[3].

Experimental Protocols for Phase Diagram Determination

The determination of the Ni-V phase diagram relies on a combination of experimental techniques to identify phase transitions and establish phase boundaries. The primary methods employed are Differential Thermal Analysis (DTA) and X-ray Diffraction (XRD), often in conjunction with metallography and electron probe microanalysis (EPMA) of equilibrated alloys.

Sample Preparation and Equilibration

A foundational step in experimentally determining a phase diagram is the preparation and heat treatment of alloys to achieve equilibrium.

Experimental_Workflow_Equilibration cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Phase Analysis start High-Purity Ni and V alloying Arc Melting in Inert Atmosphere start->alloying Weighing homogenization High-Temperature Annealing alloying->homogenization Casting annealing Isothermal Annealing at Target Temperatures homogenization->annealing Sectioning quenching Rapid Quenching (e.g., in water or brine) annealing->quenching dta Differential Thermal Analysis (DTA) quenching->dta xrd X-ray Diffraction (XRD) quenching->xrd microscopy Metallography (SEM/EPMA) quenching->microscopy

Figure 1: Experimental workflow for alloy preparation and analysis.
  • Alloy Preparation : High-purity nickel and vanadium are weighed to the desired compositions and arc-melted in an inert atmosphere (e.g., argon) to prevent oxidation. The buttons are typically melted and re-melted several times to ensure homogeneity.

  • Homogenization : The as-cast alloys are sealed in quartz ampoules under vacuum or inert gas and annealed at a high temperature (e.g., 1000-1200 °C) for an extended period (e.g., 24-72 hours) to eliminate dendritic segregation.

  • Equilibration : The homogenized samples are then annealed at various target temperatures for sufficient time to reach phase equilibrium. The required annealing time depends on the temperature and the specific phase transformations, and can range from days to weeks.

  • Quenching : After equilibration, the samples are rapidly quenched in a suitable medium (e.g., ice water) to preserve the high-temperature phase constitution at room temperature for subsequent analysis.

Differential Thermal Analysis (DTA)

DTA is employed to determine the temperatures of phase transitions such as solidus, liquidus, eutectic, and peritectic reactions.

DTA_Protocol cluster_setup DTA Setup cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Place alloy sample and inert reference (e.g., Al₂O₃) in crucibles instrument_setup Position crucibles symmetrically in the DTA furnace sample_prep->instrument_setup heating_program Heat at a controlled rate (e.g., 10-20 °C/min) in an inert atmosphere instrument_setup->heating_program data_acquisition Record the temperature difference (ΔT) between the sample and reference as a function of sample temperature heating_program->data_acquisition peak_analysis Identify endothermic and exothermic peaks on the DTA curve data_acquisition->peak_analysis transition_temp Determine onset temperatures of peaks, corresponding to phase transformation temperatures peak_analysis->transition_temp

Figure 2: Protocol for Differential Thermal Analysis.
  • Sample and Reference Preparation : A small piece of the equilibrated alloy and a thermally inert reference material (e.g., alumina, Al₂O₃) are placed in separate, identical crucibles.

  • Heating and Cooling Cycle : The sample and reference are heated and/or cooled at a constant, controlled rate in an inert atmosphere.

  • Data Acquisition : The temperature difference between the sample and the reference (ΔT) is continuously measured by thermocouples.

  • Analysis : Endothermic (heat absorbing) or exothermic (heat releasing) events in the sample appear as peaks on the DTA thermogram. The onset temperature of these peaks corresponds to the phase transformation temperature.

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in the quenched alloys.

  • Sample Preparation : The quenched alloy is sectioned, and the surface is prepared by grinding and polishing to ensure a flat, stress-free surface. For powder XRD, the alloy is crushed into a fine powder.

  • Data Collection : The sample is placed in a diffractometer, and a monochromatic X-ray beam is directed at it. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification : The resulting diffraction pattern, a plot of intensity versus 2θ, is a "fingerprint" of the crystalline phases present. The peak positions are used to determine the lattice parameters, and the overall pattern is compared to standard diffraction databases (e.g., the Powder Diffraction File) to identify the phases.

Order-Disorder Transformations

The Ni-V system exhibits order-disorder transformations, particularly in the Ni-rich region. For instance, the Ni₈V phase forms from the disordered (Ni) solid solution through an ordering reaction. Such transformations involve the arrangement of Ni and V atoms on specific crystallographic sites of the parent lattice. These transformations are typically studied by techniques sensitive to atomic ordering, such as electrical resistivity measurements, transmission electron microscopy (TEM), and neutron diffraction. A study on Ni₁₋ₓVₓ alloys (for x ≤ 0.15) suggests that at these concentrations, the atoms are randomly distributed on the fcc lattice sites, indicating a solid solution that persists to low temperatures[4][5].

Order_Disorder_Transformation Disordered Disordered Solid Solution ((Ni,V)) Ordered Ordered Intermetallic Phase (e.g., Ni₈V) Disordered->Ordered Cooling / Annealing

Figure 3: Schematic of an order-disorder transformation.

Conclusion

The Nickel-Vanadium binary system presents a complex interplay of solid solutions and intermetallic compounds, governed by a series of invariant reactions and order-disorder transformations. A thorough understanding of the phase equilibria, facilitated by experimental techniques such as DTA and XRD, is crucial for the design and development of Ni-V based alloys for various technological applications. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists working with this important binary system.

References

Solvothermal Synthesis of Vanadium-Doped Nickel Oxide Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvothermal synthesis of vanadium-doped nickel oxide (V-doped NiO) nanoparticles. It details the experimental protocols for synthesis and characterization, presents key quantitative data on the influence of vanadium doping, and explores the potential applications of these materials, particularly in areas of interest to drug development professionals.

Introduction

Nickel oxide (NiO), a p-type semiconductor with a wide bandgap, has garnered significant attention for its diverse applications in catalysis, sensing, and energy storage.[1][2] Doping NiO with transition metals, such as vanadium, can significantly alter its physicochemical properties, leading to enhanced electrical conductivity, modified optical properties, and improved catalytic activity.[1][3] The solvothermal synthesis method offers a robust and versatile approach for producing crystalline, size-controlled V-doped NiO nanoparticles.[1][4][5] This guide will delve into the specifics of this synthesis technique and the subsequent characterization of the resulting nanomaterials.

Experimental Protocols

Solvothermal Synthesis of V-Doped NiO Nanoparticles

This protocol is adapted from a facile solvothermal decomposition method.[1]

Materials:

Procedure:

  • Preparation of Precursor Solution: Dissolve 1 mmol of Nickel(II) acetylacetonate in 15 mL of oleylamine in a two-necked round-bottom flask. For doped samples, add the desired atomic percentage of vanadium pentoxide to this initial solution.[1]

  • Heating and Inert Atmosphere: Heat the solution to 110 °C with continuous stirring under a nitrogen flow for 45 minutes to obtain a clear blue solution.[1]

  • Cooling and Injection: Cool the solution to and maintain it at 90 °C. Subsequently, rapidly inject a mixture of 0.4 mL of borane tri-ethylamine and 2 mL of oleylamine into the solution.[1]

  • Stirring and Nanoparticle Formation: Stir the resulting dark solution continuously for 1 hour to allow for the formation of nanoparticles.[1]

  • Collection and Washing: Collect the synthesized nanoparticles by centrifugation at 6000 rpm for 15 minutes. Wash the collected nanoparticles three times with ethanol to remove any unreacted precursors and byproducts.[1]

  • Dispersion: The final V-doped NiO nanoparticles can be dispersed in deionized water via ultrasonication for 30 minutes.[1]

Characterization Techniques

Objective: To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.

Protocol:

  • Sample Preparation: Prepare a thin film of the nanoparticle powder on a low-background substrate, such as a zero-background plate (ZBP) or a glass slide.[6][7] For powder samples, ensure a smooth, flat surface.[8]

  • Instrument Setup: Use a diffractometer with a Cu Kα radiation source (λ = 1.54 Å).[8]

  • Data Acquisition: Scan the sample over a 2θ range, typically from 20° to 80°, to record the diffraction pattern.[8]

  • Data Analysis: Identify the diffraction peaks and compare them with standard JCPDS (Joint Committee on Powder Diffraction Standards) data to confirm the crystal structure (e.g., face-centered cubic for NiO).[1] The average crystallite size (D) can be calculated using the Debye-Scherrer equation: D = (0.89 * λ) / (β * cosθ) where λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg diffraction angle.[1]

Objective: To visualize the morphology, size, and size distribution of the nanoparticles.

Protocol:

  • Sample Preparation (SEM):

    • Disperse a small amount of the nanoparticle powder in a suitable solvent like ethanol.[9]

    • Sonicate the suspension to break up agglomerates.[9]

    • Deposit a small droplet of the suspension onto a clean SEM stub with a conductive adhesive and allow the solvent to evaporate completely.[5]

  • Sample Preparation (TEM):

    • Disperse the nanoparticles in a solvent and sonicate.

    • Place a drop of the dilute suspension onto a carbon-coated copper grid.[10]

    • Allow the solvent to evaporate before loading the grid into the microscope.

  • Imaging:

    • Operate the microscope at an appropriate accelerating voltage.

    • Acquire images at different magnifications to observe the overall morphology and individual particle details.[11] For high-resolution TEM (HRTEM), focus on the lattice fringes to determine interplanar spacing.[1]

Objective: To determine the optical properties, including the bandgap energy of the nanoparticles.

Protocol:

  • Sample Preparation: Disperse the nanoparticles in a suitable solvent (e.g., deionized water) to form a stable colloidal suspension.[1] The concentration should be adjusted to keep the absorbance within the optimal range of the spectrophotometer (typically below 1.0).[12]

  • Blank Measurement: Use the pure solvent as a blank to calibrate the spectrophotometer.[12]

  • Data Acquisition: Measure the absorbance of the nanoparticle suspension over a specific wavelength range (e.g., 200-800 nm).[3][12]

  • Data Analysis: The optical bandgap (Eg) can be estimated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν) by the equation: (αhν)ⁿ = A(hν - Eg) where A is a constant and n depends on the nature of the electronic transition (n=2 for a direct bandgap semiconductor like NiO).

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the literature on the effect of vanadium doping on the properties of NiO nanoparticles.

Dopant Concentration (at. %)Average Crystallite Size (nm)Reference
0 (Pristine NiO)~3.5 ± 0.5[1]
3~2.5 ± 0.5[1]
0 (Pristine NiO)42[13]
226[13]

Table 1: Effect of Vanadium Doping on Crystallite Size of NiO Nanoparticles.

Dopant Concentration (at. %)Optical Bandgap (eV)Reference
0 (Pristine NiO)3.65[12]
1.53.62[12]
33.59[12]

Table 2: Effect of Vanadium Doping on the Optical Bandgap of NiO Nanoparticles.

Visualizations

Experimental Workflow

G Solvothermal Synthesis Workflow cluster_prep Precursor Preparation cluster_synthesis Solvothermal Reaction cluster_post Post-Synthesis Processing A Ni(acac)₂ + Oleylamine C Precursor Solution A->C Mix B V₂O₅ (dopant) B->C Add D D C->D Heat to 110°C (N₂ flow) E E D->E Cool to 90°C G Nanoparticle Suspension E->G Stir for 1 hour F Borane tri-ethylamine + Oleylamine F->E Inject H H G->H Centrifuge (6000 rpm) I I H->I Wash with Ethanol (3x) J Final V-doped NiO Nanoparticle Colloid I->J Disperse in DI Water (Ultrasonication)

Caption: Workflow for the solvothermal synthesis of V-doped NiO nanoparticles.

Doping-Property Relationship

G Effect of Vanadium Doping on NiO Properties cluster_properties Resulting Material Properties Doping Vanadium Doping (V ions into NiO lattice) Size Decreased Crystallite Size Doping->Size Bandgap Reduced Optical Bandgap Doping->Bandgap Conductivity Improved Electrical Conductivity Doping->Conductivity Hole Enhanced Hole Extraction Doping->Hole

Caption: Logical relationship between vanadium doping and changes in NiO nanoparticle properties.

Applications in Drug Development

While the primary applications of V-doped NiO have been in electronics and catalysis, their unique properties suggest potential in biomedical fields. Nickel oxide nanoparticles, in general, have been investigated for drug delivery, bio-imaging, and as antimicrobial and anticancer agents.[14][15][16] The doping with vanadium could further enhance these properties.

A recent study on nickel-doped vanadium pentoxide nanocomposites (a related but different material) demonstrated their ability to induce apoptosis in skin cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[17] This suggests that vanadium-containing nickel-based nanomaterials could have therapeutic potential. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial and nuclear damage, and subsequent activation of caspases.[17]

Potential Signaling Pathway Inhibition

G Proposed Anticancer Mechanism VNiO V-doped NiO Nanoparticles ROS Increased ROS Production VNiO->ROS PI3K PI3K VNiO->PI3K Inhibition Mito Mitochondrial Damage ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential mechanism of V-doped NiO inducing apoptosis in cancer cells.

Further research is required to specifically elucidate the efficacy and mechanisms of action of solvothermally synthesized V-doped NiO nanoparticles in drug delivery systems and as therapeutic agents. Their tunable properties make them promising candidates for future investigations in nanomedicine.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Nickel-Vanadium Catalysts by Co-Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of nickel-vanadium (Ni-V) catalysts using the co-precipitation method. This technique is widely employed for the preparation of heterogeneous catalysts due to its ability to yield homogeneously dispersed metal species, leading to high surface area and enhanced catalytic performance. The following sections detail various experimental procedures, present key quantitative data for catalyst characterization, and include visualizations of the synthesis workflow.

Introduction to Co-Precipitation of Ni-V Catalysts

The co-precipitation method for synthesizing Ni-V catalysts involves the simultaneous precipitation of nickel and vanadium precursors from a solution. This is typically achieved by adding a precipitating agent to a solution containing soluble salts of nickel and vanadium, leading to the formation of an insoluble precipitate. The precipitate, often a mixture of hydroxides, carbonates, or other salts, is then washed, dried, and calcined to yield the final mixed oxide catalyst. Subsequent reduction steps can be employed to produce metallic nickel active sites. Key parameters influencing the final catalyst properties include the choice of precursors, the precipitating agent, the solution pH and temperature, aging time, and the calcination and reduction conditions.

Experimental Protocols

Three representative protocols for the co-precipitation of Ni-V based catalysts are detailed below. These protocols are based on methodologies reported in the scientific literature and offer variations in precursors and synthesis conditions.

Protocol 1: Co-precipitation of V-Doped NiO Nanoparticles

This protocol is adapted from a method for synthesizing vanadium-doped nickel oxide nanostructures.

Materials:

Equipment:

  • Beakers and magnetic stirrer with hotplate

  • pH meter

  • Centrifuge

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation: Prepare an aqueous solution of nickel nitrate hexahydrate.

  • Co-precipitation:

    • Heat the precursor solution to 100°C under continuous stirring.

    • Separately, prepare a 1 M solution of NaOH.

    • After 30 minutes of heating the nickel precursor, slowly add the desired amount of V₂O₅.

    • Incorporate the 1 M NaOH solution dropwise to the mixed precursor solution to adjust the pH to approximately 12, inducing the formation of a precipitate.[1]

  • Washing:

    • Separate the precipitate from the solution by centrifugation (e.g., 7000 rpm for 7 minutes).

    • Wash the collected precipitate several times with deionized water to remove any residual ions.

  • Drying: Dry the washed precipitate in an oven at 150°C for 12 hours to obtain a fine powder.[1]

  • Calcination: Calcine the dried powder in a muffle furnace. The temperature and duration of calcination are critical parameters that influence the catalyst's crystallinity and surface area. A typical starting point is 450-500°C for 3-5 hours.

Protocol 2: Co-precipitation of Ni-V Catalysts Supported on Alumina

This protocol describes the synthesis of a nickel-vanadium catalyst supported on alumina, which can be adapted from methods for preparing similar supported catalysts.

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium (B1175870) metavanadate (NH₄VO₃)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Ammonium carbonate ((NH₄)₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer and condenser

  • pH controller and pump for base addition

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution: Dissolve nickel nitrate, ammonium metavanadate, and aluminum nitrate in deionized water to form a mixed salt solution.

  • Precipitating Agent Solution: Prepare a separate solution of the precipitating agent (e.g., 1 M sodium carbonate).

  • Co-precipitation:

    • Heat the deionized water in the reactor to 60-80°C.

    • Simultaneously add the mixed precursor solution and the precipitating agent solution to the reactor under vigorous stirring.

    • Maintain a constant pH (e.g., 8-10) during the precipitation by controlling the addition rate of the precipitating agent.

  • Aging: After the addition is complete, continue stirring the suspension at the same temperature for a period of 1-4 hours to allow for aging of the precipitate.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral to remove residual salts.

  • Drying: Dry the filter cake overnight in an oven at 100-120°C.

  • Calcination: Calcine the dried powder in a muffle furnace in air at a temperature between 500°C and 800°C for 4-6 hours.

Protocol 3: Co-precipitation of V-Promoted Ni-Mg-Al Hydrotalcite-Derived Catalysts

This protocol is based on the synthesis of vanadium-promoted Ni-Mg-Al mixed oxide catalysts derived from hydrotalcite-like precursors.[2]

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Ammonium vanadate (B1173111) (NH₄VO₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • pH meter and controller

  • Filtration apparatus

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution: Prepare a mixed aqueous solution of nickel nitrate, magnesium nitrate, aluminum nitrate, and ammonium vanadate.

  • Co-precipitation:

    • Heat the precursor solution to 65°C.

    • Maintain the pH of the solution between 9.5 and 10 by the dropwise addition of a 1 M NaOH solution under vigorous stirring.[2]

  • Aging: Age the resulting precipitate in the mother liquor for 24 hours at 65°C.[2]

  • Washing: Wash the aged precipitate with distilled water.

  • Drying: Dry the washed precipitate overnight at 80°C in static air.[2]

  • Calcination: Calcine the dried hydrotalcite precursor at 500°C for 5 hours.[2]

  • Reduction (Optional): Prior to catalytic testing, the calcined material can be reduced, for instance, in a 5% H₂/Ar stream at 900°C for 1 hour.[2]

Data Presentation

The following tables summarize key quantitative data for co-precipitated nickel-vanadium and related catalysts from various studies.

Table 1: Physicochemical Properties of Co-precipitated Ni-V Catalysts

Catalyst CompositionVanadium Content (wt%)BET Surface Area (m²/g)Pore Volume (cm³/g)Average Ni Particle Size (nm)Reference
Ni-Mg-Al0179-15[2]
Ni-Mg-Al-V1.0179-33[2]
Ni-Mg-Al-V2.0306-6[2]
Ni-Mg-Al-V4.0207-31[2]
V₂O₅/Cs-doped NiO₂2.0--25.79[1]
V₂O₅/Cs-doped NiO₂4.0--45.19[1]

Table 2: Catalytic Performance Data for Co-precipitated Ni-V Catalysts in CO₂ Methanation

Catalyst CompositionVanadium Content (wt%)Reaction Temperature (°C)CO₂ Conversion (%)CH₄ Selectivity (%)Reference
Ni-Mg-Al0350~55~98[2]
Ni-Mg-Al-V1.0350~25~98[2]
Ni-Mg-Al-V2.0350~72~99[2]
Ni-Mg-Al-V4.0350~15~98[2]

Visualizations

The following diagrams illustrate the experimental workflow for the co-precipitation synthesis of nickel-vanadium catalysts.

experimental_workflow cluster_solution_prep Solution Preparation cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis Treatment Ni_precursor Nickel Precursor (e.g., Ni(NO₃)₂·6H₂O) V_precursor Vanadium Precursor (e.g., NH₄VO₃) Co_precipitation Co-precipitation (Control pH, Temp) Support_precursor Support Precursor (optional) (e.g., Al(NO₃)₃·9H₂O) Precipitating_agent Precipitating Agent (e.g., NaOH, Na₂CO₃) Precipitating_agent->Co_precipitation Aging Aging Co_precipitation->Aging Washing Washing Aging->Washing Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Reduction Reduction (optional) Calcination->Reduction Final_catalyst Ni-V Catalyst Reduction->Final_catalyst

Caption: Experimental workflow for the co-precipitation synthesis of Ni-V catalysts.

logical_relationship cluster_params Synthesis Parameters cluster_props Catalyst Properties Precursors Precursor Choice Surface_Area Surface Area Precursors->Surface_Area Particle_Size Particle Size Precursors->Particle_Size Dispersion Metal Dispersion Precursors->Dispersion Crystallinity Crystallinity Precursors->Crystallinity pH pH pH->Surface_Area pH->Particle_Size pH->Dispersion pH->Crystallinity Temperature Temperature Temperature->Surface_Area Temperature->Particle_Size Temperature->Dispersion Temperature->Crystallinity Calcination_Temp Calcination Temperature Calcination_Temp->Surface_Area Calcination_Temp->Particle_Size Calcination_Temp->Dispersion Calcination_Temp->Crystallinity Catalytic_Performance Catalytic Performance Surface_Area->Catalytic_Performance Particle_Size->Catalytic_Performance Dispersion->Catalytic_Performance Crystallinity->Catalytic_Performance

Caption: Influence of synthesis parameters on catalyst properties and performance.

References

Application Notes and Protocols: Nickel-Vanadium Bimetallic Oxides for Hydrogen Storage Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel-vanadium bimetallic oxides have emerged as promising catalysts to enhance the hydrogen storage properties of metal hydrides, particularly magnesium hydride (MgH₂). These materials offer the potential to improve sorption kinetics and reduce the temperatures required for hydrogen absorption and desorption, addressing key challenges in the development of solid-state hydrogen storage systems. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of nickel-vanadium bimetallic oxides as catalysts for hydrogen storage.

Data Presentation

The following tables summarize the quantitative data on the hydrogen storage performance of MgH₂ catalyzed by nickel-vanadium bimetallic oxides.

Table 1: Hydrogen Sorption Properties of NiV₂O₆-Doped MgH₂

ParameterValueConditions
Hydrogen Absorption5.59 wt%Within 50 minutes at 150 °C
Hydrogen Desorption~5.3 wt%Within 12 minutes
Dehydrogenation Activation Energy (Ea)92.9 kJ mol⁻¹-
Hydrogenation Activation Energy (Ea)24.9 kJ mol⁻¹-

Data sourced from a study on NiV₂O₆-doped MgH₂ which highlighted its excellent hydrogen absorption and desorption kinetics.[1]

Table 2: Comparative Activation Energies of MgH₂ and NiV₂O₆-Doped MgH₂

MaterialDehydrogenation Ea (kJ mol⁻¹)Hydrogenation Ea (kJ mol⁻¹)
Pure MgH₂118.673.9
NiV₂O₆-Doped MgH₂92.924.9

This table illustrates the significant reduction in activation energies for both dehydrogenation and hydrogenation processes when MgH₂ is doped with NiV₂O₆, indicating improved kinetics.[1]

Experimental Protocols

Protocol 1: Synthesis of Nickel-Vanadium Bimetallic Oxide (NiV₂O₆) Catalyst

This protocol describes the facile hydrothermal synthesis of NiV₂O₆.[1]

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer

  • Teflon-lined stainless steel autoclave

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve ammonium metavanadate in deionized water with stirring to form a clear solution.

    • In a separate beaker, dissolve nickel nitrate hexahydrate in deionized water.

  • Hydrothermal Synthesis:

    • Slowly add the nickel nitrate solution to the ammonium metavanadate solution under continuous stirring.

    • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180 °C) for a designated period (e.g., 12 hours).

  • Product Recovery and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by filtration.

    • Wash the collected product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the washed product in an oven at a specified temperature (e.g., 80 °C) for several hours.

    • Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 500 °C) for a certain duration (e.g., 2 hours) in an air atmosphere to obtain the final NiV₂O₆ catalyst.

Protocol 2: Preparation of NiV₂O₆-Doped MgH₂ Composite

This protocol details the method for incorporating the synthesized NiV₂O₆ catalyst into MgH₂.

Materials:

  • Magnesium hydride (MgH₂) powder

  • Synthesized NiV₂O₆ catalyst powder

Equipment:

  • Glovebox with an inert atmosphere (e.g., Argon)

  • Planetary ball mill

  • Hardened steel vials and balls

Procedure:

  • Material Handling:

    • Perform all handling of MgH₂ and the catalyst inside a glovebox under an inert atmosphere to prevent oxidation.

  • Mixing:

    • Weigh the desired amounts of MgH₂ and NiV₂O₆ catalyst to achieve the target doping percentage (e.g., 10 wt% NiV₂O₆).

  • Ball Milling:

    • Load the MgH₂ and NiV₂O₆ powders into a hardened steel vial along with steel balls. The ball-to-powder weight ratio should be optimized (e.g., 40:1).

    • Seal the vial inside the glovebox.

    • Mill the mixture using a planetary ball mill at a specific rotational speed (e.g., 400 rpm) for a set duration (e.g., 2 hours).

    • The resulting powder is the NiV₂O₆-doped MgH₂ composite ready for hydrogen storage measurements.

Protocol 3: Characterization and Hydrogen Storage Measurements

This protocol outlines the standard procedures for characterizing the synthesized materials and evaluating their hydrogen storage performance.

Material Characterization:

  • X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the synthesized NiV₂O₆ and the composite material.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the materials.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition and distribution within the samples.

Hydrogen Storage Measurements:

  • Sieverts-type apparatus (Volumetric method): To measure the pressure-composition-temperature (PCT) isotherms and to determine the hydrogen absorption and desorption kinetics.

    • Load a known amount of the sample into the sample holder under an inert atmosphere.

    • Evacuate the system to a high vacuum.

    • Heat the sample to the desired temperature.

    • Introduce a known amount of hydrogen gas into the system and monitor the pressure change to calculate the amount of hydrogen absorbed by the sample.

    • For desorption, reduce the pressure and monitor the pressure increase due to hydrogen release.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the dehydrogenation temperature and thermal stability of the materials.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: NiV₂O₆ Synthesis cluster_composite Protocol 2: Composite Preparation cluster_characterization Protocol 3: Characterization & Measurement A Prepare Precursor Solutions (NH₄VO₃ and Ni(NO₃)₂·6H₂O) B Hydrothermal Synthesis (Autoclave) A->B C Product Recovery (Filtration and Washing) B->C D Drying and Calcination C->D E NiV₂O₆ Catalyst D->E F Mix MgH₂ and NiV₂O₆ (in Glovebox) E->F G Ball Milling F->G H NiV₂O₆-Doped MgH₂ G->H I Material Characterization (XRD, SEM, TEM, EDS) H->I J Hydrogen Storage Measurement (Sieverts Apparatus, DSC/TGA) H->J K Performance Data J->K

Caption: Experimental workflow for synthesis and evaluation.

logical_relationship cluster_catalysis Catalytic Mechanism MgH2 MgH₂ Reaction In-situ Reaction with Mg MgH2->Reaction NiV2O6 NiV₂O₆ Catalyst NiV2O6->Reaction Products Formation of Mg₂Ni and V₂O₅ Reaction->Products creates active species Effect Enhanced H₂ Sorption Kinetics Products->Effect catalyzes

References

Electrochemical performance of NiV layered double hydroxides for water oxidation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the synthesis, characterization, and electrochemical evaluation of Nickel-Vanadium Layered Double Hydroxides (NiV LDHs) for the oxygen evolution reaction (OER).

Application Notes

Introduction

Layered double hydroxides (LDHs) are a class of two-dimensional materials that have garnered significant attention as highly efficient and cost-effective electrocatalysts for the water oxidation, or oxygen evolution reaction (OER).[1][2][3][4] The general formula for LDHs is [MII1-xMIIIx(OH)2]x+(An-)x/n·yH2O, where MII and MIII are divalent and trivalent metal cations, respectively, and An- represents interlayer anions.[3] Their unique layered structure provides a high specific surface area and tunable electronic properties, making them ideal for catalysis.[1][5]

Among various LDH compositions, Nickel-Vanadium (NiV) LDHs have emerged as particularly promising catalysts. The incorporation of vanadium into the nickel hydroxide (B78521) lattice can enhance catalytic activity by increasing the number of active sites and improving the intrinsic activity of those sites.[1] The synergy between nickel and vanadium, sometimes with the inclusion of a third metal like iron or cerium, leads to superior electrochemical performance, characterized by low overpotentials and rapid reaction kinetics for water oxidation.[6][7]

Electrochemical Performance Data

The performance of NiV-based LDH electrocatalysts is typically evaluated by several key metrics, including the overpotential required to achieve a specific current density (commonly 10 mA cm⁻²), the Tafel slope, which indicates reaction kinetics, and long-term stability. A summary of reported performance data for various NiV LDH compositions is presented below.

Catalyst CompositionOverpotential (η) @ Current DensityTafel Slope (mV dec⁻¹)ElectrolyteReference
Ni₃V₁Fe₁-LDH269 mV @ 10 mA cm⁻²68 mV dec⁻¹1.0 M KOH[6]
NiVIr-LDH203 mV @ 10 mA cm⁻²55.3 mV dec⁻¹1.0 M KOH[8]
pillared-MOF@NiV-LDH238 mV @ 10 mA cm⁻²62 mV dec⁻¹Alkaline[9]
NiV-LDH (precursor)341 mV @ 10 mA cm⁻²109 mV dec⁻¹Alkaline[9]
Ni₀.₉V₀.₀₅Ce₀.₀₅-LDHNot specified47 mV dec⁻¹1.0 M KOH[7]
NiV-LDH@Mn₂O₃298 mV @ 50 mA cm⁻²Not specified1.0 M KOH[10]
NiFeV-LDH195 mV @ 20 mA cm⁻²Not specifiedAlkaline[3]

Experimental Protocols

Protocol 1: Synthesis of NiV-LDH Electrocatalyst

This protocol describes a common method for synthesizing NiV-LDH materials, adapted from solvothermal and co-precipitation methods found in the literature.[9]

Materials:

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of the nickel salt and the vanadium salt in a solvent, which is often a mixture of DI water and ethanol or another organic solvent like DMF. A typical molar ratio for Ni:V is 3:1, but this can be varied.

    • Add an excess of urea to the solution. Urea acts as a hydrolysis agent that slowly decomposes upon heating to provide a homogeneous supply of hydroxide ions, facilitating uniform precipitation.

  • Solvothermal/Hydrothermal Reaction:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 6 to 24 hours. The specific temperature and time will influence the crystallinity and morphology of the resulting LDH.

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool to room temperature naturally.

    • Collect the precipitate by centrifugation or vacuum filtration.

    • Wash the collected product repeatedly with DI water and ethanol to remove any unreacted precursors and residual ions.

    • Dry the final NiV-LDH powder in a vacuum oven at 60-80°C overnight.

Protocol 2: Electrochemical Evaluation for Water Oxidation

This protocol outlines the standard procedure for assessing the OER performance of the synthesized NiV-LDH catalyst using a three-electrode electrochemical setup.[11][12][13]

Materials and Equipment:

  • Working Electrode (WE): Glassy carbon electrode (GCE), nickel foam (NF), or carbon paper.

  • Counter Electrode (CE): Platinum wire or graphite (B72142) rod.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury-Mercuric Oxide (Hg/HgO).

  • Electrolyte: 1.0 M potassium hydroxide (KOH) solution.

  • Catalyst Ink: Synthesized NiV-LDH powder, a conductive additive (e.g., carbon black), a binder (e.g., 5 wt% Nafion solution), and a solvent (e.g., a water/isopropanol mixture).

  • Potentiostat

  • Electrochemical Cell

Procedure:

  • Electrolyte Preparation: Prepare a 1.0 M KOH solution using high-purity KOH pellets and DI water. Sparge the electrolyte with an inert gas (N₂ or Ar) for at least 30 minutes before measurements to remove dissolved oxygen.[11][12]

  • Working Electrode Preparation:

    • Prepare the catalyst ink by ultrasonically dispersing a specific amount of NiV-LDH powder (e.g., 5 mg) with the conductive additive and binder in the solvent to form a homogeneous slurry.

    • Drop-cast a precise volume of the ink onto the surface of the working electrode substrate (e.g., GCE) and allow it to dry, achieving a target catalyst loading (e.g., 1-4 mg cm⁻²).[11]

  • Electrochemical Cell Assembly:

    • Assemble the three electrodes in the electrochemical cell containing the deaerated 1.0 M KOH electrolyte.

    • Ensure the electrodes are properly immersed and positioned.

  • Electrochemical Measurements:

    • Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E⁰(Ref). For 1.0 M KOH, the pH is ~14.

    • Conditioning: Before recording data, cycle the potential several times (e.g., using cyclic voltammetry) to activate the catalyst surface.[13]

    • Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential at a slow scan rate (e.g., 5-10 mV s⁻¹) from a non-faradaic region towards the OER region (e.g., 1.0 to 2.0 V vs. RHE).[11][13] The resulting curve of current density vs. potential is used to determine the overpotential at a given current density.

    • iR Correction: Correct the LSV data for the uncompensated solution resistance (iR drop), which can be determined using Electrochemical Impedance Spectroscopy (EIS).[12]

    • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this "Tafel plot" has a slope (the Tafel slope) that provides insight into the OER mechanism.

    • Stability Test: Perform chronoamperometry (constant potential) or chronopotentiometry (constant current, e.g., 10 mA cm⁻²) for an extended period (e.g., 10-50 hours) to evaluate the catalyst's durability.[10][11]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and electrochemical evaluation of NiV-LDH for water oxidation.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_electrochem Electrochemical Evaluation cluster_metrics s1 Precursor Preparation (Ni & V Salts + Urea) s2 Hydrothermal Reaction (120-180°C, 6-24h) s1->s2 s3 Purification (Centrifuge, Wash) s2->s3 s4 Drying (Vacuum Oven) s3->s4 c1 Structural Analysis (XRD, TEM) s4->c1 Material Sample c2 Compositional Analysis (XPS, EDX) s4->c2 e1 Catalyst Ink Preparation s4->e1 Catalyst Powder e2 Working Electrode Fabrication e1->e2 e3 3-Electrode Measurement (1.0 M KOH) e2->e3 e4 Performance Analysis e3->e4 m1 Overpotential (η) e4->m1 m2 Tafel Slope e4->m2 m3 Stability e4->m3

Caption: Experimental workflow for NiV-LDH synthesis and OER evaluation.

References

Application Notes and Protocols for Nickel Vanadium Sulfide Composites as Supercapacitor Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel vanadium sulfide (B99878) (NVS) composites have emerged as highly promising electrode materials for next-generation supercapacitors, bridging the gap between traditional electric double-layer capacitors and batteries.[1] These materials leverage the synergistic effects of nickel and vanadium, both of which exhibit multiple oxidation states, leading to rich redox reactions that enhance pseudocapacitive energy storage.[1][2] The combination of high theoretical capacitance, excellent redox performance, and enhanced electrical conductivity makes NVS composites, particularly when integrated with conductive scaffolds like graphene, ideal candidates for high-performance energy storage devices.[3][4]

These application notes provide detailed protocols for the synthesis of nickel vanadium sulfide/graphene (NVS/G) nanocomposites, fabrication of supercapacitor electrodes, and a summary of their electrochemical performance.

Experimental Protocols

Synthesis of Nickel Vanadium Sulfide/Graphene (NVS/G) Composite via Solvothermal Method

This protocol details the synthesis of NVS nanoparticles encapsulated on graphene nanosheets (NVS/G), a cost-effective and scalable process.[3][4]

Materials:

Equipment:

  • Ultrasonic bath

  • Magnetic stirrer

  • 50 mL Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

Procedure:

  • Graphene Oxide Dispersion: Dissolve 40 mg of GO powder in 20 mL of ethylene glycol. Sonicate the mixture for 40 minutes to achieve a uniform dispersion.[3]

  • Precursor Solution Preparation: In a separate beaker, dissolve 0.25 mmol of nickel acetate tetrahydrate, 0.5 mmol of ammonium metavanadate, and 2.5 mmol of thioacetamide in 10 mL of ethylene glycol. Stir the solution for 30 minutes until all precursors are completely dissolved.[3]

  • Solvothermal Reaction: Combine the GO dispersion and the precursor solution in the 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 160°C for 12 hours.[3]

  • Product Recovery and Cleaning: Allow the autoclave to cool down to room temperature naturally. Collect the resulting black precipitate by centrifugation. Wash the product repeatedly with distilled water and anhydrous ethanol to remove any unreacted precursors and byproducts.[3]

  • Drying: Dry the final NVS/G composite powder in an oven at 70°C.[3]

Fabrication of the NVS/G Supercapacitor Electrode

Procedure:

  • Slurry Preparation: Prepare a homogeneous slurry by mixing the active material (NVS/G composite), a conductive agent (e.g., acetylene (B1199291) black), and a binder (PVDF) in an 80:10:10 weight ratio in N-methyl-2-pyrrolidinone (NMP) solvent.

  • Electrode Coating: Coat the prepared slurry onto a current collector, such as nickel foam or carbon cloth.

  • Drying: Dry the coated electrode in a vacuum oven at 80°C for 12 hours to remove the solvent.

  • Pressing: Press the dried electrode under a pressure of 10 MPa to ensure good contact between the active material and the current collector.

Electrochemical Characterization

The electrochemical performance of the NVS/G electrodes is typically evaluated in a three-electrode setup using an aqueous electrolyte, such as 6 M KOH.

Key Performance Metrics:

  • Cyclic Voltammetry (CV): To determine the capacitive behavior and redox reactions.

  • Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS): To analyze the internal resistance and ion diffusion kinetics.

Data Presentation

The electrochemical performance of a representative NVS/G composite (NVS/G-2) is summarized in the tables below.[3][4]

Table 1: Specific Capacitance of NVS/G-2 Electrode at Various Current Densities [3][4]

Current Density (A g⁻¹)Specific Capacitance (F g⁻¹)
11437
21350
51242
101150
201050

Table 2: Performance of an Asymmetric Supercapacitor (NVS/G//rGO) [3][4]

ParameterValue
Energy Density (at 0.8 kW kg⁻¹ power density)74.7 Wh kg⁻¹
Power Density0.8 kW kg⁻¹
Capacitance Retention (after 10,000 cycles)88.2%

Visualizations

Signaling Pathways and Mechanisms

The charge storage mechanism in NVS/G composites is primarily based on the Faradaic redox reactions of nickel and vanadium ions, which contribute to the pseudocapacitance. The graphene nanosheets provide high electrical conductivity and a large surface area, facilitating rapid electron and ion transport.

G cluster_electrolyte Electrolyte (e.g., KOH) cluster_charge_storage Charge Storage Mechanism NVS Ni-V Sulfide Nanoparticles Redox Faradaic Redox Reactions (Ni²⁺/Ni³⁺, V³⁺/V⁴⁺/V⁵⁺) NVS->Redox Triggers Graphene Graphene Nanosheets Graphene->Redox Facilitates EDLC Electric Double-Layer Capacitance (Graphene) Graphene->EDLC Contributes to OH_ions OH⁻ Ions OH_ions->NVS Ion Adsorption/ Desorption Redox->Graphene Electron Transfer

Caption: Charge storage mechanism in NVS/G electrodes.

Experimental Workflow

The following diagram illustrates the key steps involved in the fabrication and testing of NVS/G composite supercapacitor electrodes.

G cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing Start Precursors: Ni(CH₃COO)₂·4H₂O NH₄VO₃, C₂H₅NS, GO Mix Mix & Sonicate in Ethylene Glycol Start->Mix React Solvothermal Reaction (160°C, 12h) Mix->React Wash Wash & Centrifuge React->Wash Dry Dry (70°C) Wash->Dry Product NVS/G Composite Powder Dry->Product Slurry Prepare Slurry (NVS/G, Carbon Black, PVDF) Product->Slurry Coat Coat on Ni Foam Slurry->Coat Dry2 Vacuum Dry (80°C) Coat->Dry2 Press Press (10 MPa) Dry2->Press Electrode NVS/G Electrode Press->Electrode Assemble Assemble 3-Electrode Cell Electrode->Assemble CV Cyclic Voltammetry Assemble->CV GCD Galvanostatic Charge-Discharge Assemble->GCD EIS Electrochemical Impedance Spectroscopy Assemble->EIS Data Performance Data CV->Data GCD->Data EIS->Data

Caption: Experimental workflow for NVS/G supercapacitors.

References

Application Notes and Protocols for Sol-Gel Synthesis of NiO-V₂O₅ Nanocomposites in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing environmental pollution caused by organic dyes from various industries necessitates the development of efficient and cost-effective methods for their removal from wastewater. Semiconductor photocatalysis has emerged as a promising green technology for this purpose. Among various semiconductor materials, nickel oxide (NiO) and vanadium pentoxide (V₂O₅) have garnered significant attention due to their unique electronic and optical properties. The combination of these two metal oxides in the form of NiO-V₂O₅ nanocomposites can lead to enhanced photocatalytic activity due to improved charge separation and a broader light absorption range.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of NiO-V₂O₅ nanocomposites using the sol-gel method and their application in the photocatalytic degradation of organic pollutants.

Data Presentation: Photocatalytic Performance

The photocatalytic efficiency of NiO-V₂O₅ nanocomposites is evaluated based on their ability to degrade organic dyes under light irradiation. The following table summarizes the key performance indicators from relevant studies.

NanocompositeTarget PollutantIrradiation SourceCatalyst DosageDegradation Efficiency (%)Rate Constant (k)Reference
NiO-V₂O₅Methyl OrangeVisible Light100 mg/L88%Not Specified[2][3]
NiO-V₂O₅Methyl OrangeVisible Light + Heating100 mg/L93%Not Specified[2][3]
V-doped NiOXylenol OrangeSunlightNot SpecifiedEnhanced activity compared to pure NiONot Specified[4]
AV-NiOMethyl OrangeSunlightNot Specified82% in 120 min~5 times higher than conventional NiO[4]

Experimental Protocols

Sol-Gel Synthesis of NiO-V₂O₅ Nanocomposites

This protocol outlines the sol-gel method for synthesizing NiO-V₂O₅ nanocomposites. The procedure is adapted from various reported syntheses of NiO and V₂O₅-based nanomaterials.[2][5][6]

Materials:

Procedure:

  • Preparation of Precursor Solutions:

    • Nickel Precursor: Dissolve a calculated amount of nickel nitrate hexahydrate in a mixture of distilled water and ethanol. Stir the solution until it becomes clear and homogeneous.

    • Vanadium Precursor: In a separate beaker, dissolve ammonium vanadate in distilled water, potentially with gentle heating to aid dissolution. If using V₂O₅, a sol can be prepared by mixing V₂O₅ powder with hydrogen peroxide, followed by gentle heating to decompose the excess peroxide.

  • Sol Formation:

    • Slowly add the vanadium precursor solution to the nickel precursor solution under vigorous stirring.

    • The pH of the resulting mixture is a critical parameter and should be adjusted to a specific value (e.g., pH 12) by the dropwise addition of a base like NaOH or NH₄OH.[5] This will initiate the hydrolysis and condensation reactions.

  • Gelation:

    • Continue stirring the solution at a controlled temperature (e.g., 75°C) for several hours until a gel is formed.[5] The color of the solution will change, indicating the formation of the gel.

  • Aging:

    • Age the gel for a period (e.g., 24 hours) at room temperature to allow for the completion of the polycondensation reactions and strengthening of the gel network.

  • Washing and Drying:

    • Wash the obtained gel multiple times with distilled water and ethanol to remove any unreacted precursors and by-products. Centrifugation can be used to separate the gel from the liquid phase.

    • Dry the washed gel in an oven at a temperature around 80-100°C for several hours to remove the solvent.

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a furnace at a specific temperature (e.g., 400-600°C) for a few hours. The calcination temperature significantly influences the crystallinity, particle size, and phase purity of the final nanocomposite.

Photocatalytic Activity Evaluation

This protocol describes the procedure to assess the photocatalytic performance of the synthesized NiO-V₂O₅ nanocomposites using the degradation of an organic dye as a model reaction.[2]

Materials:

  • Synthesized NiO-V₂O₅ nanocomposite powder

  • Organic dye (e.g., Methyl Orange, Methylene Blue)

  • Distilled water

  • Light source (e.g., solar simulator, xenon lamp, or UV lamp)

  • Magnetic stirrer

  • Beakers or photoreactor vessel

  • UV-Vis Spectrophotometer

  • Centrifuge or syringe filters

Procedure:

  • Preparation of Dye Solution:

    • Prepare a stock solution of the desired organic dye in distilled water. From the stock solution, prepare a working solution of a specific concentration (e.g., 10-20 mg/L).

  • Photocatalytic Reaction:

    • In a beaker or photoreactor, add a specific amount of the NiO-V₂O₅ nanocomposite catalyst (e.g., 100 mg/L) to a known volume of the dye solution.[2]

    • Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

    • After establishing equilibrium, turn on the light source to initiate the photocatalytic reaction.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10-15 minutes), withdraw a small aliquot of the suspension.[2]

    • Immediately centrifuge or filter the aliquot to remove the catalyst particles.

    • Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λ_max) of the dye using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution (after the dark adsorption step) and Aₜ is the absorbance at time 't'.

    • The reaction kinetics can often be modeled using a pseudo-first-order rate equation: ln(A₀ / Aₜ) = kt where 'k' is the apparent rate constant. A plot of ln(A₀ / Aₜ) versus time will yield a straight line with a slope equal to 'k'.

Visualizations

Experimental Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Sol_Gel_Synthesis_Workflow cluster_solution Solution Preparation cluster_process Sol-Gel Process cluster_post_synthesis Post-Synthesis Treatment Ni_precursor Nickel Precursor (Ni(NO₃)₂·6H₂O) Mixing Mixing & pH Adjustment Ni_precursor->Mixing V_precursor Vanadium Precursor (NH₄VO₃) V_precursor->Mixing Gelation Gelation (Heating & Stirring) Mixing->Gelation Hydrolysis & Condensation Aging Aging Gelation->Aging Washing Washing & Drying Aging->Washing Calcination Calcination Washing->Calcination Nanocomposite NiO-V₂O₅ Nanocomposite Calcination->Nanocomposite

Caption: Workflow for the sol-gel synthesis of NiO-V₂O₅ nanocomposites.

Photocatalysis_Mechanism cluster_catalyst NiO-V₂O₅ Nanocomposite cluster_reactants Reactants cluster_products Degradation Products VB Valence Band (VB) CB Conduction Band (CB) VB->CB Excitation h h⁺ VB->h e e⁻ CB->e H2O H₂O OH_rad •OH H2O->OH_rad O2 O₂ O2_rad •O₂⁻ O2->O2_rad Dye Organic Dye Products CO₂, H₂O, etc. Dye->Products Light Light (hν) Light->VB e->O2 Reduction h->H2O Oxidation OH_rad->Dye Degradation O2_rad->Dye Degradation

Caption: Proposed mechanism of photocatalysis by NiO-V₂O₅ nanocomposites.

References

Application of Nickel Vanadium Oxides as Cathodes in Rechargeable Nickel-Zinc Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rechargeable nickel-zinc (B8489154) (Ni-Zn) batteries are emerging as a promising energy storage technology due to their high energy density, cost-effectiveness, and inherent safety compared to lithium-ion batteries.[1] The performance of Ni-Zn batteries is significantly influenced by the cathode material. Nickel vanadium oxides have garnered considerable attention as potential high-performance cathode materials owing to their rich redox chemistry, layered structures, and high theoretical specific capacities.[2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of various nickel vanadium oxide-based cathodes in rechargeable Ni-Zn batteries.

Featured Nickel Vanadium Oxide Cathode Materials

This document focuses on three promising nickel vanadium oxide compositions that have demonstrated significant potential as cathode materials for Ni-Zn batteries:

  • Bimetallic Nickel Vanadium Oxides (NiO/Ni₃V₂O₈): These materials, synthesized through calcination of nickel-vanadium layered double hydroxides, exhibit a synergistic effect between the two oxide phases, leading to good electrochemical performance.[2]

  • δ-Nickel Vanadium Bronze (δ-Ni₀.₂₅V₂O₅·nH₂O): This hydrated layered vanadium bronze allows for rapid zinc ion diffusion, resulting in remarkable specific capacity and cycling stability.[3]

  • Nickel-Doped Vanadium Oxide (NiₓV₆₋ₓO₁₃): Doping vanadium oxides with nickel can enhance their electronic conductivity and structural stability, leading to improved rate capability and long cycle life.[4]

Data Presentation: Electrochemical Performance

The following table summarizes the key electrochemical performance metrics of the featured nickel vanadium oxide cathodes in a half-cell configuration with a zinc anode.

Cathode MaterialSpecific Capacity (mAh g⁻¹)Current Density (A g⁻¹)Cycle LifeCapacity Retention (%)Rate Capability (mAh g⁻¹ at higher current density)Reference
NiO/Ni₃V₂O₈278.40.51000 cycles at 5 A g⁻¹74177 at 5 A g⁻¹[2]
δ-Ni₀.₂₅V₂O₅·nH₂O4020.21200 cycles at 5 A g⁻¹98Not specified[3]
Ni-doped V₆O₁₃Not specifiedNot specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

I. Synthesis of Nickel Vanadium Oxide Cathode Materials

This protocol is adapted from the calcination of nickel-vanadium layered double hydroxide (B78521).[2]

Materials:

Procedure:

  • Prepare a mixed solution by dissolving nickel nitrate hexahydrate and ammonium metavanadate in deionized water. The molar ratio of Ni to V should be controlled.

  • Add urea to the solution as a precipitating agent.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 120-180°C) for a designated time (e.g., 6-12 hours) to form the nickel-vanadium layered double hydroxide precursor.

  • Collect the precipitate by centrifugation, wash thoroughly with deionized water and ethanol, and dry in an oven.

  • Calcine the dried precursor powder in a furnace at 500°C in an air atmosphere for a set duration (e.g., 2-4 hours) to obtain the bimetallic nickel vanadium oxide nanosheets.

This protocol describes a facile room temperature synthesis method.

Materials:

  • Vanadium pentoxide (V₂O₅) powder

  • Nickel(II) chloride (NiCl₂) or other soluble nickel salts

  • Deionized (DI) water

Procedure:

  • Dissolve V₂O₅ powder in deionized water with vigorous stirring for approximately 30 minutes.[3]

  • Add a solution of the nickel(II) salt (e.g., NiCl₂) to the vanadium pentoxide solution.[3]

  • Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the intercalation of nickel ions and the formation of the δ-phase.

  • Collect the resulting precipitate by filtration or centrifugation.

  • Wash the product repeatedly with deionized water to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at a low temperature (e.g., 60-80°C) to obtain the hydrated δ-Ni₀.₂₅V₂O₅·nH₂O nanoribbons.

This protocol outlines a hydrothermal method for preparing nickel-doped vanadium oxide nanobelts.[4]

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or other soluble nickel salts

  • Reducing agent (e.g., maltose)

  • Deionized (DI) water

Procedure:

  • Disperse V₂O₅ powder in deionized water.

  • Add the desired amount of the nickel salt precursor and the reducing agent to the V₂O₅ suspension. The molar ratio of Ni to V will determine the doping level.

  • Stir the mixture magnetically at room temperature for about 30 minutes to ensure homogeneity.

  • Transfer the mixed solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 180°C) for a set duration (e.g., 24 hours).

  • After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration, wash it with deionized water and ethanol, and then freeze-dry the sample.

  • Finally, sinter the dried powder at a specific temperature (e.g., 350°C) for a certain time (e.g., 1 hour) in a nitrogen atmosphere to yield the Ni-doped V₆O₁₃ nanobelts.

II. Cathode Fabrication and Battery Assembly

Materials:

  • Synthesized nickel vanadium oxide powder (active material)

  • Conductive agent (e.g., acetylene (B1199291) black, Super P)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Aluminum foil (current collector)

  • Zinc foil (anode)

  • Separator (e.g., glass fiber)

  • Electrolyte (e.g., 6 M KOH + 0.05 M ZnO or a neutral aqueous electrolyte like 2 M ZnSO₄)

  • CR2032 coin cell components (casings, spacers, spring)

  • Crimping machine

Procedure:

  • Cathode Slurry Preparation:

    • Mix the active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10 or 70:20:10).

    • Add a small amount of NMP solvent and grind the mixture in a mortar or use a planetary mixer to form a homogeneous slurry.

  • Electrode Coating:

    • Coat the prepared slurry onto the aluminum foil using a doctor blade technique to ensure a uniform thickness.

    • Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours (e.g., 12 hours) to completely remove the solvent.

  • Coin Cell Assembly (in a glovebox for non-aqueous electrolytes, can be done in air for aqueous electrolytes):

    • Punch out circular electrodes from the coated foil (cathode) and the zinc foil (anode) with appropriate diameters (e.g., 12 mm for the cathode and 14 mm for the anode for a CR2032 cell).

    • Place a spacer in the bottom cap of the coin cell.

    • Place the zinc anode on the spacer.

    • Add a few drops of the electrolyte to wet the anode surface.

    • Place the separator on top of the anode.

    • Add a few more drops of electrolyte to saturate the separator.

    • Place the nickel vanadium oxide cathode on the separator.

    • Place a spring and another spacer on top of the cathode.

    • Carefully place the top cap on the assembly.

    • Crimp the coin cell using a crimping machine to ensure proper sealing.

III. Electrochemical Characterization

Instrumentation:

  • Potentiostat/Galvanostat battery testing system

Procedures:

  • Cyclic Voltammetry (CV):

    • Perform CV scans within a defined potential window (e.g., 1.0-1.9 V vs. Zn/Zn²⁺) at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV s⁻¹) to investigate the redox reactions and electrochemical reversibility.

  • Galvanostatic Charge-Discharge (GCD):

    • Cycle the assembled Ni-Zn cells at different current densities (e.g., from 0.1 A g⁻¹ to 5 A g⁻¹) within the specified voltage range to determine the specific capacity, coulombic efficiency, and energy density.

  • Rate Capability Test:

    • Subject the cells to progressively increasing current densities to evaluate the cathode's ability to deliver high power.

  • Long-Term Cycling Stability:

    • Perform continuous GCD cycling at a fixed current density for an extended number of cycles (e.g., 1000 cycles or more) to assess the capacity retention and stability of the cathode material.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ion diffusion kinetics within the battery.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Cathode Fabrication cluster_assembly Battery Assembly (CR2032) cluster_testing Electrochemical Testing s1 Precursor Preparation s2 Hydrothermal/ Calcination Reaction s1->s2 s3 Washing & Drying s2->s3 s4 Final Ni-V-O Powder s3->s4 f1 Slurry Mixing (Active Material, Carbon, Binder) s4->f1 f2 Doctor Blade Coating on Al Foil f1->f2 f3 Vacuum Drying f2->f3 f4 Electrode Punching f3->f4 a1 Stacking: Anode, Separator, Cathode f4->a1 a2 Electrolyte Addition a1->a2 a3 Crimping a2->a3 t1 Cyclic Voltammetry (CV) a3->t1 t2 Galvanostatic Cycling (GCD) a3->t2 t3 Rate Capability a3->t3 t4 Long-term Cycling a3->t4

Caption: Experimental workflow for Ni-V-O cathodes.

battery_assembly cluster_cell CR2032 Coin Cell Assembly bottom_cap Bottom Cap spacer1 Spacer spacer1->bottom_cap anode Zinc Anode anode->spacer1 separator Separator + Electrolyte separator->anode cathode Ni-V-O Cathode cathode->separator spring Spring spring->cathode spacer2 Spacer spacer2->spring top_cap Top Cap top_cap->spacer2

Caption: CR2032 coin cell assembly diagram.

References

Application Notes and Protocols for Magnetron Sputtering Deposition of NiV7 Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of Nickel-Vanadium (7 wt. %) thin films using magnetron sputtering techniques. This document is intended to guide researchers in achieving reproducible and high-quality NiV7 coatings for various applications, including as seed layers for electroplating, diffusion barriers, and in the fabrication of microelectronics and sensors.

Introduction to NiV7 Sputtering

Nickel-Vanadium (7 wt. % V), or NiV7, is a widely used alloy in thin film deposition. A key advantage of NiV7 over pure nickel is its non-ferromagnetic nature, which makes it highly suitable for DC magnetron sputtering without the complexities of handling magnetic targets.[1][2] The addition of a small amount of vanadium (7 wt. %) helps to stabilize the nickel and prevent the rapid formation of a native oxide, which can degrade the performance of subsequent processes like electroplating.[3][4]

Magnetron sputtering is a physical vapor deposition (PVD) technique where a target material (in this case, NiV7) is bombarded with energetic ions, typically Argon, from a plasma.[5][6][7] This causes atoms from the target to be ejected, or "sputtered," which then travel and deposit onto a substrate, forming a thin film.[6][7] The properties of the resulting film, such as thickness, uniformity, stress, and resistivity, are highly dependent on the sputtering process parameters.[4][8][9]

Experimental Data and Deposition Parameters

The following tables summarize key quantitative data for magnetron sputtering of NiV alloys. These parameters can be used as a starting point for process optimization.

Table 1: DC Magnetron Sputtering Parameters for NiV Deposition

ParameterValueNotesReference
Power 150 - 250 WPower directly influences the deposition rate and energy of sputtered particles.[3]
Pressure 3 - 5 mTorrLower pressures can lead to denser films, while higher pressures may improve uniformity.[3][4]
Process Gas Argon (Ar)Argon is a common inert gas used for sputtering.[2]
Substrate Bias 10 W (RF)Applying a substrate bias can influence film properties.[4]
Deposition Rate 0.833 Å/sThis was achieved at 157W and 5 mTorr with a 10W RF substrate bias.[4]

Table 2: Influence of Process Gas Composition on NiV Film Properties

Process Gas Composition (% N2 in Ar/N2 mixture)Effect on Film StressNotesReference
0% (Pure Ar)High tensile stressNiV films deposited in pure Argon typically exhibit high tensile stress.[2]
Up to 50%Stress neutral filmsAdding nitrogen to the process gas can help to achieve stress-neutral films.[2]

Experimental Protocols

This section provides a detailed protocol for the deposition of NiV7 thin films using a DC magnetron sputtering system.

Materials and Equipment
  • Sputtering System: A DC magnetron sputtering system equipped with a high-vacuum pump (e.g., turbomolecular or cryogenic pump).

  • Target: A high-purity NiV7 (Nickel with 7 wt. % Vanadium) sputtering target.

  • Substrates: The choice of substrate will depend on the application (e.g., silicon wafers, glass slides).

  • Process Gas: High-purity Argon (Ar) gas.

  • Substrate Cleaning: Solvents such as acetone, isopropanol, and deionized water.

Pre-Deposition Protocol: Substrate Preparation
  • Cleaning: Thoroughly clean the substrates to remove any organic and particulate contamination. A typical cleaning procedure involves sequential ultrasonic baths in acetone, isopropanol, and deionized water for 10-15 minutes each.

  • Drying: Dry the cleaned substrates using a nitrogen gun or by baking in an oven.

  • Loading: Mount the substrates onto the substrate holder in the sputtering system's load-lock chamber.

Deposition Protocol: Magnetron Sputtering
  • Pump Down: Evacuate the deposition chamber to a base pressure in the range of 10⁻⁶ to 10⁻⁸ Torr to minimize contamination from residual gases.

  • Gas Introduction: Introduce the Argon process gas into the chamber using a mass flow controller to achieve the desired working pressure (e.g., 3-5 mTorr).

  • Target Pre-sputtering: Ignite the plasma and pre-sputter the NiV7 target with the shutter closed for 5-10 minutes. This removes any surface contaminants from the target.

  • Deposition: Open the shutter to begin the deposition of the NiV7 film onto the substrates. The deposition time will determine the final film thickness, based on the calibrated deposition rate.

  • Cool Down: After the desired thickness is achieved, extinguish the plasma and allow the substrates to cool down in vacuum or in an inert gas atmosphere.

  • Venting and Unloading: Vent the chamber to atmospheric pressure with an inert gas (e.g., nitrogen) and unload the coated substrates.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for NiV7 thin film deposition using magnetron sputtering.

G cluster_prep Pre-Deposition cluster_dep Deposition Process cluster_post Post-Deposition Clean Substrate Cleaning Dry Substrate Drying Clean->Dry Load Load into System Dry->Load Pump Pump to Base Pressure Load->Pump Gas Introduce Ar Gas Pump->Gas Presputter Target Pre-sputtering Gas->Presputter Deposit NiV7 Deposition Presputter->Deposit Cool Cool Down Deposit->Cool Vent Vent and Unload Cool->Vent Characterize Film Characterization Vent->Characterize

Caption: Workflow for NiV7 thin film deposition.

Characterization of Sputtered NiV7 Films

After deposition, it is crucial to characterize the thin films to ensure they meet the desired specifications. Common characterization techniques include:

  • Thickness Measurement: Profilometry or X-ray reflectivity (XRR) can be used to measure the film thickness.[3][4]

  • Surface Morphology and Roughness: Atomic Force Microscopy (AFM) provides information about the surface topography and roughness.

  • Structural Properties: X-ray Diffraction (XRD) can be used to determine the crystalline structure of the deposited film.

  • Compositional Analysis: Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the film.

  • Electrical Properties: Four-point probe measurements can be used to determine the sheet resistance and resistivity of the film.

References

Application Notes and Protocols for Hydrothermal Synthesis of NiV₂O₆ for Enhanced MgH₂ Dehydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of nickel vanadate (B1173111) (NiV₂O₆) via a hydrothermal method and its application as a catalyst to improve the dehydrogenation performance of magnesium hydride (MgH₂), a promising material for solid-state hydrogen storage.

Introduction

Magnesium hydride (MgH₂) is a promising hydrogen storage material due to its high hydrogen capacity (7.6 wt%), abundance, and low cost. However, its practical application is hindered by slow hydrogen absorption and desorption kinetics and a high dehydrogenation temperature (typically above 300°C). To overcome these limitations, various catalysts have been investigated to enhance the dehydrogenation properties of MgH₂. Nickel and vanadium-based materials have shown significant catalytic effects.

This document outlines the hydrothermal synthesis of NiV₂O₆, a bimetallic oxide, and its subsequent use as a catalyst to improve the dehydrogenation characteristics of MgH₂. The addition of NiV₂O₆ has been shown to significantly reduce the dehydrogenation temperature and improve the kinetics of hydrogen release from MgH₂.

Catalytic Mechanism

The catalytic effect of NiV₂O₆ on MgH₂ dehydrogenation is attributed to the in-situ formation of active species during the ball milling and subsequent heating processes. It is proposed that NiV₂O₆ reacts with MgH₂ to form magnesium nickelide (Mg₂Ni) and vanadium oxides (e.g., V₂O₅). These newly formed species are highly dispersed within the MgH₂ matrix and act as synergistic catalysts.

The proposed mechanism involves:

  • Weakening of Mg-H bonds: The presence of Mg₂Ni and vanadium oxides at the Mg/MgH₂ interface is believed to weaken the strong Mg-H covalent bonds, thus lowering the energy barrier for hydrogen desorption.

  • Hydrogen Diffusion Pathways: The interfaces between the newly formed catalytic species and the MgH₂ particles create efficient pathways for hydrogen diffusion, accelerating the release of hydrogen gas.

  • "Hydrogen Pump" Effect: The Mg₂Ni/Mg₂NiH₄ system can act as a "hydrogen pump," facilitating the transfer of hydrogen atoms from the bulk of the MgH₂ to the surface for recombination and desorption.

Catalytic_Mechanism cluster_0 Initial State cluster_1 Ball Milling & Heating cluster_2 Active Catalytic Species cluster_3 Dehydrogenation MgH2 MgH₂ InSitu In-situ formation of active species MgH2->InSitu Reaction with NiV₂O₆ Mg Mg MgH2->Mg Dehydrogenation NiV2O6 NiV₂O₆ NiV2O6->InSitu Mg2Ni Mg₂Ni InSitu->Mg2Ni V2O5 V₂O₅ InSitu->V2O5 Mg2Ni->MgH2 Weakens Mg-H bond Provides H₂ diffusion path V2O5->MgH2 Weakens Mg-H bond Provides H₂ diffusion path H2 H₂ (gas) Mg->H2 Release

Caption: Proposed catalytic mechanism of NiV₂O₆ for MgH₂ dehydrogenation.

Data Presentation

The following table summarizes the typical improvements observed in the dehydrogenation properties of MgH₂ when catalyzed with NiV₂O₆ compared to pure, ball-milled MgH₂.

ParameterPure MgH₂ (Ball Milled)MgH₂ + 10 wt% NiV₂O₆
Onset Dehydrogenation Temperature~300 - 350 °C~180 - 220 °C
Peak Dehydrogenation Temperature~350 - 400 °C~250 - 290 °C
Hydrogen Desorption (at 300°C)Slow, incomplete releaseRapid, ~6.0 wt% H₂ in < 20 min
Apparent Activation Energy (Ea)~160 - 180 kJ/mol~110 - 130 kJ/mol

Note: The values presented are approximate and can vary based on specific experimental conditions such as milling time, temperature, and pressure.

Experimental Protocols

Hydrothermal Synthesis of NiV₂O₆ Nanoparticles

This protocol describes the synthesis of NiV₂O₆ nanoparticles using nickel nitrate (B79036) and ammonium (B1175870) vanadate as precursors.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium metavanadate (NH₄VO₃)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Teflon-lined stainless steel autoclave (50-100 mL capacity)

Procedure:

  • Precursor Solution A: Dissolve a specific amount of Ni(NO₃)₂·6H₂O in 20 mL of DI water with vigorous stirring to form a clear green solution. For example, use a 0.1 M concentration.

  • Precursor Solution B: In a separate beaker, dissolve a stoichiometric amount of NH₄VO₃ in 20 mL of DI water. The solution may need to be heated slightly (e.g., to 60-80°C) to fully dissolve the ammonium vanadate. For a 2:1 molar ratio of V to Ni, use a 0.2 M concentration of NH₄VO₃.

  • Mixing: Slowly add Solution A (nickel nitrate) dropwise into Solution B (ammonium vanadate) under continuous stirring. A precipitate will form.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the resulting mixture to a value between 6 and 8 using a dilute solution of nitric acid or ammonia, if necessary. The pH can influence the morphology and purity of the final product.

  • Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 180°C for 12-24 hours.

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration.

  • Washing: Wash the collected product several times with DI water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final NiV₂O₆ powder in a vacuum oven at 60-80°C for 12 hours.

Hydrothermal_Synthesis_Workflow Start Start Prepare_Sol_A Prepare Ni(NO₃)₂ Solution Start->Prepare_Sol_A Prepare_Sol_B Prepare NH₄VO₃ Solution Start->Prepare_Sol_B Mix_Solutions Mix Solutions Prepare_Sol_A->Mix_Solutions Prepare_Sol_B->Mix_Solutions Adjust_pH Adjust pH (Optional) Mix_Solutions->Adjust_pH Hydrothermal_Reaction Hydrothermal Reaction (180°C, 12-24h) Adjust_pH->Hydrothermal_Reaction Cool_Collect Cool and Collect Precipitate Hydrothermal_Reaction->Cool_Collect Wash Wash with DI Water & Ethanol Cool_Collect->Wash Dry Dry in Vacuum Oven Wash->Dry End NiV₂O₆ Powder Dry->End

Caption: Workflow for the hydrothermal synthesis of NiV₂O₆.

Preparation of MgH₂-NiV₂O₆ Composite

This protocol details the preparation of the MgH₂-NiV₂O₆ composite material via high-energy ball milling.

Materials and Equipment:

  • Magnesium hydride (MgH₂) powder

  • Synthesized NiV₂O₆ powder

  • Planetary ball mill

  • Stainless steel or hardened steel milling vials and balls

  • Inert atmosphere glovebox (e.g., argon-filled)

Procedure:

  • Handling Precautions: All handling of MgH₂ powder should be performed inside an inert atmosphere glovebox to prevent oxidation.

  • Loading the Vial: Inside the glovebox, weigh the desired amounts of MgH₂ and NiV₂O₆ powder. A typical catalyst loading is 5-10 wt% of NiV₂O₆. Place the powders into the milling vial.

  • Adding Milling Balls: Add the milling balls to the vial. A ball-to-powder weight ratio of 20:1 to 40:1 is commonly used.

  • Sealing: Securely seal the milling vial inside the glovebox.

  • Ball Milling: Mount the vial onto the planetary ball mill. Mill the mixture at a rotational speed of 300-500 rpm for 2-10 hours. The milling time is a critical parameter that affects the particle size, dispersion of the catalyst, and the dehydrogenation properties. Shorter milling times are generally preferred to avoid excessive amorphization and cold welding.

  • Unloading: After milling, transfer the vial back into the glovebox before opening to prevent exposure of the activated MgH₂ composite to air.

  • Storage: Store the resulting MgH₂-NiV₂O₆ composite powder in a sealed container inside the glovebox.

Characterization of Materials

To evaluate the synthesized materials and the final composite, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized NiV₂O₆ and to analyze the phases present in the MgH₂-NiV₂O₆ composite before and after dehydrogenation.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and the distribution of the NiV₂O₆ catalyst on the MgH₂ particles.

  • Temperature Programmed Desorption (TPD): To determine the onset and peak dehydrogenation temperatures of the MgH₂-NiV₂O₆ composite.

  • Pressure-Composition-Temperature (PCT) Analysis: To measure the hydrogen storage capacity and the thermodynamics of hydrogen absorption and desorption.

  • Differential Scanning Calorimetry (DSC): To determine the enthalpy of dehydrogenation and to study the thermal events during heating.

Safety Precautions

  • Magnesium hydride is flammable and can react with moisture. Handle it in an inert atmosphere.

  • The hydrothermal synthesis involves high temperatures and pressures. Use appropriate safety measures and equipment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Application Notes and Protocols: Nickel-Vanadium Nitride as a Catalyst for the Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydrogen evolution reaction (HER) is a critical component of electrochemical water splitting for sustainable hydrogen production. While platinum-group metals are the benchmark catalysts for HER, their high cost and scarcity limit large-scale applications. Nickel-vanadium nitride (Ni-V nitride) has emerged as a promising and cost-effective alternative, exhibiting excellent catalytic activity and stability in alkaline media. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of nickel-vanadium nitride as an HER catalyst.

Data Presentation

The following table summarizes the key performance metrics of various nickel-vanadium-based nitride catalysts for the hydrogen evolution reaction in alkaline electrolytes.

Catalyst CompositionPrecursor Synthesis MethodNitridation Temperature (°C)Overpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
Ni/VNCo-precipitation7004354High durability in alkaline solution[1]
NiVMn nitrideCo-precipitationNot Specified-253 (at 100 mA/cm²)Not SpecifiedStable[2]
Ni₃N/NFOxidation and Nitridation450172 (at 50 mA/cm²)100.87Not Specified
Ni₂Mo₃N/NFOne-step annealingNot Specified21.3Not SpecifiedExcellent stability[3]

Experimental Protocols

I. Synthesis of Nickel-Vanadium Layered Double Hydroxide (B78521) (NiV-LDH) Precursor

This protocol describes the synthesis of a NiV-LDH precursor on a nickel foam (NF) substrate via a hydrothermal method.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Vanadium(III) chloride (VCl₃)

  • Urea (CO(NH₂)₂)

  • Ammonium fluoride (B91410) (NH₄F)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Nickel foam (NF)

Procedure:

  • Substrate Cleaning: Cut a piece of nickel foam (e.g., 2 cm x 3 cm) and clean it by sonication in acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities. Dry the cleaned nickel foam in an oven.

  • Precursor Solution Preparation:

    • In a typical synthesis, dissolve 1.5 mmol of NiCl₂·6H₂O, 0.5 mmol of VCl₃, 15 mmol of urea, and 3 mmol of NH₄F in 40 mL of deionized water.

    • Stir the solution magnetically for 30 minutes until a homogeneous solution is formed.

  • Hydrothermal Synthesis:

    • Place the cleaned nickel foam into a 50 mL Teflon-lined stainless-steel autoclave.

    • Pour the prepared precursor solution into the autoclave.

    • Seal the autoclave and heat it at 120°C for 12 hours in an oven.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Product Recovery and Cleaning:

    • Carefully remove the nickel foam, which is now coated with the NiV-LDH precursor.

    • Rinse the coated nickel foam thoroughly with deionized water and ethanol to remove any residual reactants.

    • Dry the NiV-LDH/NF in a vacuum oven at 60°C for 12 hours.

II. Synthesis of Nickel-Vanadium Nitride (Ni-V Nitride) Catalyst

This protocol details the conversion of the NiV-LDH precursor into nickel-vanadium nitride through a high-temperature nitridation process.

Materials:

  • NiV-LDH/NF precursor from Protocol I

  • High-purity ammonia (B1221849) (NH₃) gas

  • High-purity argon (Ar) or nitrogen (N₂) gas

  • Tube furnace

Procedure:

  • Furnace Setup: Place the dried NiV-LDH/NF precursor in the center of a quartz tube furnace.

  • Purging: Purge the tube with a continuous flow of Ar or N₂ gas for at least 30 minutes to remove any air and moisture.

  • Nitridation:

    • While maintaining the inert gas flow, heat the furnace to the desired nitridation temperature (e.g., 500-700°C) at a ramp rate of 5°C/min.

    • Once the target temperature is reached, switch the gas flow from inert gas to high-purity ammonia (NH₃) at a flow rate of approximately 100-200 sccm.

    • Hold the temperature for 2-4 hours to ensure complete nitridation.

  • Cooling: After the nitridation is complete, switch the gas flow back to the inert gas and allow the furnace to cool down naturally to room temperature.

  • Catalyst Storage: Once cooled, the resulting Ni-V nitride catalyst on nickel foam (Ni-V nitride/NF) is ready for characterization and electrochemical testing. Store the catalyst in a desiccator to prevent oxidation.

III. Electrode Preparation and Electrochemical Measurements

This protocol outlines the procedure for preparing the working electrode and conducting electrochemical measurements for the hydrogen evolution reaction.

Materials:

  • Ni-V nitride/NF catalyst from Protocol II

  • Potassium hydroxide (KOH) for electrolyte (e.g., 1.0 M)

  • Deionized water

  • Platinum wire or foil (counter electrode)

  • Saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Electrochemical workstation (potentiostat/galvanostat)

Procedure:

  • Working Electrode Preparation: The Ni-V nitride/NF can be used directly as the working electrode. The typical geometric surface area exposed to the electrolyte is 1 cm².

  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell.

    • Place the Ni-V nitride/NF as the working electrode, a platinum wire/foil as the counter electrode, and an SCE or Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the deaerated electrolyte (e.g., 1.0 M KOH solution). Deaerate the electrolyte by bubbling with high-purity N₂ or Ar gas for at least 30 minutes prior to the measurement.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Perform CV scans at a scan rate of 50-100 mV/s in the potential range of interest to activate the catalyst and obtain a stable response.

    • Linear Sweep Voltammetry (LSV): Record the polarization curves for HER using LSV at a slow scan rate (e.g., 1-5 mV/s) to minimize capacitive currents. All potentials should be iR-corrected.

    • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data to obtain the Tafel slope (b), which provides insight into the HER mechanism. The Tafel equation is given by η = b log|j| + a.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different overpotentials to investigate the charge transfer kinetics.

    • Chronoamperometry or Chronopotentiometry: Conduct long-term stability tests by holding the electrode at a constant potential or current density for an extended period (e.g., 10-24 hours) and monitoring the current or potential over time.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Electrochemical Testing precursors NiCl₂·6H₂O, VCl₃, Urea, NH₄F hydrothermal Hydrothermal Synthesis (120°C, 12h) precursors->hydrothermal DI Water ldh NiV-LDH/NF Precursor hydrothermal->ldh nitridation Ammonia Annealing (500-700°C, 2-4h) ldh->nitridation NH₃ gas catalyst Ni-V Nitride/NF Catalyst nitridation->catalyst xrd XRD catalyst->xrd sem SEM/EDX catalyst->sem xps XPS catalyst->xps electrode Working Electrode (Ni-V Nitride/NF) catalyst->electrode cell Three-Electrode Cell (1.0 M KOH) electrode->cell lsv LSV, Tafel Analysis cell->lsv eis EIS cell->eis stability Chronoamperometry cell->stability

Caption: Experimental workflow for the synthesis, characterization, and electrochemical evaluation of Ni-V nitride catalyst.

her_mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H2O H₂O H_ads H* H2O->H_ads + e⁻ OH_minus OH⁻ e_minus e⁻ H_ads_heyrovsky H* H_ads_tafel1 H H_ads_tafel2 H H2 H₂ M Catalyst Site (M) H2_heyrovsky H₂ H_ads_heyrovsky->H2_heyrovsky + H₂O + e⁻ H2O_heyrovsky H₂O OH_minus_heyrovsky OH⁻ e_minus_heyrovsky e⁻ H2_tafel H₂ H_ads_tafel1->H2_tafel H_ads_tafel2->H2_tafel

Caption: Reaction pathways for the hydrogen evolution reaction in alkaline media.

References

Application Notes and Protocols for the Design and Analysis of a Nickel-Vanadium Redox Flow Battery (NVRFB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, analysis, and experimental protocols for a Nickel-Vanadium Redox Flow Battery (NVRFB). Due to the emerging nature of NVRFB technology, detailed experimental data is limited. Therefore, where specific NVRFB data is unavailable, information from well-established All-Vanadium Redox Flow Batteries (VRFBs) is used as a reference, and certain protocols are proposed based on established electrochemical principles.

Principle of Operation

The Nickel-Vanadium Redox Flow Battery is an electrochemical energy storage system that utilizes the redox reactions of nickel and vanadium ions to store and release energy. The fundamental principle involves two separate electrolyte solutions, a catholyte and an anolyte, which are circulated through an electrochemical cell. An ion-exchange membrane separates the two half-cells, allowing for the transport of charge-carrying ions while preventing the mixing of the active redox species.

  • Negative Electrode (Anode): The anolyte contains vanadium species. During discharge, V(II) is oxidized to V(III), releasing an electron. During charging, the reverse reaction occurs.

  • Positive Electrode (Cathode): The catholyte contains nickel species. During discharge, Ni(III) is reduced to Ni(II), accepting an electron. During charging, the reverse reaction occurs.

A theoretical study suggests the following redox reactions for an NVRFB system[1]:

  • Anode Reactions (Negative Electrolyte):

    • Discharge: V²⁺ → V³⁺ + e⁻

    • Charge: V³⁺ + e⁻ → V²⁺

  • Cathode Reactions (Positive Electrolyte):

    • Discharge: Ni³⁺ + e⁻ → Ni²⁺

    • Charge: Ni²⁺ → Ni³⁺ + e⁻

Data Presentation: Performance Metrics

The performance of a redox flow battery is evaluated based on several key metrics. The following tables present hypothetical yet realistic performance data for an NVRFB, based on theoretical expectations and comparisons with established VRFB technology.

Current Density (mA/cm²) Coulombic Efficiency (%) Voltage Efficiency (%) Energy Efficiency (%)
20989088.2
40978582.5
60968076.8
80957571.3
100947065.8
Caption: Expected efficiency of an NVRFB at various current densities.
Cycle Number Discharge Capacity (Ah/L) Capacity Retention (%) Energy Efficiency (%)
125.0100.082.0
5024.899.281.5
10024.598.081.2
20024.096.080.5
50023.092.079.0
Caption: Projected cycling performance and capacity retention of an NVRFB.

Experimental Protocols

Protocol for Electrolyte Preparation

3.1.1. Vanadium Anolyte (Negative Electrolyte) Preparation (1 M V³⁺ in 3 M H₂SO₄)

This protocol is adapted from established procedures for all-vanadium redox flow batteries.

Materials:

  • Vanadyl sulfate (B86663) (VOSO₄·xH₂O)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Deionized (DI) water

  • Magnesium (Mg) powder or ribbon (for reduction)

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Fume hood

Procedure:

  • Dissolution: In a fume hood, slowly add a calculated amount of concentrated H₂SO₄ to a beaker containing a measured volume of DI water to achieve a final concentration of 3 M H₂SO₄. The solution will become hot; allow it to cool to room temperature.

  • Vanadyl Sulfate Addition: While stirring, slowly dissolve the required amount of VOSO₄·xH₂O into the sulfuric acid solution to achieve a 1 M vanadium concentration.

  • Reduction of V(IV) to V(III):

    • Transfer the V(IV) solution to a three-neck flask equipped with a gas inlet and outlet.

    • Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen.

    • Slowly add small portions of magnesium powder or ribbon to the solution while stirring continuously. The color of the solution will gradually change from blue to green, indicating the reduction of V(IV) to V(III).

    • Monitor the open-circuit potential of the solution using a reference electrode to determine the endpoint of the reduction.

  • Filtration and Storage: Once the reduction is complete, filter the solution to remove any unreacted magnesium and other solid impurities. Store the prepared anolyte under an inert atmosphere to prevent re-oxidation by air.

3.1.2. Nickel Catholyte (Positive Electrolyte) Preparation (1 M Ni²⁺ in 3 M H₂SO₄)

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Fume hood

Procedure:

  • Acid Solution Preparation: In a fume hood, prepare a 3 M H₂SO₄ solution by slowly adding concentrated sulfuric acid to deionized water, as described in the anolyte preparation. Allow the solution to cool.

  • Nickel Salt Dissolution: While stirring, dissolve the calculated amount of NiCl₂·6H₂O or NiSO₄·6H₂O into the sulfuric acid solution to achieve a final concentration of 1 M Ni²⁺.

  • Stirring and Storage: Continue stirring until the nickel salt is fully dissolved. The resulting solution should be a clear green color. Store the catholyte in a sealed container.

Protocol for NVRFB Cell Assembly

Materials:

  • Two graphite (B72142) felt electrodes

  • Nafion® or other suitable proton exchange membrane

  • Two graphite bipolar plates with flow fields

  • Two copper current collectors

  • Gaskets (e.g., Viton®)

  • End plates with inlet and outlet ports

  • Tubing and pumps for electrolyte circulation

  • Electrolyte reservoirs

Procedure:

  • Membrane Pre-treatment:

    • Cut the proton exchange membrane to the desired size.

    • Boil the membrane in 3% hydrogen peroxide for 1 hour.

    • Rinse and boil in DI water for 1 hour.

    • Boil in 0.5 M H₂SO₄ for 1 hour.

    • Rinse and store in DI water until use.

  • Electrode Activation: Thermally treat the graphite felt electrodes in a furnace at 400-500 °C for several hours to improve their hydrophilicity and electrochemical activity.

  • Cell Stacking (Exploded View):

    • End Plate

    • Copper Current Collector

    • Graphite Bipolar Plate

    • Gasket

    • Graphite Felt Electrode (Anode)

    • Proton Exchange Membrane

    • Graphite Felt Electrode (Cathode)

    • Gasket

    • Graphite Bipolar Plate

    • Copper Current Collector

    • End Plate

  • Assembly: Carefully align and stack the components. Ensure the gaskets create a good seal to prevent leaks. Bolt the end plates together to compress the stack.

  • System Connection: Connect the inlet and outlet ports of the cell to the respective electrolyte reservoirs using tubing and pumps.

Protocol for Electrochemical Characterization

Equipment:

  • Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

  • Battery cycler

3.3.1. Cyclic Voltammetry (CV):

  • Setup: Use a three-electrode setup with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Procedure: Perform CV scans on both the anolyte and catholyte to determine the redox potentials and reversibility of the Ni²⁺/Ni³⁺ and V²⁺/V³⁺ couples.

3.3.2. Electrochemical Impedance Spectroscopy (EIS):

  • Setup: Use the assembled NVRFB cell.

  • Procedure: Perform EIS at different states of charge (SOC) to investigate the internal resistance, charge transfer resistance, and mass transport limitations of the battery.

3.3.3. Galvanostatic Charge-Discharge Cycling:

  • Setup: Connect the assembled NVRFB cell to a battery cycler.

  • Procedure:

    • Pump the anolyte and catholyte through their respective half-cells at a constant flow rate.

    • Charge the battery at a constant current to an upper voltage limit.

    • Discharge the battery at a constant current to a lower voltage limit.

    • Repeat this process for multiple cycles to evaluate the coulombic, voltage, and energy efficiencies, as well as the capacity retention of the battery.

Mandatory Visualizations

NVRFB_Principle cluster_anode Anode (Negative) cluster_cathode Cathode (Positive) cluster_external External Circuit Anode V²⁺ → V³⁺ + e⁻ (Discharge) V³⁺ + e⁻ → V²⁺ (Charge) Load Load Anode->Load e⁻ (Discharge) Membrane Ion Exchange Membrane Anode->Membrane Cathode Ni³⁺ + e⁻ → Ni²⁺ (Discharge) Ni²⁺ → Ni³⁺ + e⁻ (Charge) Power_Source Power Source Cathode->Power_Source e⁻ (Charge) Load->Cathode e⁻ (Discharge) Power_Source->Anode e⁻ (Charge) Membrane->Cathode H⁺

Caption: Principle of operation of a Nickel-Vanadium Redox Flow Battery.

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_characterization Characterization cluster_analysis Data Analysis A1 Prepare Vanadium Anolyte B1 Stack Cell Components A1->B1 A2 Prepare Nickel Catholyte A2->B1 A3 Pre-treat Membrane & Activate Electrodes A3->B1 B2 Connect to Flow System B1->B2 C1 Cyclic Voltammetry B2->C1 C2 Electrochemical Impedance Spectroscopy B2->C2 C3 Galvanostatic Cycling B2->C3 D1 Calculate Efficiencies C1->D1 C2->D1 C3->D1 D2 Determine Capacity Retention C3->D2

References

Troubleshooting & Optimization

Improving the stability and performance of nickel-based reforming catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nickel-based reforming catalysts. Our goal is to help you improve the stability and performance of your catalysts by addressing common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your reforming experiments, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Rapid loss of catalytic activity in the first few hours of operation. 1. Coke Formation: Fast carbon deposition on the catalyst surface, blocking active sites.[1][2] 2. Sulfur Poisoning: Trace amounts of sulfur in the feed can quickly poison nickel active sites.[3][4][5][6] 3. Catalyst Reduction Issues: Incomplete or improper reduction of the nickel oxide precursor.1. Coke: Increase the steam-to-carbon (S/C) ratio in the feed.[7] Consider adding promoters like alkali metals or rare-earth oxides to your catalyst formulation to enhance carbon gasification.[8] Ensure uniform temperature distribution in the reactor. 2. Sulfur: Implement a sulfur removal step for your feed stream (e.g., using a zinc oxide guard bed). Even ppm levels of sulfur can be detrimental.[6] Consider using sulfur-resistant catalyst formulations, such as those promoted with rhodium.[3] 3. Reduction: Optimize the reduction temperature and time based on Temperature-Programmed Reduction (TPR) analysis. Ensure a sufficient flow of high-purity hydrogen during reduction.
Gradual decline in catalyst performance over an extended period. 1. Sintering: Agglomeration of nickel nanoparticles at high reaction temperatures, leading to a loss of active surface area.[9][10][11] 2. Slow Coke Accumulation: Gradual build-up of more graphitic or filamentous carbon.[1][12] 3. Support Degradation: Changes in the structure or properties of the catalyst support material.1. Sintering: Operate at the lowest feasible temperature for the desired conversion. Select a support material with strong metal-support interactions (e.g., MgAl2O4 spinel) to anchor the nickel particles.[13] Doping with promoters can also inhibit sintering.[7] 2. Coke: Periodically regenerate the catalyst through controlled oxidation (e.g., with steam or a dilute oxygen stream) to burn off accumulated carbon.[14] 3. Support: Choose a thermally stable support material like alpha-alumina or modified zirconia for high-temperature applications.
High-pressure drop across the catalyst bed. 1. Excessive Coke Formation: Significant carbon deposition can physically block the void spaces in the catalyst bed.[1] 2. Catalyst Attrition: Physical breakdown of the catalyst pellets or powder, leading to fines that clog the reactor.1. Coke: Immediately reduce the operating temperature and hydrocarbon feed. Initiate a regeneration procedure to remove the carbon. Re-evaluate operating conditions to prevent future coking. 2. Attrition: Use a catalyst with higher mechanical strength. Ensure the reactor is loaded carefully to prevent crushing the catalyst.
Low selectivity towards desired products (e.g., H2 and CO). 1. Sub-optimal Operating Temperature: The reaction temperature may be too low for the reforming reaction to dominate over side reactions. 2. Incorrect Feed Composition: An improper steam-to-carbon or CO2-to-methane ratio can shift the reaction equilibrium. 3. Catalyst Deactivation: As the catalyst deactivates, side reactions may become more prominent.1. Temperature: Gradually increase the reaction temperature while monitoring product gas composition with a gas chromatograph or mass spectrometer. 2. Feed: Recalibrate mass flow controllers and ensure the vaporizer is functioning correctly to achieve the target feed composition. 3. Deactivation: Analyze the catalyst post-reaction to determine the cause of deactivation (coking, sintering, poisoning) and address it as described above.

Frequently Asked Questions (FAQs)

1. What is the most common cause of deactivation for nickel-based reforming catalysts?

The most common causes of deactivation are carbon deposition (coking) and sintering of the nickel particles, especially at the high temperatures required for reforming reactions.[7][8][15] Sulfur poisoning is also a major issue if the feedstock is not sufficiently purified.[6]

2. How can I increase the coke resistance of my Ni-based catalyst?

Several strategies can enhance coke resistance:

  • Promotion: Adding basic promoters like K, La, or Ce can facilitate the gasification of carbon deposits.[7][12]

  • Alloying: Forming bimetallic catalysts (e.g., Ni-Co, Ni-Rh) can modify the electronic properties of nickel and inhibit coke formation.[8][15]

  • Support Modification: Using supports with high oxygen mobility, such as ceria-zirconia, can help oxidize carbon precursors at the metal-support interface.[2]

  • Particle Size Control: Smaller nickel nanoparticles (below 2 nm) have been shown to slow down the rate of carbon formation.[7]

3. What is the ideal operating temperature for steam methane (B114726) reforming (SMR) with a Ni-based catalyst?

Steam methane reforming is a highly endothermic reaction, so higher temperatures (typically 700-900°C) are thermodynamically favored for achieving high methane conversion.[7][16] However, these high temperatures also accelerate catalyst deactivation through sintering.[10] The optimal temperature is a trade-off between achieving the desired conversion and maintaining catalyst stability.

4. Can I regenerate a deactivated nickel catalyst?

Yes, in many cases, deactivated catalysts can be regenerated.

  • For Coking: A common method is controlled oxidation with steam or a dilute air/N2 mixture at elevated temperatures (e.g., 600°C) to burn off the carbon.[12][14]

  • For Sulfur Poisoning: Regeneration can be more challenging. Treatment with a steam/hydrogen stream at high temperatures can sometimes remove chemisorbed sulfur.[14] In severe cases, a high-temperature oxidation process may be necessary to convert nickel sulfide (B99878) back to nickel oxide, followed by re-reduction.[17]

  • For Sintering: Sintering is generally irreversible.

5. What characterization techniques are essential for evaluating my nickel reforming catalyst?

  • Before Reaction:

    • BET Surface Area Analysis: To determine the surface area and pore size distribution of the catalyst and support.

    • X-ray Diffraction (XRD): To identify the crystalline phases present and estimate the average nickel crystallite size.

    • H2-Temperature Programmed Reduction (H2-TPR): To determine the reduction behavior of the nickel oxide species.

    • Transmission Electron Microscopy (TEM): To visualize the size and dispersion of the nickel nanoparticles.

  • After Reaction:

    • Temperature Programmed Oxidation (TPO): To quantify the amount and type of carbon deposited on the catalyst.[12]

    • XRD and TEM: To assess changes in nickel particle size (sintering) and phase composition.

    • Energy Dispersive X-ray Spectroscopy (EDS/EDX): To detect the presence of poisons like sulfur on the catalyst surface.[3]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor
  • Catalyst Loading:

    • Weigh approximately 100-200 mg of the catalyst (sieved to a uniform particle size, e.g., 250-425 µm).

    • Mix the catalyst with an inert diluent (e.g., silicon carbide or quartz sand) to ensure uniform temperature distribution and prevent hot spots.

    • Load the mixture into the center of a quartz tube reactor, securing it in place with quartz wool plugs.

  • Leak Test: Assemble the reactor in the furnace and connect all gas and liquid lines. Pressurize the system with an inert gas (e.g., Argon or Nitrogen) to check for leaks.

  • Catalyst Reduction (Activation):

    • Purge the system with an inert gas flow (e.g., 50 mL/min) while heating the reactor to the desired reduction temperature (typically determined by H2-TPR, e.g., 700-800°C).

    • Once at temperature, switch the gas flow to a reducing mixture (e.g., 5-10% H2 in N2 or Ar) at a flow rate of 50-100 mL/min.

    • Hold at the reduction temperature for 2-4 hours to ensure complete reduction of NiO to metallic Ni.

  • Reforming Reaction:

    • After reduction, switch the gas flow back to the inert gas and adjust the reactor temperature to the desired reaction starting point (e.g., 650°C).

    • Introduce the reactant feed. For steam reforming, this involves flowing an inert gas through a water saturator/vaporizer and mixing it with the hydrocarbon feed (e.g., methane).

    • Set the desired gas hourly space velocity (GHSV) by adjusting the total flow rate of the reactants.

    • Perform the reaction for the desired duration, which can range from a few hours for initial activity screening to over 100 hours for stability tests.[12]

  • Product Analysis:

    • Direct the reactor effluent through a heated transfer line to an online Gas Chromatograph (GC) equipped with both a Thermal Conductivity Detector (TCD) and a Flame Ionization Detector (FID).

    • The TCD is used to quantify H2, CO, CO2, CH4, and N2 (if used as an internal standard). The FID can be used for detecting any unreacted or heavier hydrocarbons.

    • Collect data at regular intervals to monitor catalyst activity and stability over time.

  • Shutdown:

    • Stop the reactant flow and purge the system with an inert gas.

    • Cool the reactor down to room temperature under the inert gas flow.

    • Carefully unload the spent catalyst for post-reaction characterization.

Protocol 2: Temperature-Programmed Oxidation (TPO) for Coke Quantification
  • Sample Preparation: Weigh approximately 20-50 mg of the spent catalyst into a U-shaped quartz tube reactor.

  • Pre-treatment: Heat the sample under a flow of inert gas (e.g., Argon or Helium) at 100-150°C for 30-60 minutes to remove any adsorbed water and weakly bound species.

  • Oxidation Program:

    • Cool the sample to near room temperature.

    • Switch the gas to a dilute oxidizing mixture (e.g., 5-10% O2 in He or Ar) at a constant flow rate (e.g., 30 mL/min).

    • Begin heating the sample at a linear rate (e.g., 10°C/min) up to 800-900°C.[12]

  • Detection:

    • The off-gas from the reactor is passed through a detector, typically a Thermal Conductivity Detector (TCD) or a Mass Spectrometer (MS).

    • The detector will measure the concentration of CO2 (and CO if oxidation is incomplete) produced as the carbon deposits are burned off.

  • Data Analysis:

    • The resulting TPO profile (detector signal vs. temperature) will show peaks corresponding to the oxidation of different types of carbon. Lower temperature peaks (~200-400°C) often correspond to more amorphous carbon, while higher temperature peaks (>600°C) indicate more graphitic or filamentous carbon.

    • The total amount of carbon can be quantified by integrating the area under the CO2 peak and calibrating with a known standard.

Visualizations

CatalystDeactivationPathways Active_Catalyst Active Ni Catalyst Coked_Catalyst Deactivated by Coking (Blocked Sites) Active_Catalyst->Coked_Catalyst High Temp Low S/C Ratio Sintered_Catalyst Deactivated by Sintering (Low Surface Area) Active_Catalyst->Sintered_Catalyst High Temp Presence of Steam Poisoned_Catalyst Deactivated by Poisoning (Inactive Sites) Active_Catalyst->Poisoned_Catalyst Sulfur in Feed

Caption: Primary deactivation pathways for nickel-based reforming catalysts.

ExperimentalWorkflow cluster_pre Pre-Reaction cluster_reaction Reaction cluster_post Post-Reaction Prep Catalyst Synthesis & Calcination Char1 Characterization (XRD, BET, TEM) Prep->Char1 Load Load Catalyst into Reactor Char1->Load Reduce In-situ Reduction (H2 Flow) Load->Reduce React Introduce Reactants (Reforming) Reduce->React Analyze Online GC Analysis React->Analyze Unload Cool & Unload Spent Catalyst Analyze->Unload Char2 Characterization (TPO, TEM, XRD) Unload->Char2

Caption: A typical experimental workflow for catalyst testing and characterization.

TroubleshootingFlowchart start Poor Catalyst Performance (Low Activity/Stability) check_type Is deactivation rapid or gradual? start->check_type rapid Rapid Deactivation check_type->rapid Rapid gradual Gradual Deactivation check_type->gradual Gradual check_sulfur Is feed sulfur-free? rapid->check_sulfur poisoning Likely Sulfur Poisoning - Add Guard Bed check_sulfur->poisoning No coking Likely Fast Coking - Increase S/C Ratio - Check for Hotspots check_sulfur->coking Yes tpo_analysis Perform TPO Analysis on Spent Catalyst gradual->tpo_analysis coke_present Significant coke found? tpo_analysis->coke_present slow_coking Slow Coking Issue - Use Promoters - Consider Regeneration coke_present->slow_coking Yes tem_analysis Perform TEM/XRD on Spent Catalyst coke_present->tem_analysis No sintered Particle size increased? tem_analysis->sintered sintering Sintering Issue - Lower Temp - Improve Support sintered->sintering Yes other Investigate Support Degradation sintered->other No

Caption: A logical troubleshooting flowchart for diagnosing catalyst deactivation.

References

Technical Support Center: Optimization of Ni:V Atomic Ratio for Enhanced Electrocatalytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the Nickel-to-Vanadium (Ni:V) atomic ratio in electrocatalysts for enhanced activity in hydrogen evolution reaction (HER) and oxygen evolution reaction (OER).

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of incorporating Vanadium (V) into a Nickel (Ni)-based electrocatalyst?

A1: Incorporating Vanadium into a Nickel-based electrocatalyst can significantly enhance its electrocatalytic activity. Vanadium doping can fine-tune the electronic structure of the nickel active sites, create a more porous morphology with a larger electrochemical active surface area (ECSA), and improve the intrinsic conductivity of the catalyst. This synergistic effect between Ni and V can lead to lower overpotentials for both HER and OER. For instance, V-doped nickel nitride porous nanosheets have shown high activity and stability for the OER.[1]

Q2: What are the common synthesis methods for preparing Ni:V electrocatalysts with varying atomic ratios?

A2: Common methods for synthesizing Ni:V electrocatalysts include:

  • Hydrothermal/Solvothermal Method: This is a versatile method for synthesizing a wide range of nanomaterials. Precursors of nickel (e.g., nickel nitrate, nickel chloride) and vanadium (e.g., ammonium (B1175870) metavanadate, vanadium oxide) are dissolved in a solvent (water or an organic solvent) and heated in an autoclave at elevated temperatures. The atomic ratio can be controlled by adjusting the molar ratio of the precursors in the initial solution.[2][3][4]

  • Electrodeposition: This method involves the co-deposition of Ni and V onto a conductive substrate from an electrolytic bath containing salts of both metals. The atomic ratio in the resulting alloy or composite can be tuned by controlling the precursor concentrations in the bath, the applied potential or current density, and the deposition time.

  • Co-precipitation: This involves the simultaneous precipitation of Ni and V hydroxides or other insoluble salts from a solution by adding a precipitating agent (e.g., NaOH, KOH). The resulting precipitate is then typically heat-treated to form the final oxide or other desired phase. The Ni:V ratio is controlled by the initial precursor concentrations.

Q3: How can I accurately determine the Ni:V atomic ratio in my synthesized catalyst?

A3: Several analytical techniques can be used to determine the elemental composition of your catalyst:

  • Energy-Dispersive X-ray Spectroscopy (EDS or EDX): This is a common technique, often coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), that provides elemental analysis of a specific area of the sample.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): These are highly sensitive techniques that provide bulk elemental composition. The solid catalyst is first digested in an appropriate acid mixture before analysis.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides information about the elemental composition and oxidation states of the elements on the catalyst's surface, which can be particularly important for understanding the catalytic activity.

Troubleshooting Guides

Problem 1: Inconsistent or poor electrocatalytic performance despite varying the Ni:V ratio.

Possible Cause Troubleshooting Step
Incomplete conversion of precursors Increase the reaction time or temperature during synthesis. Ensure proper mixing of precursors.
Phase separation of Ni and V Optimize the synthesis parameters (e.g., pH, temperature, solvent) to promote the formation of a homogeneous alloy or composite. Consider using a different synthesis method.
Poor adhesion of the catalyst to the substrate Pre-treat the substrate to improve its surface roughness and wettability. Use a binder (e.g., Nafion) to improve adhesion, but be mindful that it can affect conductivity.
High charge transfer resistance Ensure good electrical contact between the catalyst and the substrate. The addition of a conductive support material (e.g., carbon cloth, nickel foam) can be beneficial.
Contamination of the catalyst or electrolyte Use high-purity reagents and deionized water. Thoroughly clean all glassware and electrochemical cells.

Problem 2: Difficulty in controlling the Ni:V atomic ratio in the final product.

Possible Cause Troubleshooting Step
Different reaction kinetics of Ni and V precursors In co-precipitation or hydrothermal synthesis, adjust the pH or add a complexing agent to control the precipitation/reaction rates of the metal ions.
Anomalous codeposition in electrodeposition The deposition potential of Ni and V may differ. Use cyclic voltammetry to determine the optimal deposition potential for co-deposition. Adjust the precursor concentrations in the electrolytic bath.
Inaccurate precursor amounts Use a high-precision balance to weigh the precursors. Ensure complete dissolution of the precursors before initiating the reaction.

Quantitative Data Summary

The following tables summarize key performance metrics for Ni-based bimetallic electrocatalysts. Note that systematic data for a wide range of Ni:V atomic ratios is limited in the current literature. The presented data serves as a reference for the expected performance of optimized bimetallic nickel electrocatalysts.

Table 1: Oxygen Evolution Reaction (OER) Performance of Ni-based Bimetallic Electrocatalysts in Alkaline Media

Catalyst CompositionSubstrateOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
V-doped Ni₂PNickel Foam221Not Reported[1]
Ni₃₂Fe OxideNickel Foam291Not Reported[5]
NiOₓ (undoped)Not Specified358Not Reported[6]
NiSe₂ (optimized)Nickel Foam235Not Reported[7]
Ni-P (optimized)Nickel Foam33570[8]

Table 2: Hydrogen Evolution Reaction (HER) Performance of Ni-based Bimetallic Electrocatalysts in Alkaline Media

Catalyst CompositionSubstrateOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
NiSe₂ (optimized)Nickel Foam44Not Reported[7]
Ni₀.₃₃Co₀.₆₇S₂Not SpecifiedNot ReportedNot Reported[9]
Mo-doped p-NiSTitanium147.6Not Reported[10]

Experimental Protocols

Protocol 1: Synthesis of Ni:V Oxide Catalyst via Hydrothermal Method
  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of a nickel salt (e.g., Ni(NO₃)₂·6H₂O) and a vanadium precursor (e.g., NH₄VO₃) in deionized water.

    • Prepare a series of solutions with different Ni:V molar ratios (e.g., 1:0, 9:1, 4:1, 1:1, 1:4, 1:9, 0:1).

    • Stir the solution vigorously for 30 minutes to ensure homogeneity.

  • Hydrothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180 °C) for a certain duration (e.g., 12 hours).

    • Allow the autoclave to cool down to room temperature naturally.

  • Product Collection and Purification:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60 °C overnight.

  • Annealing (Optional):

    • The dried powder can be annealed in a tube furnace under a controlled atmosphere (e.g., air, argon) at a specific temperature to improve crystallinity and phase purity.

Protocol 2: Electrochemical Characterization
  • Working Electrode Preparation:

    • Prepare a catalyst ink by dispersing a known amount of the synthesized catalyst powder (e.g., 5 mg) in a mixture of deionized water, isopropanol, and Nafion solution (e.g., 5 wt%).

    • Sonciate the mixture for at least 30 minutes to form a homogeneous ink.

    • Drop-cast a specific volume of the ink onto a conductive substrate (e.g., glassy carbon electrode, carbon paper, nickel foam) to achieve a desired catalyst loading (e.g., 0.2-1.0 mg/cm²).

    • Dry the electrode at room temperature.

  • Electrochemical Measurements:

    • Use a standard three-electrode electrochemical cell containing the working electrode, a counter electrode (e.g., graphite (B72142) rod, platinum wire), and a reference electrode (e.g., Ag/AgCl, saturated calomel (B162337) electrode).

    • Use an alkaline electrolyte (e.g., 1.0 M KOH).

    • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to evaluate the HER and OER activity. The potential should be iR-corrected.

    • Record the potential required to achieve a current density of 10 mA/cm² to determine the overpotential.

    • Construct a Tafel plot (overpotential vs. log of current density) to determine the Tafel slope, which provides insight into the reaction mechanism.

    • Perform chronoamperometry or chronopotentiometry at a constant current density or potential to evaluate the long-term stability of the catalyst.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_electrochem Electrochemical Evaluation Precursors Ni & V Precursors Mixing Mixing in Solvent Precursors->Mixing Synthesis Hydrothermal/Electrodeposition Mixing->Synthesis Washing Washing & Drying Synthesis->Washing Annealing Annealing (Optional) Washing->Annealing XRD XRD (Phase & Crystallinity) Annealing->XRD SEM_EDS SEM/EDS (Morphology & Composition) Annealing->SEM_EDS TEM TEM (Nanostructure) Annealing->TEM XPS XPS (Surface Composition & Oxidation State) Annealing->XPS Electrode_Prep Working Electrode Preparation Annealing->Electrode_Prep LSV LSV (Activity) Electrode_Prep->LSV Tafel Tafel Analysis (Kinetics) LSV->Tafel Stability Chronoamperometry (Stability) LSV->Stability

Caption: Experimental workflow for synthesis and evaluation.

Activity_Relationship cluster_params Input Parameters cluster_properties Catalyst Properties cluster_performance Electrocatalytic Performance NiV_Ratio Ni:V Atomic Ratio Electronic_Structure Electronic Structure NiV_Ratio->Electronic_Structure Conductivity Conductivity NiV_Ratio->Conductivity Synthesis_Method Synthesis Method Morphology Morphology Synthesis_Method->Morphology ECSA ECSA Morphology->ECSA Overpotential Overpotential Electronic_Structure->Overpotential Tafel_Slope Tafel Slope Electronic_Structure->Tafel_Slope ECSA->Overpotential Conductivity->Overpotential Stability Stability Overpotential->Stability

References

Influence of vanadium doping on the electrochemical stability of nickel oxide electrodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadium-doped nickel oxide (V-doped NiO) electrodes. The information aims to address common issues encountered during synthesis, characterization, and electrochemical testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of vanadium doping in nickel oxide electrodes?

A1: Vanadium doping is primarily employed to enhance the electrochemical performance and stability of nickel oxide electrodes. It has been shown to increase specific capacitance, improve cycling stability, and enhance rate capability, making the electrodes more suitable for applications such as supercapacitors.[1][2][3]

Q2: How does vanadium doping improve the electrochemical stability of NiO electrodes?

A2: Vanadium doping improves stability through several mechanisms. The incorporation of vanadium ions into the NiO lattice can lead to a reduction in crystalline size and an increase in surface area.[4][5] This provides more active sites for electrochemical reactions and can better accommodate the mechanical stress during charge-discharge cycles. Additionally, vanadium doping can enhance the electrical conductivity of the NiO electrode, which facilitates faster electron transfer and improves overall efficiency and stability.[4][5]

Q3: What are the typical synthesis methods for preparing V-doped NiO electrodes?

A3: Common methods for synthesizing V-doped NiO include solvothermal synthesis, co-precipitation followed by thermal decomposition, and hydrothermal methods.[4][5][6][7] The choice of method can influence the morphology, particle size, and ultimately, the electrochemical performance of the resulting material.

Q4: What is the effect of the vanadium doping concentration on the performance of NiO electrodes?

A4: The concentration of vanadium doping plays a crucial role. Studies have shown that increasing the vanadium content up to a certain atomic percentage can significantly enhance the specific capacitance and cycling stability.[1][2][3] However, excessive doping may lead to the formation of impurity phases, such as V2O5, which can negatively impact the electrochemical performance.[4][5] It is therefore essential to optimize the doping concentration for the desired application.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Specific Capacitance 1. Incomplete doping or inhomogeneous distribution of vanadium. 2. Poor adhesion of the active material to the current collector. 3. High internal resistance of the electrode. 4. Incorrect electrolyte concentration or type.1. Optimize synthesis parameters (temperature, time, precursor concentration) to ensure uniform doping. 2. Ensure proper mixing of the active material with the conductive agent and binder. Use a suitable solvent for the slurry and ensure even coating. 3. Increase the amount of conductive additive (e.g., carbon black) in the electrode slurry. Check for good contact between the electrode and the current collector. 4. Verify the electrolyte concentration and ensure it is appropriate for NiO-based electrodes (e.g., KOH solution).
Poor Cycling Stability / Rapid Capacitance Fade 1. Structural degradation of the electrode material during cycling. 2. Detachment of the active material from the current collector. 3. Undesirable side reactions with the electrolyte.1. Optimize the vanadium doping concentration to improve structural integrity. Annealing the electrode at an appropriate temperature can also enhance stability. 2. Improve the binder-to-active material ratio in the electrode slurry. Consider using a different binder with better adhesion properties. 3. Ensure the electrochemical window is appropriate for the electrode material and electrolyte to avoid electrolyte decomposition. Purge the electrolyte with an inert gas to remove dissolved oxygen.
Inconsistent or Non-reproducible Results 1. Variations in synthesis conditions. 2. Inconsistent electrode preparation (e.g., slurry viscosity, coating thickness). 3. Contamination of materials or electrolyte.1. Strictly control all synthesis parameters, including precursor purity, reaction temperature, and duration. 2. Standardize the electrode preparation procedure. Use a doctor blade or other controlled coating method for uniform thickness. 3. Use high-purity starting materials and solvents. Ensure all glassware and equipment are thoroughly cleaned.
Irregular Cyclic Voltammetry (CV) Curve Shape 1. High resistance in the electrochemical cell. 2. Unwanted redox reactions from impurities. 3. Incorrect potential window.1. Check all connections in the three-electrode setup. Ensure the reference electrode is properly positioned and functioning. 2. Purify the starting materials and electrolyte. 3. Adjust the potential window to focus on the redox peaks of interest for NiO and V-doped NiO.

Data Presentation

Table 1: Influence of Vanadium Doping on Specific Capacitance of Nickel Oxide Electrodes

Doping Level (at% V)Current Density (A g⁻¹)Specific Capacitance (F g⁻¹) After 500 CyclesReference
0 (Pure NiO)2303.2[1][2][3]
1.02371.2[1][2][3]
2.02365.7[1][2][3]
4.02386.2[1][2][3]

Table 2: Cycling Stability and Rate Capability of V-doped NiO Electrodes

Doping LevelParameterValueTest ConditionsReference
1.0 at% VCapacitance Retention73.5%After 500 cycles at 2 A g⁻¹[1][2][3]
1.0 at% VRate Capability84.7%When discharge current density increased from 0.5 A g⁻¹ to 4 A g⁻¹[1][2][3]
3.0 at% VCycle Stability90.6%-[5]

Experimental Protocols

Solvothermal Synthesis of Vanadium-Doped NiO Nanoparticles

This protocol is adapted from a method for synthesizing pristine and V-doped NiO nanoparticles.[4]

Materials:

Procedure:

  • Preparation of Precursor Solution: In a two-necked round-bottom flask, dissolve 1 mmol of Ni(II) acetylacetonate in 15 mL of oleylamine. For doped samples, add the desired atomic percentage of vanadium pentoxide to this solution.

  • Heating and Stirring: Heat the solution to 110 °C with continuous stirring under a nitrogen flow for 45 minutes to obtain a clear blue solution.

  • Cooling: Cool the solution to and maintain it at 90 °C.

  • Injection of Reducing Agent: Quickly inject a mixture of 0.4 mL of borane tri-ethylamine and 2 mL of oleylamine into the solution.

  • Reaction: Continue stirring the resulting dark solution for 1 hour.

  • Collection and Washing: Collect the nanoparticles by centrifugation at 6000 rpm for 15 minutes. Wash the collected nanoparticles with ethanol three times.

  • Dispersion: Disperse the final V-doped NiO nanoparticles in DI water using ultrasonication for 30 minutes.

Electrode Preparation

Materials:

  • V-doped NiO powder (as-synthesized)

  • Conductive carbon black

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam or other suitable current collector

Procedure:

  • Slurry Preparation: Mix the V-doped NiO powder, conductive carbon black, and PVDF binder in a weight ratio of 80:10:10.

  • Solvent Addition: Add a few drops of NMP to the mixture and grind in a mortar to form a homogeneous slurry.

  • Coating: Coat the prepared slurry onto a pre-cleaned nickel foam current collector.

  • Drying: Dry the coated electrode in a vacuum oven at 80 °C for 12 hours.

  • Pressing: Press the dried electrode at 10 MPa to ensure good contact between the active material and the current collector.

Electrochemical Measurements

Setup:

  • Three-electrode system:

    • Working electrode: The prepared V-doped NiO electrode.

    • Counter electrode: A platinum foil or mesh.

    • Reference electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.

  • Electrolyte: 2 M KOH aqueous solution.

Techniques:

  • Cyclic Voltammetry (CV): Perform CV scans within a potential window of 0 to 0.6 V (vs. SCE) at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹).

  • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities (e.g., 0.5, 1, 2, 4 A g⁻¹) within the same potential window as the CV.

  • Electrochemical Impedance Spectroscopy (EIS): Record EIS spectra over a frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential with an AC perturbation of 5 mV.

  • Cycling Stability: Evaluate the long-term stability by performing continuous GCD cycles at a constant current density (e.g., 2 A g⁻¹) for a large number of cycles (e.g., 500 or more).

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing s1 Precursor Mixing (Ni(acac)₂, V₂O₅, Oleylamine) s2 Solvothermal Reaction (110°C, N₂ flow) s1->s2 s3 Reduction (Borane tri-ethylamine) s2->s3 s4 Washing & Drying s3->s4 e1 Slurry Preparation (V-NiO, Carbon, PVDF) s4->e1 e2 Coating on Ni Foam e1->e2 e3 Drying & Pressing e2->e3 t1 Cyclic Voltammetry (CV) e3->t1 t2 Galvanostatic Charge-Discharge (GCD) e3->t2 t3 Electrochemical Impedance Spectroscopy (EIS) e3->t3 t4 Cycling Stability Test e3->t4

Caption: Experimental workflow for V-doped NiO electrode synthesis and testing.

stability_mechanism cluster_doping Vanadium Doping cluster_structural Structural Modifications cluster_electrochemical Electrochemical Enhancements cluster_performance Performance Improvement doping Introduction of V ions into NiO lattice s1 Reduced Crystalline Size doping->s1 s2 Increased Surface Area doping->s2 s3 Lattice Distortion doping->s3 e1 More Active Sites s1->e1 e2 Improved Ion Diffusion s1->e2 s2->e1 e3 Enhanced Electrical Conductivity s3->e3 p1 Higher Specific Capacitance e1->p1 p2 Improved Cycling Stability e1->p2 e2->p2 e3->p2 p3 Better Rate Capability e3->p3

Caption: Mechanism of improved electrochemical stability in V-doped NiO.

References

Overcoming agglomeration of nickel vanadium sulfide nanoparticles on graphene supports

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming the agglomeration of nickel vanadium sulfide (B99878) (NiV sulfide) nanoparticles on graphene supports.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of NiV sulfide/graphene nanocomposites.

Issue/Question Potential Causes Recommended Solutions
Why are my NiV sulfide nanoparticles severely agglomerated on the graphene surface? 1. Suboptimal Synthesis Temperature: Higher temperatures (e.g., 180-200°C) during solvothermal or hydrothermal synthesis can promote nanoparticle growth and aggregation.[1]2. Poor Graphene Dispersion: The graphene support may not be well-exfoliated or dispersed in the solvent before the addition of nanoparticle precursors.3. High Precursor Concentration: An excessive concentration of nickel and vanadium precursors can lead to rapid nucleation and uncontrolled growth, resulting in large, agglomerated particles.4. Ineffective Mixing: Insufficient stirring or agitation during the synthesis process can create localized areas of high precursor concentration.1. Optimize Synthesis Temperature: Systematically lower the synthesis temperature. For instance, a solvothermal process at 160°C has been shown to produce uniformly dispersed NiV sulfide nanoparticles, whereas temperatures of 180°C and 200°C resulted in agglomeration.[1]2. Improve Graphene Dispersion: Use ultrasonication to exfoliate and disperse the graphene oxide (GO) or reduced graphene oxide (rGO) in the chosen solvent prior to adding precursors.[2][3]3. Adjust Precursor Ratios: Experiment with lower concentrations of Ni and V precursors while keeping the graphene concentration constant to control the nucleation and growth rate.4. Enhance Agitation: Ensure vigorous and continuous stirring throughout the synthesis process to maintain a homogeneous reaction mixture.
How can I improve the initial dispersion of my graphene support material? 1. Van der Waals Forces: Graphene sheets have a strong tendency to re-stack and agglomerate due to van der Waals forces.[4]2. Inadequate Sonication: Insufficient sonication time or power may not provide enough energy to overcome the interlayer forces in graphite (B72142) or graphene aggregates.[5]3. Inappropriate Solvent: The solvent may not be suitable for stabilizing exfoliated graphene sheets.[5]1. Functionalize the Graphene: Introduce functional groups (e.g., hydroxyl, carboxyl) onto the graphene surface through covalent or non-covalent methods.[6][7] This improves dispersibility in polar solvents.[7]2. Optimize Ultrasonication: Use a probe-type ultrasonicator for higher efficiency.[8] Optimize sonication time and power; prolonged sonication can introduce defects.[2] A study on few-layer graphene (FLG) found that treatment at 30% amplitude for 90 minutes was sufficient for proper dispersion.[2]3. Use Surfactants: Add ionic or non-ionic surfactants to the solvent to reduce interfacial tension and stabilize the graphene dispersion.[9][10] For example, sodium dodecyl sulfosuccinate (B1259242) (SDSS) and poly(dimethyldiallylammonium chloride) (PDDA) have been used to disperse carbon nanomaterials.
My nanoparticles appear well-dispersed initially but aggregate during purification/processing. What can be done? 1. Removal of Stabilizers: Washing or centrifugation steps can remove surfactants or other stabilizing agents, leading to re-agglomeration.2. Solvent Exchange: Changing the solvent to one in which the functionalized graphene or nanoparticles are less stable can induce aggregation.3. Drying Method: Aggressive drying methods (e.g., high-temperature oven drying) can cause irreversible agglomeration due to capillary forces.1. Covalent Functionalization: Use covalent functionalization methods to permanently attach stabilizing groups to the graphene surface. This provides greater stability compared to non-covalent methods.[11]2. Maintain a Stable Solvent Environment: Ensure the nanoparticles remain in a stabilizing solvent throughout processing.3. Use Gentle Drying Techniques: Employ freeze-drying (lyophilization) to remove the solvent, which minimizes the capillary forces that lead to aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of using a graphene support for NiV sulfide nanoparticles?

A1: Graphene serves as an ideal conductive substrate due to its exceptionally high surface area and excellent stability.[1] It provides a framework that physically separates the NiV sulfide nanoparticles, effectively preventing their self-agglomeration and the degradation of active sites.[1] This uniform dispersion enhances electron transport kinetics and ensures that more active sites are accessible to the electrolyte, which is crucial for applications like supercapacitors.[1]

Q2: What is the difference between covalent and non-covalent functionalization for improving nanoparticle dispersion?

A2: Covalent functionalization involves creating strong chemical bonds between functional groups and the carbon atoms of the graphene lattice.[11] This method offers highly stable dispersions but can disrupt the sp² structure of graphene, potentially affecting its electronic properties.[12] Non-covalent functionalization relies on weaker forces like π-π stacking, van der Waals, or hydrophobic interactions with molecules such as surfactants or polymers.[12][13] This approach preserves the intrinsic properties of graphene while improving its dispersibility.[13]

Q3: How does ultrasonication help in dispersing nanoparticles on graphene?

A3: Ultrasonication uses high-frequency sound waves to create and collapse microscopic cavitation bubbles in a liquid.[4] The collapse of these bubbles generates intense local shear forces that can break down nanoparticle clusters and overcome the van der Waals forces holding graphene sheets together, leading to better exfoliation and a more uniform dispersion.[4][14]

Q4: Which characterization techniques are essential to confirm the successful dispersion of NiV sulfide nanoparticles on graphene?

A4: To verify dispersion and morphology, the following techniques are critical:

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles on the graphene sheets, allowing for assessment of their size, distribution, and degree of agglomeration.[1]

  • Scanning Electron Microscopy (SEM): Offers topographical information about the composite material and can reveal large-scale agglomerates.[15][16]

  • X-ray Diffraction (XRD): Can be used to determine the crystalline structure and average crystallite size of the nanoparticles. Peak broadening can indicate smaller, well-dispersed particles.[16]

Q5: Can surfactants negatively impact the performance of the final nanocomposite material?

A5: Yes, while surfactants are effective for dispersion, they can sometimes have drawbacks. Residual surfactant molecules on the surface of the nanocomposite can act as an insulating layer, potentially hindering charge transfer and negatively affecting the material's electrical or electrochemical performance.[13] Therefore, it is often necessary to remove them after synthesis through washing or thermal annealing, which must be done carefully to prevent re-agglomeration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and performance of well-dispersed NiV sulfide/graphene nanocomposites.

Table 1: Effect of Synthesis Temperature on Nanoparticle Agglomeration

Sample NameSynthesis Temperature (°C)ObservationReference
NVS/G-2160Uniformly dispersed nanoparticles[1]
NVS/G-3180Agglomerated nanoparticles[1]
NVS/G-4200Severely agglomerated nanoparticles[1]

Table 2: Electrochemical Performance of Well-Dispersed NVS/G Composite

ParameterValueConditionsReference
Specific Capacitance1437 F g⁻¹At 1 A g⁻¹[1][17]
Rate Capability1050 F g⁻¹At 20 A g⁻¹[1][17]
Cycling Stability91.2% capacitance retentionAfter 10,000 cycles[1][17]
Energy Density74.7 W h kg⁻¹At 0.8 kW kg⁻¹ power density[17]

Table 3: Optimized Ultrasonication Parameters for Graphene Dispersion

NanomaterialAmplitude/PowerTimeSolventKey FindingReference
Few-Layer Graphene (FLG)30% Amplitude (450 W)90 minNot specifiedSufficient for proper dispersion without deteriorating stability.[2]
Graphene Nanoplatelets (GNPs)960 W4 hEthyl AlcoholAchieved expected dispersion status. Low-temperature solvents were found to be beneficial.[5]

Experimental Protocols & Visualizations

Protocol 1: One-Step Solvothermal Synthesis of NiV Sulfide on Graphene

This protocol describes a method for fabricating a hierarchical structure of NiV sulfide nanoparticles anchored on graphene, designed to minimize agglomeration.[1]

  • Graphene Oxide Dispersion: Disperse a calculated amount of graphene oxide (GO) in a solvent mixture (e.g., deionized water and ethanol) via ultrasonication for at least 1-2 hours to form a homogeneous suspension.

  • Precursor Addition: Add stoichiometric amounts of nickel salt (e.g., nickel chloride hexahydrate), vanadium salt (e.g., ammonium (B1175870) metavanadate), and a sulfur source (e.g., thioacetamide) to the GO suspension.

  • Homogenization: Stir the mixture vigorously for 30-60 minutes to ensure all precursors are fully dissolved and evenly distributed.

  • Solvothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to an optimized temperature (e.g., 160°C) for 12-24 hours.[1]

  • Purification: After the autoclave cools to room temperature, collect the black precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted ions and byproducts.

  • Drying: Dry the final product in a vacuum oven or by freeze-drying at 60°C for 12 hours.

experimental_workflow cluster_prep Step 1: Graphene Dispersion cluster_reaction Step 2: Synthesis cluster_purification Step 3: Purification & Drying A Disperse Graphene Oxide (GO) in Solvent B Ultrasonicate for 2 hours A->B Homogeneous Suspension C Add Ni, V, and S Precursors to Suspension B->C D Stir Vigorously for 30-60 min C->D E Transfer to Autoclave D->E F Heat at 160°C for 12-24 hours E->F Solvothermal Reaction G Cool to Room Temperature F->G H Collect Precipitate (Centrifugation) G->H I Wash with DI Water and Ethanol H->I Repeat 3-5x J Dry in Vacuum Oven or Freeze-Dry I->J K Final Product: NiV Sulfide/Graphene J->K

Caption: Workflow for solvothermal synthesis of NiV sulfide on graphene.

Troubleshooting Flowchart: Addressing Nanoparticle Agglomeration

This flowchart provides a logical sequence of steps to diagnose and solve issues related to nanoparticle agglomeration.

Caption: Logical flowchart for troubleshooting nanoparticle agglomeration.

References

Technical Support Center: Facile Synthesis of Nickel-Vanadium Bimetallic Oxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the facile synthesis of nickel-vanadium (Ni-V) bimetallic oxides. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Ni-V bimetallic oxides, offering potential causes and solutions for each problem.

Problem 1: Inconsistent Product Stoichiometry or Presence of Impurity Phases

Symptom: X-ray diffraction (XRD) analysis reveals unexpected peaks corresponding to single metal oxides (e.g., NiO, V₂O₅) or other impurities.[1]

Potential CauseRecommended Solution
Incomplete precursor dissolution Ensure complete dissolution of nickel and vanadium precursors in the solvent before initiating the reaction. Use of sonication can aid in dissolution.
Incorrect pH of the reaction mixture The pH plays a crucial role in the co-precipitation of metal hydroxides. Adjust the pH carefully using a suitable precipitating agent (e.g., NaOH, NH₄OH) to a range where both nickel and vanadium hydroxides precipitate simultaneously.[1] A pH of around 12 has been used in some co-precipitation methods.[1]
Inappropriate calcination temperature or duration The calcination step is critical for the formation of the desired bimetallic oxide phase. A temperature that is too low may not provide sufficient energy for the reaction, while a temperature that is too high can lead to phase separation or sintering. Optimize the calcination temperature and time based on thermal analysis (TGA/DSC) of the precursor.
Different precipitation rates of metal hydroxides The hydrolysis and precipitation rates of nickel and vanadium precursors can differ. To achieve a homogeneous bimetallic hydroxide (B78521) precursor, consider using a chelating agent (e.g., citric acid, EDTA) to control the metal ion availability or employ a slow, dropwise addition of the precipitating agent with vigorous stirring.
Problem 2: Poor Control Over Particle Morphology and Size

Symptom: Scanning electron microscopy (SEM) or transmission electron microscopy (TEM) images show agglomerated particles, non-uniform shapes, or a wide particle size distribution.[1]

Potential CauseRecommended Solution
High reaction rate A rapid reaction can lead to uncontrolled nucleation and growth. Lowering the reaction temperature or the concentration of precursors can slow down the reaction rate, allowing for more controlled particle formation.
Insufficient mixing Inadequate stirring can result in localized high concentrations of reactants, leading to inhomogeneous nucleation and growth. Ensure vigorous and consistent stirring throughout the synthesis process.
Presence of agglomerates in the precursor If the precursor powder is agglomerated, the final product will likely retain this characteristic. Ensure the precursor is a fine, well-dispersed powder before calcination.
Inappropriate solvent The choice of solvent can significantly influence the morphology. For solvothermal and hydrothermal methods, varying the solvent or using a mixture of solvents can alter the growth kinetics and final morphology.
Lack of a structure-directing agent In hydrothermal or solvothermal synthesis, the use of surfactants or capping agents can help control the shape and prevent agglomeration of the nanoparticles.
Problem 3: Low Crystallinity of the Final Product

Symptom: XRD patterns show broad, poorly defined peaks, indicating an amorphous or poorly crystalline material.

Potential CauseRecommended Solution
Insufficient calcination temperature or time Higher calcination temperatures and longer durations generally lead to improved crystallinity. However, this must be balanced against the risk of phase separation and particle growth.
Low reaction temperature in hydrothermal/solvothermal synthesis Increasing the reaction temperature within the stable range for the desired phase can enhance the crystallinity of the product.
Rapid cooling after calcination Slow, controlled cooling after calcination can sometimes improve the crystallinity of the material.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is best for obtaining porous nickel-vanadium bimetallic oxides?

A1: Hydrothermal and solvothermal methods are generally well-suited for synthesizing porous nanostructures. The use of structure-directing agents or templates in these methods can further aid in creating materials with high surface area and controlled porosity. The solvothermal method, in particular, allows for good control over the physical structure by adjusting reaction conditions like the solvent, temperature, and reactant concentrations.[2]

Q2: How can I control the Ni:V molar ratio in the final product?

A2: Precise control over the stoichiometry of the precursor solution is the most critical factor. Ensure accurate weighing of the nickel and vanadium precursors. During co-precipitation, maintaining a constant pH where both metal ions precipitate effectively is crucial. For methods like sol-gel, ensuring a homogeneous gel with a uniform distribution of both metal ions is key.

Q3: What is the role of the precipitating agent in the co-precipitation synthesis?

A3: The precipitating agent, typically a base like NaOH or NH₄OH, increases the pH of the solution, causing the metal precursors to hydrolyze and precipitate out as hydroxides or carbonates. The choice and concentration of the precipitating agent can influence the particle size, morphology, and purity of the resulting precursor.

Q4: My XRD pattern shows a shift in peak positions compared to the standard patterns for the individual oxides. What does this indicate?

A4: A shift in XRD peak positions is often an indication of the successful incorporation of one metal ion into the crystal lattice of the other, forming a solid solution or a bimetallic oxide.[1] This lattice distortion is a good sign that you have synthesized a bimetallic material rather than a simple mixture of two oxides.

Q5: What are the typical calcination temperatures for converting the hydroxide precursors to oxides?

A5: Calcination temperatures can vary depending on the specific precursors and desired final properties. Generally, temperatures in the range of 300-600°C are used. It is highly recommended to perform a thermogravimetric analysis (TGA) of the dried precursor to determine the exact temperature at which the decomposition to the oxide is complete.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods for nickel-vanadium bimetallic oxides and related materials.

Table 1: Influence of Synthesis Parameters on Material Properties

Synthesis MethodPrecursorsKey ParametersParticle/Crystallite Size (nm)Band Gap (eV)Reference
Co-precipitationNi(NO₃)₂·6H₂O, V₂O₅pH ≈ 12, 100°C reaction, 150°C drying25.79 - 45.193.59 - 3.75[1]
HydrothermalNi foam, Mo/Mn/Al/W precursorsAcidic condition, Ni precursor-freeN/AN/A[3]
Sol-GelNi(NO₃)₂·6H₂O, NaOH75°C reaction, pH 12~27 - 38N/A[4]
SolvothermalNi(NO₃)₂, Citric acid, Ethylene glycol400°C calcinationN/AN/A[5]

Table 2: Electrochemical Performance of Nickel-Based Bimetallic Oxides

MaterialSynthesis MethodSpecific Capacitance (F/g)Current Density (A/g)Cycle Life (% retention after cycles)Reference
Nickel Molybdenum OxideHydrothermal1.80 F/cm²5 mA/cm²90% after 6000[3]
Nickel Vanadium OxideHydrothermal4122 mV/s (scan rate)N/A[6]
V and Zn co-doped LiNiO₂Solid-state48-246 mAh/gN/AN/A[7]

Experimental Protocols

Detailed methodologies for key synthesis techniques are provided below.

Co-precipitation Method for V₂O₅-doped NiO₂

This protocol is adapted from the facile synthesis of V₂O₅/Cs-doped NiO₂ nanostructures.[1]

Materials:

  • Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Vanadium pentoxide (V₂O₅)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

Procedure:

  • Prepare a solution of Ni(NO₃)₂·6H₂O in DI water.

  • Disperse the desired weight percentage of V₂O₅ in the nickel nitrate solution.

  • Heat the solution to 100°C with continuous stirring.

  • After 30 minutes, add 1 M NaOH dropwise to the solution to adjust the pH to approximately 12 and induce precipitation.

  • Continue stirring the mixture for a set period to ensure complete precipitation.

  • Collect the precipitate by centrifugation (e.g., 7000 rpm for 7 minutes).

  • Wash the precipitate several times with DI water to remove any unreacted precursors and byproducts.

  • Dry the washed precipitate in an oven at 150°C for 12 hours to obtain the fine powder precursor.

  • Calcination of the precursor at a suitable temperature (determined by TGA) will yield the final nickel-vanadium bimetallic oxide.

Hydrothermal Synthesis of Nickel-Based Bimetallic Oxides

This protocol is based on a nickel precursor-free hydrothermal method.[3]

Materials:

  • Nickel foam

  • Vanadium precursor (e.g., ammonium (B1175870) metavanadate)

  • Acidic solution (e.g., dilute HCl or HNO₃)

  • Deionized (DI) water

Procedure:

  • Clean a piece of nickel foam by sonication in acetone, ethanol (B145695), and DI water.

  • Prepare an acidic solution containing the vanadium precursor in DI water.

  • Place the cleaned nickel foam and the precursor solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to the desired reaction temperature (e.g., 120-180°C) for a specific duration (e.g., 6-24 hours). The nickel foam acts as the nickel source.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Remove the nickel foam, now coated with the nickel-vanadium oxide, and wash it thoroughly with DI water and ethanol.

  • Dry the product in an oven at a moderate temperature (e.g., 60-80°C).

Sol-Gel Synthesis of Nickel Oxide Nanoparticles (Adaptable for Bimetallic Oxides)

This is a general protocol for NiO that can be adapted for Ni-V bimetallic oxides by adding a vanadium precursor.[4]

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Vanadium precursor (e.g., vanadium acetylacetonate)

  • Solvent (e.g., ethanol or deionized water)

  • Gelling agent/pH modifier (e.g., NaOH or ammonia (B1221849) solution)

Procedure:

  • Dissolve the nickel and vanadium precursors in the chosen solvent with vigorous stirring to form a clear solution (the "sol").

  • Slowly add the gelling agent/pH modifier dropwise to the sol while stirring continuously. This will initiate hydrolysis and condensation reactions, leading to the formation of a gel.

  • Allow the gel to age for a period (e.g., 24 hours) at room temperature to strengthen the network.

  • Dry the gel in an oven at a low temperature (e.g., 80-100°C) to remove the solvent, resulting in a xerogel.

  • Grind the xerogel into a fine powder.

  • Calcine the powder at a high temperature (e.g., 400-600°C) to remove organic residues and crystallize the nickel-vanadium bimetallic oxide.

Visualizations

Troubleshooting Workflow for Ni-V Bimetallic Oxide Synthesis

G cluster_problem Problem Identification cluster_analysis Analysis cluster_issues Identified Issues cluster_solutions Potential Solutions Problem Unsatisfactory Material Properties XRD XRD Analysis Problem->XRD SEM_TEM SEM/TEM Analysis Problem->SEM_TEM Impurity Impurity Phases Present XRD->Impurity Impurity peaks found Crystallinity Low Crystallinity XRD->Crystallinity Broad peaks Morphology Poor Morphology/ Agglomeration SEM_TEM->Morphology Irregular particles Sol_pH Adjust pH/ Precursor Ratio Impurity->Sol_pH Sol_Calcination Optimize Calcination (Temp/Time) Impurity->Sol_Calcination Sol_Mixing Improve Mixing/ Stirring Rate Morphology->Sol_Mixing Sol_Temp Adjust Reaction Temperature Morphology->Sol_Temp Sol_Agent Use Surfactant/ Capping Agent Morphology->Sol_Agent Crystallinity->Sol_Calcination Crystallinity->Sol_Temp

Caption: Troubleshooting workflow for synthesis issues.

Experimental Workflow for Co-precipitation Synthesis

G cluster_synthesis Synthesis Steps cluster_processing Post-Synthesis Processing cluster_product Final Product A 1. Dissolve Ni & V Precursors B 2. Heat and Stir A->B C 3. Add Precipitating Agent (e.g., NaOH) B->C D 4. Precipitation C->D E 5. Centrifuge & Wash Precipitate D->E F 6. Dry the Precursor E->F G 7. Calcine the Powder F->G H Ni-V Bimetallic Oxide G->H

Caption: Co-precipitation synthesis workflow.

References

Improving the cycling stability of bimetallic oxide nanosheet cathodes for Ni/Zn batteries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the cycling stability of bimetallic oxide nanosheet cathodes in Nickel/Zinc (Ni/Zn) batteries.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common causes of rapid capacity fading in Ni/Zn batteries with bimetallic oxide nanosheet cathodes?

Rapid capacity fading is a primary challenge. The common culprits include:

  • Structural Instability of the Cathode: The bimetallic oxide nanosheets can undergo irreversible phase transformations, structural collapse, or dissolution in the alkaline electrolyte during repeated charge/discharge cycles.[1] This leads to a loss of active material and increased charge transfer resistance.

  • Zinc Anode Issues: The cycling stability of the entire battery is often limited by the zinc anode. Problems include the formation of zinc dendrites, which can cause short circuits, and shape change of the electrode.[2]

  • Electrolyte Degradation: Side reactions with the electrolyte can consume active materials and lead to the formation of passivating layers on the electrode surfaces.[2]

  • Poor Electrical Conductivity: Some bimetallic oxides have inherently low electrical conductivity, which can limit their rate capability and overall performance.

Q2: How does the choice of bimetallic composition (e.g., Ni-Co, Ni-Mn, Ni-Fe) affect cycling stability?

The composition of the bimetallic oxide is crucial for determining its electrochemical properties and stability:

  • Ni-Co Oxides/Hydroxides: Cobalt is known to enhance the electrical conductivity and structural stability of nickel hydroxides in alkaline electrolytes.[3][4] Doping with cobalt can help stabilize the crystal structure and create robust ionic diffusion channels, leading to improved cycle life.[3][4]

  • Ni-Mn Oxides: Manganese is a lower-cost alternative and can also improve the specific capacity. However, the dissolution of manganese in the electrolyte can be a significant issue, leading to capacity fade.

  • Ni-Fe Oxides: Iron is another earth-abundant element that can be incorporated to enhance the electrochemical performance of nickel-based cathodes.

Q3: What is the role of the electrolyte in the cycling stability of Ni/Zn batteries?

The electrolyte plays a critical role in ion transport and electrode stability. In Ni/Zn batteries, a key challenge is managing the zincate ions ([Zn(OH)4]2-) in the alkaline electrolyte. The dissolution and re-deposition of zinc can lead to dendrite growth and shape change of the anode. Additives to the electrolyte can help to mitigate these issues and improve the overall cycling performance.

Q4: What are some common strategies to improve the cycling stability of bimetallic oxide nanosheet cathodes?

Several strategies can be employed to enhance the cycling stability:

  • Doping: Introducing a second metal (e.g., Co, Mn, Fe) into the nickel oxide structure can improve its conductivity and structural integrity.[3][4]

  • Surface Coating: Applying a protective coating, such as a conductive polymer or another metal oxide, can prevent the dissolution of the active material into the electrolyte.

  • Nanostructuring: Creating hierarchical or porous nanosheet architectures can provide more active sites, shorten ion diffusion pathways, and accommodate volume changes during cycling.

  • Electrolyte Additives: Modifying the electrolyte with additives can suppress zinc dendrite formation and improve the stability of the zinc anode.

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid Capacity Drop within the First 100 Cycles 1. Dissolution of Cathode Material: The bimetallic oxide may be dissolving in the alkaline electrolyte. 2. Structural Degradation: The nanosheet structure may be collapsing. 3. Zinc Dendrite Formation: Short circuits caused by zinc dendrites.[2]1. Consider a protective coating on the cathode nanosheets. 2. Optimize the bimetallic composition; for instance, cobalt doping can enhance stability.[4] 3. Introduce electrolyte additives to suppress dendrite growth.
Low Coulombic Efficiency (<95%) 1. Side Reactions: Parasitic reactions at the cathode or anode. 2. Shuttle Effect: Dissolved species from one electrode migrating to and reacting at the other.1. Purify all battery components (electrodes, separator, electrolyte). 2. Optimize the operating voltage window to avoid potentials where significant side reactions occur.
High Internal Resistance 1. Poor Electrical Contact: Inadequate contact between the active material, conductive additive, and current collector. 2. Low Intrinsic Conductivity: The bimetallic oxide itself may have poor conductivity. 3. Formation of a Passivating Layer: A resistive layer may form on the electrode surface during cycling.[2]1. Ensure thorough mixing of the electrode slurry and optimize the electrode pressing process. 2. Increase the amount of conductive additive (e.g., carbon black) in the electrode. 3. Consider doping with a more conductive metal.
Inconsistent Cycling Performance Between Cells 1. Variations in Electrode Preparation: Inconsistent mass loading, thickness, or composition of the electrodes. 2. Inconsistent Cell Assembly: Differences in electrolyte volume, separator placement, or crimping pressure for coin cells.1. Carefully control the electrode fabrication process to ensure uniformity. 2. Standardize the cell assembly procedure. Use a torque wrench for consistent pressure in Swagelok-type cells.

Section 3: Data Presentation

Table 1: Comparison of Cycling Performance for Different Bimetallic Oxide Nanosheet Cathodes in Ni/Zn Batteries

Cathode MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity Retention (%)Number of CyclesCurrent DensityReference
3D Co-doped α-Ni(OH)₂ Nanosheets284~100%20006 mA cm⁻²[3][4]
F-doped Ni-Co HydroxideNot specified in mAh g⁻¹No decay30008 mA cm⁻²[5]
Zn and Co-doped Ni₃S₂Not specified in mAh g⁻¹82%200020 mA cm⁻²[6]

Section 4: Experimental Protocols

Protocol 1: Synthesis of Ni-Co Hydroxide Nanosheets on Nickel Foam

This protocol is adapted from a facile electrodeposition strategy.[3][4]

  • Substrate Preparation:

    • Cut a piece of nickel foam to the desired dimensions (e.g., 1x2 cm).

    • Clean the nickel foam sequentially with acetone, ethanol, and deionized water in an ultrasonic bath for 15 minutes each to remove surface impurities.

    • Dry the cleaned nickel foam in a vacuum oven at 60°C for 2 hours.

  • Electrochemical Deposition:

    • Prepare the electrolyte solution containing 0.1 M Ni(NO₃)₂·6H₂O and 0.05 M Co(NO₃)₂·6H₂O in deionized water.

    • Set up a three-electrode electrochemical cell with the cleaned nickel foam as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

    • Perform electrodeposition at a constant potential of -1.0 V vs. SCE for 30 minutes.

    • After deposition, rinse the electrode thoroughly with deionized water and ethanol.

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Assembly and Testing of a Ni/Zn Coin Cell
  • Cathode Preparation:

    • Mix the synthesized bimetallic oxide nanosheet powder, a conductive agent (e.g., Super P carbon), and a binder (e.g., PTFE) in a weight ratio of 80:10:10.

    • Add a few drops of N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

    • Coat the slurry onto a nickel foam current collector.

    • Dry the electrode at 80°C in a vacuum oven for 12 hours.

    • Press the electrode at 10 MPa and punch out circular disks of the desired diameter (e.g., 12 mm).

  • Anode and Separator Preparation:

    • Use a zinc foil of the same diameter as the cathode as the anode.

    • Use a polypropylene (B1209903) (PP) membrane as the separator.

  • Coin Cell Assembly (CR2032):

    • Assemble the coin cell inside an argon-filled glovebox.

    • Place the cathode disk in the bottom cap of the coin cell.

    • Add a few drops of the electrolyte (e.g., 6 M KOH + 0.2 M ZnO).

    • Place the separator on top of the cathode, ensuring it is wetted by the electrolyte.

    • Place the zinc foil anode on top of the separator.

    • Add a spacer disk and a spring.

    • Place the top cap and crimp the coin cell using a crimping machine.

  • Electrochemical Testing:

    • Let the assembled cell rest for at least 2 hours to ensure full wetting of the components.

    • Perform galvanostatic charge-discharge cycling using a battery testing system within a voltage window of 1.0 V to 1.9 V at various current densities.[7]

Section 5: Visualizations

experimental_workflow cluster_synthesis Cathode Synthesis cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly (Coin Cell) cluster_testing Electrochemical Testing prep_substrate Substrate Preparation (Ni Foam Cleaning) electrodeposition Electrodeposition prep_substrate->electrodeposition prepare_electrolyte Electrolyte Preparation (Ni & Co Salts) prepare_electrolyte->electrodeposition washing_drying Washing & Drying electrodeposition->washing_drying slurry_prep Slurry Preparation (Active Material, Carbon, Binder) washing_drying->slurry_prep coating Coating on Current Collector slurry_prep->coating drying_pressing Drying & Pressing coating->drying_pressing punching Punching Electrodes drying_pressing->punching stacking Stacking (Cathode, Separator, Anode) punching->stacking add_electrolyte Adding Electrolyte stacking->add_electrolyte crimping Crimping add_electrolyte->crimping resting Resting Period (2h) crimping->resting cycling Galvanostatic Cycling resting->cycling analysis Data Analysis cycling->analysis

Figure 1. Experimental workflow for synthesis and testing.

troubleshooting_logic start Poor Cycling Stability q1 Rapid Capacity Fade? start->q1 q2 Low Coulombic Efficiency? q1->q2 No sol1 Check for Cathode Dissolution - Consider protective coating - Optimize bimetallic composition q1->sol1 Yes q3 High Internal Resistance? q2->q3 No sol3 Identify Side Reactions - Purify components - Optimize voltage window q2->sol3 Yes sol4 Improve Electrode Fabrication - Optimize slurry & pressing - Increase conductive additive q3->sol4 Yes end Improved Stability q3->end No sol1->q2 sol2 Investigate Zn Dendrites - Use electrolyte additives - Check separator integrity sol2->q2 sol3->q3 sol4->end

Figure 2. Troubleshooting logical workflow.

References

Regeneration of spent nickel-vanadium catalysts from desulfurization processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of spent nickel-vanadium catalysts from desulfurization processes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during catalyst regeneration experiments.

Issue 1: Low recovery of nickel and vanadium during acid leaching.

Question: My acid leaching process is yielding low percentages of recovered nickel and vanadium. What are the potential causes and how can I improve the leaching efficiency?

Answer: Low recovery rates of nickel and vanadium are common challenges in hydrometallurgical regeneration. Several factors could be contributing to this issue. A systematic approach to troubleshooting this problem is outlined below.

G cluster_0 Troubleshooting Low Metal Recovery start Low Ni-V Recovery q1 Is the catalyst properly pre-treated? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes s1 Implement pre-treatment: - Roasting to remove coke - Washing to remove oil a1_no->s1 q2 Are the leaching parameters optimal? s1->q2 a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 s2 Optimize parameters: - Acid Concentration - Temperature - Leaching Time - Stirring Speed a2_no->s2 q3 Is an oxidizing agent being used? s2->q3 a3_no No q3->a3_no No end Improved Ni-V Recovery q3->end Yes a3_yes->q3 s3 Add an oxidizing agent like H2O2 to enhance vanadium solubility. a3_no->s3 s3->end

Fig. 1: Troubleshooting workflow for low metal recovery.

Potential Causes and Solutions:

  • Insufficient Pre-treatment: Spent catalysts are often coated with coke and residual oils which can block pores and prevent the leaching solution from reaching the active sites.[1][2]

    • Solution: Implement a pre-treatment step. Roasting the catalyst in air (e.g., at 500°C for 4 hours) can effectively remove coke deposits.[3] Washing with a suitable solvent can remove residual oils.[2]

  • Suboptimal Leaching Parameters: The efficiency of the leaching process is highly dependent on factors such as acid concentration, temperature, time, and stirring speed.

    • Solution: Systematically optimize these parameters. For instance, in oxalic acid leaching, increasing the temperature to around 95°C has been shown to improve vanadium and nickel recovery.[4]

  • Low Vanadium Solubility: Vanadium can exist in various oxidation states, some of which are less soluble in acidic solutions.

    • Solution: The addition of an oxidizing agent, such as hydrogen peroxide (H₂O₂), can oxidize lower-valence vanadium compounds, enhancing their solubility.[5]

Issue 2: Significant loss of catalyst activity after regeneration.

Question: Although I have successfully removed the nickel and vanadium, the regenerated catalyst shows poor catalytic activity. What could be the reason for this?

Answer: Loss of catalyst activity post-regeneration is a critical issue that can render the process economically unviable. The primary causes are often related to structural changes in the catalyst support.

G cluster_1 Troubleshooting Loss of Catalyst Activity start Low Catalyst Activity q1 Was the regeneration temperature too high? start->q1 a1_yes Yes q1->a1_yes a2_no No q1->a2_no No s1 Sintering of the support material has likely occurred. Optimize temperature to balance coke removal and prevent structural damage. a1_yes->s1 a1_no No end Restored Catalyst Activity s1->end q2 Was a harsh chemical treatment used? a2_yes Yes q2->a2_yes q2->end No s2 Aggressive acids or bases can damage the catalyst support. Consider milder leaching agents or lower concentrations. a2_yes->s2 a2_no->q2 s2->end

Fig. 2: Troubleshooting workflow for loss of catalyst activity.

Potential Causes and Solutions:

  • Sintering: Exposure to high temperatures during regeneration can cause the catalyst support material (e.g., alumina) to sinter, leading to a reduction in surface area and pore volume.[6][7] This is an irreversible structural change that permanently reduces catalyst activity.

    • Solution: Carefully control the regeneration temperature. For thermal regeneration, it is crucial to operate below the temperature at which significant sintering of the support occurs. Gradual temperature ramp-up procedures can also minimize thermal shock.[8]

  • Support Dissolution: The use of harsh chemical treatments, such as strong acids or bases, can lead to the dissolution of the catalyst support, which also results in a loss of surface area and activity.

    • Solution: Optimize the type and concentration of the leaching agent. Weaker organic acids, like oxalic acid, are often preferred over strong mineral acids to minimize damage to the alumina (B75360) support.[9]

Issue 3: Formation of excessive fines during the regeneration process.

Question: My regeneration process is producing a large amount of fine particles, which is causing handling and processing difficulties. How can I minimize the formation of fines?

Answer: The formation of catalyst fines is a mechanical issue that can be exacerbated by the regeneration process.

Potential Causes and Solutions:

  • Attrition: The mechanical stress on the catalyst particles during handling and processing, such as stirring during leaching, can cause them to break down into smaller particles.

    • Solution: Employ gentle handling practices and optimize the stirring speed during leaching to minimize mechanical stress.[8]

  • Thermal Shock: Rapid changes in temperature during thermal regeneration can cause the catalyst particles to fracture.

    • Solution: Implement a gradual heating and cooling profile during thermal regeneration to avoid thermal shock.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the deactivation of nickel-vanadium desulfurization catalysts?

A1: The primary reasons for the deactivation of these catalysts are:

  • Coke Deposition: The formation of carbonaceous deposits (coke) on the catalyst surface and within its pores blocks the active sites.[9]

  • Metal Deposition: Heavy metals from the crude oil feedstock, particularly nickel and vanadium, deposit on the catalyst, leading to pore plugging and poisoning of the active sites.[2]

  • Sintering: High operating temperatures can cause the active metal particles and the support material to agglomerate, reducing the active surface area.[6][7]

Q2: What are the most common methods for regenerating spent nickel-vanadium catalysts?

A2: The most common regeneration methods fall into three categories:

  • Hydrometallurgical Processes: These involve leaching the spent catalyst with an acidic or basic solution to dissolve and remove the nickel and vanadium deposits. Organic acids like oxalic acid are often used.[9]

  • Pyrometallurgical Processes: These involve high-temperature treatments, such as roasting, to burn off coke and convert the metal sulfides to oxides, which may then be leached.

  • Oxidative Regeneration: This method uses a controlled stream of an oxidizing gas (e.g., air) at elevated temperatures to burn off coke deposits.

Q3: Can a spent catalyst be regenerated to 100% of its original activity?

A3: In most cases, it is challenging to restore a spent catalyst to 100% of its fresh activity. Some degree of irreversible deactivation, such as sintering of the support material, usually occurs.[6] However, a well-optimized regeneration process can often recover a significant portion of the catalyst's activity, making it economically viable for reuse.

Q4: How can I determine the optimal conditions for my specific catalyst regeneration experiment?

A4: The optimal regeneration conditions will depend on the specific characteristics of your spent catalyst (e.g., the extent of coking and metal deposition) and the chosen regeneration method. A systematic approach involving a design of experiments (DOE) is recommended. This would involve varying key parameters (e.g., temperature, time, reagent concentration) and measuring the impact on metal recovery and catalyst activity to identify the optimal operating window.

Data Presentation

Table 1: Comparison of Leaching Efficiencies for Nickel and Vanadium under Different Conditions.

Leaching AgentTemperature (°C)Time (min)H₂O₂ Concentration (mol/L)Ni Recovery (%)V Recovery (%)Reference
Oxalic Acid (2 mol/L)95240-32.473.4[4]
Oxalic Acid (1.8 mol/L)95911.146.3591.36[5]
Sulfuric Acid (0.5 mol/L) + Oxalic Acid (2 wt%)7030-30.143.8[9]
Oxalic Acid (1 M)40-->80-[3]

Experimental Protocols

Protocol 1: Oxalic Acid Leaching with Hydrogen Peroxide

This protocol is based on a microwave-assisted method for the efficient recovery of nickel and vanadium.[5]

G cluster_2 Experimental Workflow: Oxalic Acid Leaching start Spent Ni-V Catalyst step1 Pre-treatment (Optional): Roasting/Washing start->step1 step2 Prepare Leaching Solution: 1.8 M Oxalic Acid 1.1 M H2O2 step1->step2 step3 Leaching: 95°C, 91 min Microwave Assistance (500W) step2->step3 step4 Solid-Liquid Separation: Filtration step3->step4 leachate Leachate (contains Ni and V) step4->leachate residue Solid Residue (Regenerated Catalyst) step4->residue step5 Washing and Drying of Residue residue->step5 end Characterization and Reuse step5->end

Fig. 3: Experimental workflow for oxalic acid leaching.

Materials:

  • Spent Nickel-Vanadium Catalyst

  • Oxalic Acid (C₂H₂O₄)

  • Hydrogen Peroxide (H₂O₂) (30% w/w)

  • Deionized Water

  • Microwave Digestion System

  • Filtration apparatus

Procedure:

  • Pre-treatment (optional but recommended): If the catalyst has significant coke or oil deposits, roast it in a furnace at 500°C for 2-4 hours to burn off these contaminants.

  • Preparation of Leaching Solution: Prepare a solution with a final concentration of 1.8 mol/L oxalic acid and 1.1 mol/L hydrogen peroxide in deionized water.

  • Leaching:

    • Place a known amount of the spent catalyst into the microwave digestion vessel.

    • Add the leaching solution at a specific liquid-to-solid ratio (e.g., 20:1 mL/g).

    • Seal the vessel and place it in the microwave system.

    • Set the temperature to 95°C, the reaction time to 91 minutes, and the microwave power to 500 W.

  • Solid-Liquid Separation: After the leaching is complete and the mixture has cooled, separate the solid residue from the leachate by filtration.

  • Washing and Drying: Wash the solid residue thoroughly with deionized water to remove any remaining acid and dissolved metals. Dry the regenerated catalyst in an oven at 110°C overnight.

  • Analysis: Analyze the leachate for nickel and vanadium concentrations using appropriate analytical techniques (e.g., ICP-OES or AAS) to determine the recovery efficiency. Characterize the regenerated catalyst for its physical and chemical properties (e.g., surface area, pore volume, and catalytic activity).

Protocol 2: Thermal Regeneration for Coke Removal

This protocol outlines a general procedure for removing coke deposits through thermal treatment.

Materials:

  • Spent Nickel-Vanadium Catalyst (coked)

  • Tube Furnace with temperature and gas flow control

  • Inert gas (e.g., Nitrogen)

  • Oxidizing gas (e.g., Air or a mixture of O₂ in N₂)

Procedure:

  • Catalyst Loading: Place a known amount of the coked catalyst in a quartz tube reactor and position it in the tube furnace.

  • Inert Purge: Purge the reactor with an inert gas (e.g., nitrogen) at a controlled flow rate for 15-30 minutes to remove any air.

  • Heating: Heat the catalyst under the inert gas flow to the desired regeneration temperature (e.g., 500-600°C) at a controlled ramp rate (e.g., 5-10°C/min) to prevent thermal shock.

  • Oxidative Treatment: Once the target temperature is reached, switch the gas flow from the inert gas to the oxidizing gas. The oxygen concentration should be carefully controlled (typically 1-5% in nitrogen) to manage the exothermic coke combustion and prevent temperature runaway, which can lead to sintering.

  • Hold Time: Maintain the catalyst at the regeneration temperature under the oxidizing gas flow for a specific duration (e.g., 2-4 hours) or until the coke combustion is complete (indicated by the cessation of CO₂ evolution in the off-gas, if monitored).

  • Cooling: After the desired hold time, switch the gas flow back to the inert gas and cool the reactor down to room temperature.

  • Characterization: Characterize the regenerated catalyst to assess the effectiveness of coke removal and to check for any changes in its physical and chemical properties.

References

Technical Support Center: Optimizing Annealing Temperature for V-doped NiO Supercapacitor Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the annealing temperature of vanadium-doped nickel oxide (V-doped NiO) supercapacitor materials.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for annealing temperature for V-doped NiO supercapacitor materials?

A1: The optimal annealing temperature for V-doped NiO can vary depending on the synthesis method and desired material properties. However, a common range explored in research is between 300°C and 600°C.[1] Some studies have shown that an annealing temperature of around 300°C can be optimal for improving device performance.[2] It is crucial to perform a systematic study within this range to determine the ideal temperature for your specific experimental conditions.

Q2: How does annealing temperature affect the crystallinity and particle size of V-doped NiO?

A2: Increasing the annealing temperature generally leads to higher crystallinity and larger crystallite size in NiO materials.[3][4] This is due to the provision of thermal energy for atomic rearrangement and grain growth. However, for supercapacitor applications, a balance is necessary, as excessively large particles can reduce the specific surface area, which is crucial for high capacitance. Vanadium doping can also influence particle size, with some studies showing that it can lead to a decrease in crystalline size.[5][6]

Q3: What is the expected effect of annealing temperature on the specific capacitance of V-doped NiO?

A3: The relationship between annealing temperature and specific capacitance is complex. Initially, annealing can improve crystallinity and remove impurities, leading to an increase in specific capacitance. However, at excessively high temperatures, the decrease in specific surface area due to particle growth can lead to a reduction in capacitance.[1] The optimal temperature is a trade-off between crystallinity and surface area. For instance, V-doped NiO has shown high specific capacitance, with values like 386.2 F g⁻¹ at a current density of 2 A g⁻¹ for a 4.0 at% V doping level, though a direct correlation with a specific annealing temperature was not provided in that study.[7][8]

Q4: Can the annealing atmosphere affect the properties of V-doped NiO?

A4: Yes, the annealing atmosphere (e.g., air, nitrogen, argon) can significantly impact the material's properties. Annealing in an oxygen-containing atmosphere can influence the stoichiometry of the NiO and the oxidation state of the vanadium dopant. This, in turn, affects the material's conductivity and electrochemical performance.[2]

Q5: How does vanadium doping enhance the performance of NiO supercapacitors?

A5: Vanadium doping can improve the electrochemical performance of NiO in several ways. It can increase electrical conductivity, enhance the specific capacitance, and improve rate capability.[7][8] The incorporation of vanadium into the NiO lattice can create more active sites for faradaic reactions and improve charge transfer kinetics.[9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Specific Capacitance 1. Suboptimal Annealing Temperature: The annealing temperature may be too low (incomplete crystallization, residual impurities) or too high (reduced specific surface area).2. Incorrect Vanadium Doping Level: The concentration of the vanadium dopant may not be optimal.1. Optimize Annealing Temperature: Perform a series of annealing experiments at different temperatures (e.g., in 50°C increments from 300°C to 600°C) to find the optimal point for your synthesis method.2. Vary Vanadium Concentration: Synthesize materials with different atomic percentages of vanadium to identify the optimal doping level.[7][8]
Poor Cycling Stability 1. Structural Degradation: The electrode material may be undergoing mechanical stress and degradation during repeated charge/discharge cycles.2. Particle Agglomeration: High annealing temperatures can lead to significant particle growth and agglomeration, reducing the electrochemically active surface area over time.1. Lower Annealing Temperature: A lower annealing temperature might result in smaller, more stable nanoparticles.2. Optimize Electrode Fabrication: Ensure good adhesion of the active material to the current collector to minimize mechanical stress.
Low Rate Capability 1. Poor Ionic/Electronic Conductivity: The material's structure may not be conducive to rapid ion diffusion and electron transport.2. Thick Electrode: A thick electrode can increase the diffusion path length for ions.1. Optimize Annealing and Doping: Fine-tune the annealing temperature and vanadium concentration to enhance conductivity. Vanadium doping is known to improve the rate capability of NiO.[7][8]2. Control Electrode Thickness: Prepare thinner electrodes to facilitate faster ion transport.
Inconsistent Results 1. Inhomogeneous Doping: The vanadium dopant may not be uniformly distributed throughout the NiO matrix.2. Inconsistent Annealing Protocol: Variations in heating rate, dwell time, or cooling rate can affect the final material properties.1. Improve Synthesis Method: Ensure thorough mixing of precursors during synthesis to achieve homogeneous doping.2. Standardize Annealing Process: Maintain a consistent and well-controlled annealing protocol for all samples.

Data Presentation

Table 1: Effect of Annealing Temperature on Specific Surface Area of NiO Nanosheets

Annealing Temperature (°C)Specific Surface Area (m²/g)
300165 (MW synthesis), 149 (ST synthesis)
60015 (MW synthesis), 28 (ST synthesis)

Source: Adapted from a study on NiO nanosheets, providing insight into the general trend of surface area reduction with increasing temperature.[1]

Table 2: Specific Capacitance of V-doped NiO at Different Vanadium Concentrations

Vanadium Content (at%)Specific Capacitance (F g⁻¹) at 2 A g⁻¹
0 (Pure NiO)303.2
1.0371.2
2.0365.7
4.0386.2

Source: Data from a study on V-doped NiO prepared by coprecipitation and thermal decomposition.[7][8]

Experimental Protocols

Protocol 1: Synthesis of V-doped NiO via Solvothermal Method

This protocol is based on a facile synthesis method for producing V-doped NiO nanoparticles.[5]

  • Precursor Solution Preparation: Dissolve 1 mmol of Ni(II) acetylacetonate (B107027) in 15 mL of oleylamine (B85491) in a two-necked round flask.

  • Heating and Stirring: Heat the solution to 110°C with continuous stirring under a nitrogen flow for 45 minutes.

  • Cooling: Cool the solution to and maintain it at 90°C.

  • Vanadium Doping: Add the desired atomic percentage of vanadium pentoxide to the solution.

  • Reduction: Quickly inject a mixture of 0.4 mL of borane (B79455) tri-ethylamine and 2 mL of oleylamine into the solution.

  • Reaction: Continue stirring the resulting dark solution for 1 hour.

  • Collection and Washing: Collect the nanoparticles by centrifugation at 6000 rpm for 15 minutes and wash them with ethanol (B145695) three times.

  • Annealing: Anneal the dried powder at the desired temperature (e.g., 300°C, 400°C, 500°C) in a furnace for a specified duration (e.g., 2-3 hours) in a controlled atmosphere.

Protocol 2: Electrochemical Characterization

This protocol outlines the standard procedure for evaluating the electrochemical performance of the prepared V-doped NiO electrodes.

  • Working Electrode Preparation: Mix the synthesized V-doped NiO powder (active material), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., NMP) to form a slurry. Coat the slurry onto a current collector (e.g., nickel foam or glassy carbon electrode) and dry it in a vacuum oven.

  • Three-Electrode Cell Assembly: Assemble a three-electrode electrochemical cell using the prepared V-doped NiO as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode).

  • Electrolyte: Use an aqueous solution of an appropriate electrolyte, such as 1 M KOH.[9]

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window to assess the capacitive behavior.

    • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g) to calculate the specific capacitance.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to analyze the electrode's resistance and charge transfer characteristics.

    • Cycling Stability Test: Subject the electrode to a large number of charge-discharge cycles (e.g., 1000-5000 cycles) at a constant current density to evaluate its long-term performance.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_annealing Thermal Treatment cluster_characterization Characterization cluster_performance Performance Evaluation start Precursor Mixing (Ni & V sources) synthesis Synthesis Method (e.g., Solvothermal) start->synthesis collection Nanoparticle Collection & Washing synthesis->collection annealing Annealing (Temperature Optimization) collection->annealing structural Structural Analysis (XRD, SEM) annealing->structural electrochemical Electrochemical Testing (CV, GCD, EIS) annealing->electrochemical evaluation Data Analysis (Specific Capacitance, Stability) electrochemical->evaluation Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Supercapacitor Performance cause1 Suboptimal Annealing Temperature issue->cause1 cause2 Incorrect Doping Level issue->cause2 cause3 Poor Crystallinity or Surface Area issue->cause3 solution1 Systematic Annealing Temperature Study cause1->solution1 solution2 Vary Dopant Concentration cause2->solution2 solution3 Characterize Material (XRD, BET) cause3->solution3 solution1->issue solution2->issue solution3->issue

References

Validation & Comparative

A Comparative Study of Nickel-Vanadium and Nickel-Iron LDH for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and stable electrocatalysts for the oxygen evolution reaction (OER) is paramount for various renewable energy technologies, including water splitting and metal-air batteries. Among the promising candidates, layered double hydroxides (LDHs) have garnered significant attention due to their tunable composition, unique layered structure, and cost-effectiveness. This guide provides a comparative analysis of two prominent LDH systems: nickel-vanadium (NiV-LDH) and nickel-iron (NiFe-LDH), focusing on their electrocatalytic performance for the OER.

Performance Comparison: NiV-LDH vs. NiFe-LDH

The following table summarizes key performance metrics for NiV-LDH and NiFe-LDH based on reported experimental data. It is important to note that the values presented are collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Performance MetricNiV-LDHNiFe-LDHKey Insights
Overpotential @ 10 mA/cm² (mV) ~180 - 305~180 - 310Both materials can exhibit low overpotentials, indicating high intrinsic activity. Performance is highly dependent on synthesis method, composition, and substrate.
Tafel Slope (mV/dec) ~50 - 110~31 - 72NiFe-LDH generally exhibits lower Tafel slopes, suggesting faster reaction kinetics.
Stability (Chronopotentiometry) Stable for extended periods (e.g., 400h with Ir doping)[1]Generally stable, with some studies reporting stable operation for over 700 hours[2]. However, Fe leaching can be a concern[3].Stability is a critical factor. Doping and structural modifications can significantly enhance the long-term performance of both materials.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and electrochemical evaluation of NiV-LDH and NiFe-LDH catalysts.

Synthesis of NiV-LDH (Hydrothermal Method)

A typical hydrothermal synthesis of NiV-LDH involves the following steps:

  • Precursor Solution Preparation: Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and ammonium (B1175870) metavanadate (NH₄VO₃) are dissolved in deionized water in a specific molar ratio (e.g., 3:1).

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-180 °C) for a designated duration (e.g., 6-24 hours).

  • Product Collection and Purification: After cooling to room temperature, the resulting precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dried in a vacuum oven.

Synthesis of NiFe-LDH (Co-precipitation Method)

The co-precipitation method is a common and facile route for synthesizing NiFe-LDH:

  • Salt Solution Preparation: A mixed salt solution containing nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and iron nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in a desired molar ratio (e.g., 3:1) is prepared in deionized water.

  • Precipitation: A precipitating agent, typically a solution of sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na₂CO₃), is slowly added to the salt solution under vigorous stirring until a specific pH is reached (e.g., pH 9-10).

  • Aging: The resulting suspension is aged at a specific temperature (e.g., 60-80 °C) for a period of time (e.g., 12-24 hours) to allow for crystal growth and improved crystallinity.

  • Product Collection and Purification: The precipitate is collected by filtration or centrifugation, washed thoroughly with deionized water to remove residual ions, and dried.

Electrochemical Evaluation of OER Performance

The electrocatalytic activity of the synthesized LDH materials is typically evaluated in a standard three-electrode electrochemical cell using an alkaline electrolyte (e.g., 1 M KOH).

  • Working Electrode Preparation: The synthesized LDH powder is dispersed in a solution of deionized water, ethanol, and a binder (e.g., Nafion) to form a catalyst ink. A specific volume of this ink is then drop-casted onto a conductive substrate (e.g., glassy carbon electrode, nickel foam) and dried.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Performed to activate the catalyst and to determine the electrochemical active surface area (ECSA).

    • Linear Sweep Voltammetry (LSV): Recorded at a slow scan rate (e.g., 5-10 mV/s) to obtain the polarization curve, from which the overpotential required to reach a specific current density (e.g., 10 mA/cm²) is determined.

    • Tafel Plot: Derived from the LSV data, the Tafel slope is calculated to evaluate the reaction kinetics.

    • Chronopotentiometry or Chronoamperometry: Conducted at a constant current or potential, respectively, to assess the long-term stability of the catalyst.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for synthesizing and evaluating LDH-based OER electrocatalysts.

OER_Catalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochemical Electrochemical Evaluation Precursor Precursor Selection (Ni, V, Fe salts) Synthesis Synthesis Method (Hydrothermal, Co-precipitation) Precursor->Synthesis Purification Purification & Drying Synthesis->Purification XRD XRD Purification->XRD Characterize SEM SEM/TEM Purification->SEM XPS XPS Purification->XPS Electrode Working Electrode Fabrication Purification->Electrode Prepare for Testing LSV Linear Sweep Voltammetry (LSV) Electrode->LSV Tafel Tafel Analysis LSV->Tafel Stability Stability Test (Chronopotentiometry) LSV->Stability

Caption: Experimental workflow for LDH synthesis, characterization, and OER performance evaluation.

Signaling Pathway of OER on LDH Surfaces

The OER in alkaline media is a complex multi-step process involving the transfer of four electrons. The generally accepted mechanism on the surface of LDH catalysts is depicted below.

OER_Mechanism M M MOH M-OH M->MOH + OH⁻ - e⁻ MO M-O MOH->MO + OH⁻ - H₂O - e⁻ MOOH M-OOH MO->MOOH + OH⁻ - e⁻ M_final M MOOH->M_final + OH⁻ - O₂ - H₂O - e⁻

Caption: Proposed mechanism for the Oxygen Evolution Reaction on a metal active site (M) of an LDH catalyst.

References

Vanadium-Doped Nickel Oxide: A Comparative Guide to its Electrochemical Performance for Supercapacitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of vanadium-doped nickel oxide (V-NiO) against other commonly used supercapacitor materials. The information presented herein is supported by experimental data to validate its potential as a high-performance electrode material.

Performance Comparison of Supercapacitor Materials

The electrochemical performance of supercapacitor materials is primarily evaluated based on their specific capacitance, rate capability, and cycling stability. The following table summarizes the key performance metrics for V-NiO and compares it with pure nickel oxide (NiO), activated carbon, manganese dioxide (MnO₂), and graphene.

MaterialSpecific Capacitance (F/g) at ~2 A/gCapacitance Retention (%) after CyclesCycling Conditions
V-doped NiO (V₀.₀₁Ni₀.₉₉O) 371.2 [1][2]73.5% after 500 cycles [1][2]2 A/g current density
Pure NiO303.2[1][2]-2 A/g current density
Activated Carbon~100 - 223.495% after 30,000 cycles1-2 A/g current density
Manganese Dioxide (α-MnO₂)~11294% after 2,000 cycles1.5 A/g current density
Graphene~204 - 540[3][4]95.3% after 60,000 cycles[1]2-3 A/g current density

Note: The performance of supercapacitor materials can vary significantly based on the synthesis method, electrode fabrication, and testing parameters.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and reproducibility of electrochemical performance. Below are the typical experimental protocols for the synthesis of V-doped NiO and its subsequent electrochemical characterization.

Synthesis of Vanadium-Doped NiO

A common method for synthesizing V-doped NiO nanoparticles is through a simple co-precipitation and thermal decomposition process.[1][2]

  • Precursor Solution Preparation: Nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O) and a vanadium source, such as ammonium (B1175870) vanadate (B1173111) (NH₄VO₃), are dissolved in deionized water to form a mixed solution with the desired V/Ni atomic ratio.

  • Co-precipitation: A precipitating agent, typically a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is slowly added to the mixed precursor solution under constant stirring. This leads to the formation of a precipitate of nickel and vanadium hydroxides.

  • Washing and Drying: The precipitate is then thoroughly washed with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. The washed precipitate is subsequently dried in an oven, typically at around 80°C.

  • Thermal Decomposition (Calcination): The dried powder is calcined in a furnace at a specific temperature (e.g., 350°C) for a set duration. This step decomposes the hydroxides into V-doped NiO.

Another prevalent synthesis technique is the solvothermal decomposition method.[5]

  • Precursor Solution: Nickel(II) acetylacetonate (B107027) and vanadium pentoxide are dissolved in oleylamine (B85491).

  • Heating and Injection: The solution is heated to 110°C under a nitrogen flow, then cooled to 90°C. A mixture of borane (B79455) tri-ethylamine and oleylamine is then rapidly injected.

  • Stirring and Collection: The resulting solution is stirred for one hour, and the nanoparticles are collected via centrifugation.

  • Washing: The collected nanoparticles are washed with ethanol multiple times.

Electrochemical Characterization

The electrochemical performance of the synthesized V-doped NiO is typically evaluated in a three-electrode system.

  • Working Electrode Preparation: The V-doped NiO powder is mixed with a conductive agent (like carbon black) and a binder (such as polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel mesh), dried, and pressed.

  • Electrochemical Cell Assembly: The prepared working electrode, a counter electrode (typically a platinum wire or foil), and a reference electrode (such as Ag/AgCl or a saturated calomel (B162337) electrode) are assembled in an electrochemical cell containing an aqueous electrolyte, commonly a KOH solution.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): This technique is used to study the capacitive behavior and redox reactions of the material by cycling the potential between set limits at various scan rates.

    • Galvanostatic Charge-Discharge (GCD): GCD tests are performed at different current densities to determine the specific capacitance, energy density, and power density of the electrode material.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.

Performance Enhancement Mechanism

The incorporation of vanadium into the NiO lattice has been shown to significantly enhance its electrochemical performance for supercapacitor applications. This improvement can be attributed to several factors:

G cluster_doping Vanadium Doping cluster_effects Effects on Material Properties cluster_performance Electrochemical Performance Enhancement V_doping Introduction of Vanadium into NiO Lattice Increased_Conductivity Increased Electrical Conductivity V_doping->Increased_Conductivity Creates charge carriers Enhanced_Charge_Transfer Enhanced Charge Transfer Kinetics V_doping->Enhanced_Charge_Transfer Lowers charge transfer resistance Modified_Morphology Modified Surface Morphology V_doping->Modified_Morphology Increases surface area Higher_Capacitance Higher Specific Capacitance Increased_Conductivity->Higher_Capacitance Improved_Rate_Capability Improved Rate Capability Increased_Conductivity->Improved_Rate_Capability Enhanced_Charge_Transfer->Higher_Capacitance Enhanced_Charge_Transfer->Improved_Rate_Capability Modified_Morphology->Higher_Capacitance Enhanced_Stability Enhanced Cycling Stability Improved_Rate_Capability->Enhanced_Stability

Caption: Logical workflow of performance enhancement in V-doped NiO.

Vanadium doping introduces defects and alters the electronic structure of NiO, leading to an increase in electrical conductivity. This improved conductivity facilitates faster electron transport during the charge-discharge process. Furthermore, the presence of vanadium ions can lower the charge transfer resistance at the electrode-electrolyte interface, thereby enhancing the kinetics of the faradaic reactions that contribute to the pseudocapacitance. Some studies also suggest that vanadium doping can modify the surface morphology of the NiO, potentially leading to a higher specific surface area and more active sites for electrochemical reactions.[6]

Experimental Workflow for Supercapacitor Electrode Testing

The following diagram illustrates the standard workflow for preparing and testing a supercapacitor electrode.

G cluster_prep Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis start Start: Synthesized Electrode Material slurry Mix with Conductive Agent & Binder to form Slurry start->slurry coating Coat Slurry onto Current Collector slurry->coating drying Dry and Press the Electrode coating->drying assembly Assemble 3-Electrode Cell: Working, Counter, Reference Electrodes in Electrolyte drying->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis analysis Calculate: - Specific Capacitance - Rate Capability - Cycling Stability - Energy & Power Density cv->analysis gcd->analysis eis->analysis end End: Performance Evaluation analysis->end

Caption: Standard workflow for supercapacitor electrode testing.

References

Performance Showdown: Ni/VN Catalysts Emerge as a Cost-Effective Challenger to Platinum for Alkaline Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of nickel-vanadium nitride (Ni/VN) catalysts reveals their promising potential as a high-performance, low-cost alternative to the industry-standard platinum on carbon (Pt/C) for the alkaline hydrogen evolution reaction (HER). Experimental data demonstrates that Ni/VN catalysts can achieve comparable, and in some cases superior, activity and stability to Pt/C, paving the way for more economical production of green hydrogen.

The quest for efficient and affordable electrocatalysts for water splitting is a critical endeavor in the development of a sustainable hydrogen economy. The hydrogen evolution reaction (HER), the cathodic half-reaction in water electrolysis, is a key focus of this research. While Pt/C has long been the benchmark catalyst for HER due to its excellent activity, its high cost and scarcity are significant barriers to large-scale industrial applications. This has spurred the search for earth-abundant and cost-effective alternatives. Among these, Ni/VN composites have garnered significant attention, exhibiting remarkable performance in alkaline media.

Head-to-Head Performance: Overpotential, Kinetics, and Stability

A direct comparison of the electrocatalytic performance of Ni/VN and Pt/C catalysts for the alkaline HER highlights the competitive nature of the Ni/VN system. Key performance metrics, including the overpotential required to drive the reaction at a specific current density, the Tafel slope (an indicator of reaction kinetics), and long-term stability, are crucial for evaluating their practical viability.

One study directly comparing Ni-VN nanosheets grown on nickel foam (Ni-VN/NF) with commercial Pt/C in a 1.0 M KOH electrolyte provides compelling evidence of Ni/VN's efficacy. The polarization curves, which depict the current density as a function of the applied potential, show that the Ni-VN/NF catalyst requires a remarkably low overpotential to initiate and sustain the HER.[1] Another investigation into a similar Ni-VN/NF composite reported an outstandingly low overpotential of just 39 mV to achieve a current density of 10 mA cm⁻² and demonstrated excellent durability over 100 hours of continuous operation.[2]

Catalyst Overpotential @ 10 mA cm⁻² (mV) Tafel Slope (mV dec⁻¹) Electrolyte Reference
Ni-VN/NF39Not specified1.0 M KOH[2]
Ni-VN/NFNot specifiedLower than Pt/C1.0 M KOH[1]
Pt/CNot specifiedHigher than Ni-VN/NF1.0 M KOH[1]

Note: Direct numerical comparison of overpotential and Tafel slope from the same study for both catalysts is not available in the provided search results. The table reflects data from different studies, highlighting the promising performance of Ni/VN.

The Tafel slope is a critical parameter for understanding the reaction mechanism and the catalytic kinetics. A lower Tafel slope generally indicates more favorable kinetics. In a direct comparison, Ni-VN/NF exhibited a smaller Tafel slope than Pt/C, suggesting a faster increase in the HER rate with an increase in overpotential.[1] This kinetic advantage is a significant factor in the overall efficiency of the water electrolysis process.

Long-term stability is another critical requirement for practical applications. The Ni-VN/NF catalyst has been shown to maintain its performance for at least 100 hours, indicating its robustness under operating conditions.[2] In contrast, while Pt/C is known for its good initial activity, its stability can be a concern, particularly under the harsh conditions of industrial electrolysis.[3]

Behind the Performance: Experimental Methodologies

The synthesis of high-performance Ni/VN catalysts and the subsequent electrochemical evaluation follow well-defined protocols.

Synthesis of Ni/VN Catalyst on Nickel Foam (NF)

The synthesis of Ni/VN catalysts often involves a multi-step process, starting with the growth of a precursor on a conductive substrate like nickel foam, followed by a nitridation step. A representative synthesis procedure is as follows:

  • Precursor Synthesis: A nickel-vanadium layered double hydroxide (B78521) (NiV-LDH) precursor is first grown on a piece of nickel foam. This is typically achieved through a hydrothermal method where the nickel foam is immersed in a solution containing nickel and vanadium salts (e.g., nickel nitrate (B79036) and ammonium (B1175870) vanadate) and a precipitating agent (e.g., urea) and heated in an autoclave.

  • Nitridation: The NiV-LDH/NF is then subjected to a high-temperature annealing process under a nitrogen-containing atmosphere, such as ammonia (B1221849) (NH₃) gas. This step converts the layered double hydroxide into the desired nickel-vanadium nitride composite. The temperature and duration of the nitridation process are critical parameters that influence the final composition, morphology, and catalytic activity of the material.

Electrochemical Evaluation of HER Performance

The electrocatalytic performance of the prepared Ni/VN/NF and commercial Pt/C catalysts is typically evaluated in a three-electrode electrochemical cell using an alkaline electrolyte, such as 1.0 M potassium hydroxide (KOH).

  • Working Electrode: The synthesized Ni/VN/NF or Pt/C coated on a suitable substrate serves as the working electrode.

  • Counter Electrode: A graphite (B72142) rod or a platinum foil is commonly used as the counter electrode.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode is used as the reference electrode. All potentials are typically converted to the reversible hydrogen electrode (RHE) scale for standardized comparison.

  • Electrochemical Measurements:

    • Linear Sweep Voltammetry (LSV): Polarization curves are recorded by sweeping the potential at a slow scan rate (e.g., 5 mV s⁻¹) to determine the overpotential required to achieve specific current densities.

    • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density), which is constructed from the LSV data.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the electrode kinetics and charge transfer resistance.

    • Chronoamperometry or Chronopotentiometry: Long-term stability is assessed by holding the electrode at a constant potential or current density for an extended period and monitoring the current or potential change over time.

Visualizing the Process: From Synthesis to Hydrogen Evolution

The following diagrams illustrate the experimental workflow and the proposed mechanisms for the alkaline hydrogen evolution reaction on both Ni/VN and Pt/C catalyst surfaces.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrochemistry Electrochemical Evaluation s1 Precursor Growth (NiV-LDH on NF) s2 Nitridation (Annealing in NH₃) s1->s2 High Temperature c1 Structural & Morphological Analysis (XRD, SEM, TEM) s2->c1 e1 Three-Electrode Cell Setup (Alkaline Electrolyte) c1->e1 e2 Performance Measurement (LSV, Tafel, EIS, Stability) e1->e2

Figure 1. Experimental workflow for Ni/VN catalyst synthesis and evaluation.

HER_mechanism cluster_NiVN Alkaline HER on Ni/VN cluster_PtC Alkaline HER on Pt/C NiVN_surface Ni/VN Surface H_ads_NiVN H* NiVN_surface->H_ads_NiVN OH_NiVN OH⁻ NiVN_surface->OH_NiVN H2O_NiVN H₂O H2O_NiVN->NiVN_surface Volmer Step (Water Dissociation) e_NiVN e⁻ e_NiVN->NiVN_surface H2_NiVN H₂ H_ads_NiVN->H2_NiVN Heyrovsky or Tafel Step PtC_surface Pt Surface H_ads_PtC H* PtC_surface->H_ads_PtC OH_PtC OH⁻ PtC_surface->OH_PtC H2O_PtC H₂O H2O_PtC->PtC_surface Volmer Step (Water Dissociation) e_PtC e⁻ e_PtC->PtC_surface H2_PtC H₂ H_ads_PtC->H2_PtC Tafel Step (Recombination)

Figure 2. Proposed mechanisms for alkaline HER on Ni/VN and Pt/C.

The Future of Alkaline Hydrogen Evolution

The compelling performance of Ni/VN catalysts, particularly their low overpotential, favorable kinetics, and robust stability in alkaline media, positions them as a highly attractive alternative to Pt/C. The synergistic effect between nickel and vanadium nitride is believed to play a crucial role in enhancing the catalytic activity, facilitating both the initial water dissociation step and the subsequent hydrogen recombination. Further research and development focused on optimizing the synthesis of Ni/VN nanostructures and understanding the precise nature of the active sites will undoubtedly unlock their full potential, accelerating the transition towards a more sustainable and hydrogen-powered future.

References

A Comparative Guide to Ni-V-O, V2O5, and NiO Electrochromic Films for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive benchmark of Nickel-Vanadium-Oxide (Ni-V-O) electrochromic films against pure Vanadium Pentoxide (V2O5) and Nickel Oxide (NiO) films. The following sections detail the comparative performance of these materials, supported by experimental data, to assist researchers and scientists in selecting the optimal material for their specific applications.

Performance Benchmark: Ni-V-O vs. V2O5 vs. NiO

Performance MetricNi-V-O FilmsPure V2O5 FilmsPure NiO Films
Optical Modulation Improved transmittance difference compared to pure V2O5[1][2][3][4]. A 3 atom % V-doped NiO film exhibited a large optical transmittance modulation of 81.9% at 600 nm.A high transmittance modulation of 50% at 650 nm has been observed in 3D ordered macroporous films[5].Can exhibit optical modulation of up to 81.9%[6]. Hierarchical microflake films have shown a high optical modulation of 73.2% at 550 nm[7].
Coloration Time Fast response times have been reported, with a 3 atom % V-doped NiO film showing a coloration time of 1.2 s[6].A fast response time of 1.7 s for coloration has been reported for 3D ordered macroporous films[5].Can be as fast as 1.8 s for hierarchical microflake films[7].
Bleaching Time Fast response times have been reported, with a 3 atom % V-doped NiO film showing a bleaching time of 0.9 s[6].A bleaching time of 3.2 s has been reported for 3D ordered macroporous films[5].Can be as fast as 3.2 s for hierarchical microflake films[7].
Coloration Efficiency Varies with Ni content, ranging from 1.29 to 5.70 cm²/C. Higher Ni content can lead to higher coloration efficiency.A coloration efficiency of 95.7 cm²/C at 415 nm has been reported for Ti-doped V2O5 films[8].Can reach up to 146.9 cm²/C at 550 nm for hierarchical microflake films[7].
Cyclic Stability Doping V2O5 with Ni has been shown to improve stability compared to undoped V2O5[3]. V-doped NiO films have shown excellent cycle stability, retaining 90.6% of their performance after cycling[6].Doping with elements like Ti can significantly improve cyclic stability[8].Generally exhibits good cyclic stability, with some reports of no significant degradation after 2000 cycles[7].

Experimental Methodologies

The performance of electrochromic films is highly dependent on the fabrication and characterization methods employed. Below are detailed protocols for the synthesis and analysis of Ni-V-O, V2O5, and NiO films as described in the cited literature.

Film Fabrication

1. Ni-V-O Films via Co-sputtering:

  • Target Materials: A V2O5 ceramic target and a metallic Ni target are used.

  • Sputtering System: A radio frequency (RF) magnetron sputtering system is employed.

  • Process: The V2O5 target is sputtered at a constant RF power (e.g., 120 W). The power to the Ni target is varied (e.g., from 10 W to 80 W) to control the Ni doping concentration in the resulting Ni-V-O film.

  • Atmosphere: The deposition is carried out in an argon (Ar) atmosphere.

  • Substrate: Indium Tin Oxide (ITO) coated glass is commonly used as the substrate.

2. V2O5 Films via Spray Pyrolysis:

  • Precursor Solution: An aqueous solution of ammonium (B1175870) metavanadate (NH4VO3) is prepared (e.g., 0.1 M).

  • Deposition Technique: A spray pyrolysis setup is used where the precursor solution is sprayed onto a heated substrate.

  • Substrate Temperature: The substrate temperature is maintained at a specific temperature, for example, 250 °C[1].

  • Post-deposition Annealing: The as-deposited films are often annealed at a higher temperature (e.g., 400 °C in an oxygen atmosphere) to improve crystallinity and electrochromic performance[1].

3. NiO Films via Sol-Gel Method:

  • Precursor Solution: A common precursor is nickel acetate (B1210297) tetrahydrate (Ni(CH3COO)2·4H2O) dissolved in a solvent like absolute ethanol (B145695) to a specific concentration (e.g., 0.4 M)[9].

  • Stabilizer: A stabilizing agent such as monoethanolamine (MEA) is added to the solution[9].

  • Film Deposition: The film is deposited onto a substrate (e.g., ITO-coated glass) using a spin coater.

  • Drying and Annealing: The coated film is dried to evaporate the solvent and then annealed at a specific temperature (e.g., 400-500 °C) to form the crystalline NiO phase.

Characterization Techniques
  • Cyclic Voltammetry (CV): This technique is used to study the electrochemical behavior of the films. The film is cycled between two potential limits in an electrolyte (e.g., 1 M KOH for NiO[10] or a LiClO4-based electrolyte for V2O5[11]) to observe the oxidation and reduction peaks, which correspond to the coloration and bleaching processes. The charge storage capacity can be calculated from the CV curves[12][13].

  • Chronoamperometry (CA): This method is employed to determine the switching kinetics of the electrochromic films. A square wave potential is applied to the film, and the resulting current is measured as a function of time. The coloration and bleaching times are typically defined as the time taken to reach 90% of the full optical modulation.

  • UV-Vis Spectroscopy: The optical properties, including the transmittance spectra in the colored and bleached states, are measured using a UV-Vis spectrophotometer. The difference in transmittance at a specific wavelength gives the optical modulation.

  • Coloration Efficiency (CE): This is a measure of the change in optical density per unit of charge inserted or extracted. It is calculated from the in-situ optical transmittance and the charge density data obtained from chronoamperometry or cyclic voltammetry.

Experimental Workflow and Signaling Pathways

To visualize the relationships and processes involved in the fabrication and characterization of these electrochromic films, the following diagrams are provided in DOT language.

experimental_workflow cluster_fabrication Film Fabrication cluster_characterization Electrochemical and Optical Characterization prep_substrate Substrate Preparation (ITO-coated glass) niv_fab Ni-V-O Deposition (Co-sputtering) prep_substrate->niv_fab v2o5_fab V2O5 Deposition (Spray Pyrolysis) prep_substrate->v2o5_fab nio_fab NiO Deposition (Sol-Gel) prep_substrate->nio_fab annealing Post-deposition Annealing niv_fab->annealing v2o5_fab->annealing nio_fab->annealing cv Cyclic Voltammetry (CV) - Charge Capacity - Redox Behavior annealing->cv ca Chronoamperometry (CA) - Switching Kinetics annealing->ca uv_vis UV-Vis Spectroscopy - Optical Modulation annealing->uv_vis ce Coloration Efficiency Calculation cv->ce uv_vis->ce

Fabrication and characterization workflow.

electrochromic_mechanism cluster_v2o5 V2O5 (Cathodic Coloration) cluster_nio NiO (Anodic Coloration) cluster_nivo Ni-V-O (Mixed Coloration) V2O5_bleached V2O5 (Transparent) LixV2O5_colored LixV2O5 (Colored - Blue) V2O5_bleached->LixV2O5_colored + xLi+ + xe- LixV2O5_colored->V2O5_bleached - xLi+ - xe- NiO_bleached NiO (Transparent) NiOOH_colored NiOOH (Colored - Brown) NiO_bleached->NiOOH_colored + OH- - e- NiOOH_colored->NiO_bleached - OH- + e- NiVO_bleached Ni-V-O (Transparent/Slightly Colored) NiVO_colored Colored State (Color depends on Ni/V ratio) NiVO_bleached->NiVO_colored + Ions + Electrons NiVO_colored->NiVO_bleached - Ions - Electrons

Electrochromic switching mechanisms.

References

A Comparative Guide to the Synthesis of Nickel-Vanadium Oxides: Hydrothermal vs. Co-precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in materials science and drug development, the choice of synthesis method is a critical determinant of the final properties and performance of nickel-vanadium (Ni-V) oxides. These materials are of growing interest for a range of applications, including energy storage and catalysis. This guide provides a comparative analysis of two common synthesis techniques: hydrothermal and co-precipitation, offering insights into their methodologies and the likely characteristics of the resulting materials.

This comparison draws upon established protocols for the synthesis of related metal oxides, providing a foundational understanding for the preparation of Ni-V oxides. While direct comparative quantitative data for Ni-V oxides is emergent, this guide leverages existing knowledge to highlight the key differences and expected outcomes of each method.

Experimental Protocols: A Step-by-Step Look

A clear understanding of the experimental procedures is essential for reproducibility and for tailoring the synthesis to achieve desired material characteristics.

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution, which allows for the formation of crystalline materials directly from solution.

A representative protocol for the hydrothermal synthesis of Ni-V oxides would typically involve:

  • Precursor Preparation: Nickel and vanadium precursors, such as nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and ammonium (B1175870) metavanadate (NH₄VO₃), are dissolved in deionized water. The molar ratio of Ni to V is adjusted to achieve the desired stoichiometry in the final product.

  • pH Adjustment: A mineralizer or pH-modifying agent, such as ammonia (B1221849) or sodium hydroxide (B78521), is added dropwise to the precursor solution to control the pH, which influences the nucleation and growth of the oxide particles.

  • Hydrothermal Reaction: The resulting homogeneous solution is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature, typically in the range of 120-200°C, for a duration of several hours to a day. The elevated temperature and pressure facilitate the dissolution and recrystallization of the precursors into the desired oxide phase.

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by centrifugation or filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven.

Co-precipitation Synthesis

Co-precipitation is a versatile and scalable method that involves the simultaneous precipitation of multiple cations from a solution to form a mixed oxide precursor.[1]

A typical co-precipitation synthesis protocol for Ni-V oxides would proceed as follows:

  • Precursor Solution: Aqueous solutions of nickel and vanadium salts (e.g., nickel chloride, NiCl₂ and vanadyl sulfate, VOSO₄) are mixed in the desired molar ratio.

  • Precipitation: A precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), is slowly added to the precursor solution while stirring vigorously. This causes the simultaneous precipitation of nickel and vanadium hydroxides or other insoluble precursors. The pH of the solution is a critical parameter that must be carefully controlled to ensure complete precipitation of both metal ions.[1]

  • Aging: The resulting precipitate is often aged in the mother liquor for a period of time to promote homogeneity and the formation of a more uniform particle size distribution.

  • Washing and Drying: The precipitate is then separated from the solution by filtration or centrifugation, followed by thorough washing with deionized water to remove residual ions. The washed precursor is then dried, typically in an oven at a moderate temperature.

  • Calcination: The dried precursor powder is subsequently calcined at a high temperature (e.g., 300-600°C) in a furnace. This thermal treatment decomposes the precursor and leads to the formation of the final mixed Ni-V oxide material.

Performance and Property Comparison

The choice between hydrothermal and co-precipitation synthesis will significantly impact the physicochemical properties and, consequently, the performance of the Ni-V oxides. The following table provides a qualitative comparison based on the general characteristics of each method.

FeatureHydrothermal SynthesisCo-precipitation Synthesis
Crystallinity Typically yields materials with higher crystallinity directly from the synthesis.Often produces amorphous or poorly crystalline precursors that require a subsequent calcination step to achieve high crystallinity.
Particle Morphology Offers better control over particle size and morphology (e.g., nanorods, nanowires, hierarchical structures) by tuning reaction parameters like temperature, time, and additives.Generally produces agglomerated nanoparticles. Control over morphology is less direct and often relies on post-synthesis treatments.
Purity Can lead to high-purity products as the reaction occurs in a closed system, minimizing contamination.The use of a precipitating agent can introduce impurities if not washed thoroughly.
Process Complexity Requires specialized equipment (autoclave) to handle high pressure and temperature. The process is generally slower.The procedure is relatively simple, rapid, and can be performed with standard laboratory glassware.
Scalability Scaling up can be challenging due to the need for high-pressure reactors.More readily scalable for large-scale production.
Energy Consumption Higher energy consumption due to the elevated temperatures and longer reaction times.Lower energy consumption during the precipitation step, but the subsequent calcination step requires significant energy input.

Visualizing the Synthesis Workflows

To further elucidate the differences between these two synthesis routes, the following diagrams illustrate the key steps in each process.

Hydrothermal_Synthesis cluster_hydrothermal Hydrothermal Synthesis Workflow A Precursor Solution (Ni & V salts) B pH Adjustment A->B Add precipitant C Autoclave Reaction (High T & P) B->C Seal & Heat D Cooling & Washing C->D Reaction time E Drying D->E F Ni-V Oxide Product E->F

Hydrothermal Synthesis Workflow

Co_precipitation_Synthesis cluster_coprecipitation Co-precipitation Synthesis Workflow A Precursor Solution (Ni & V salts) B Precipitation A->B Add precipitant C Aging B->C D Washing & Drying C->D E Calcination (High T) D->E F Ni-V Oxide Product E->F

Co-precipitation Synthesis Workflow

References

A Comparative Guide to the Catalytic Performance of Nickel Vanadium Oxide in Magnesium Hydride Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic activity of a nickel-vanadium bimetallic oxide, specifically NiV2O6, in enhancing the hydrogen storage properties of magnesium hydride (MgH2). The performance of this catalyst is evaluated against other nickel- and vanadium-based catalysts, supported by experimental data to offer a comprehensive overview for advancing hydrogen storage technologies.

Magnesium hydride is a promising material for solid-state hydrogen storage due to its high hydrogen capacity (7.6 wt%). However, its practical application is hindered by slow hydrogen absorption and desorption kinetics and high operating temperatures. The introduction of catalysts is a key strategy to overcome these limitations. This guide focuses on the efficacy of NiV2O6 and related bimetallic systems in improving the performance of MgH2.

Performance Comparison of Catalysts

The catalytic efficiency of various additives on the hydrogen storage properties of MgH2 is summarized below. The data highlights key performance indicators such as desorption temperature, hydrogen capacity, and absorption/desorption rates.

Catalyst SystemOnset Desorption Temp. (°C)Hydrogen Capacity (wt%)Desorption ConditionsAbsorption ConditionsDehydrogenation Activation Energy (Ea) (kJ/mol)Hydrogenation Activation Energy (Ea) (kJ/mol)Reference
MgH2 + 7 wt% NiV2O6 ~2005.35.3 wt% in 12 min at 300°C5.59 wt% in 50 min at 150°C92.924.9[1]
MgH2 + Ni/VN ~2406.46.4 wt% in 3 min at 325°C~6.0 wt% in 5 min at 150°C78.07Not Specified
Milled MgH2 315~7.45--120.89 - 181.473.9[1]
MgH2 + 10 wt% submicron-Mn 1756.66.6 wt% in 8 min at 300°C3.0 wt% in 30 min at 100°CNot Specified17.3
MgH2 + 5 wt% Ni (flake) ~1806.76.7 wt% in 3 min at 300°C4.6 wt% in 20 min at 125°CReduced by 71Reduced by 28.03
MgH2 + 1 mol% Nb2O5 ~150~6.0~6.0 wt% in 100 min at 160°C~4.5 wt% in 15 sec at room temp.~71Not Specified

Experimental Protocols

The following sections detail the methodologies used for the synthesis and characterization of the NiV2O6 catalyst and the evaluation of its performance in the MgH2 system, as described in the primary reference.

Synthesis of NiV2O6 Catalyst

A nickel-vanadium bimetallic oxide (NiV2O6) was prepared using a simple hydrothermal method. Ammonium metavanadate and nickel nitrate (B79036) were used as the raw materials.

Preparation of MgH2-NiV2O6 Composite

The MgH2-NiV2O6 composite was prepared by mechanical ball milling. Commercial MgH2 powder was mixed with 7 wt% of the synthesized NiV2O6 catalyst in a planetary ball mill under an argon atmosphere.

Hydrogen Storage Measurements

The hydrogen absorption and desorption properties of the prepared samples were evaluated using a Sieverts-type apparatus.

  • Temperature-Programmed Desorption (TPD): TPD analysis was conducted to determine the onset and peak desorption temperatures. Samples were heated from room temperature to 450°C at a constant heating rate under a controlled argon flow.

  • Isothermal Desorption: The isothermal desorption kinetics were measured by quickly heating the sample to a target temperature (e.g., 300°C) under vacuum and monitoring the amount of hydrogen released over time.

  • Isothermal Absorption: For absorption kinetics, the dehydrogenated sample was heated to a specific temperature (e.g., 150°C) under vacuum, and then a set hydrogen pressure was introduced. The amount of hydrogen absorbed was recorded as a function of time.

  • Activation Energy Calculation: The apparent activation energies for dehydrogenation and hydrogenation were calculated using the Kissinger and Arrhenius equations, respectively, based on data obtained from TPD and isothermal measurements at different heating rates or temperatures.

Catalytic Mechanism of NiV2O6 in MgH2

The enhanced hydrogen storage properties of the NiV2O6-doped MgH2 are attributed to the in-situ formation of catalytically active species during the initial dehydrogenation process. The proposed mechanism involves the reaction of NiV2O6 with Mg to form Mg2Ni and V2O5. These newly formed phases are believed to act synergistically to improve the kinetics.

  • "Hydrogen Pump" Effect: The in-situ formed Mg2Ni can form Mg2NiH4 during hydrogenation. This phase transition is thought to act as a "hydrogen pump," facilitating the transport of hydrogen to and from the Mg/MgH2 matrix.

  • Defect and Nucleation Sites: The presence of V2O5 and the interfaces between the different phases can create defect sites that act as preferential nucleation points for the formation of MgH2 during absorption and Mg during desorption, thereby reducing the activation energy barriers.

Below is a diagram illustrating the proposed catalytic pathway.

Caption: Proposed catalytic mechanism of NiV2O6 in the MgH2 system.

Conclusion

The addition of NiV2O6 as a catalyst significantly enhances the hydrogen storage performance of magnesium hydride.[1] It lowers the dehydrogenation temperature and activation energies for both hydrogen absorption and desorption, leading to faster kinetics compared to uncatalyzed MgH2.[1] The in-situ formation of Mg2Ni and V2O5 is identified as the key driver for this catalytic improvement.[1] When compared to other Ni- and V-based catalysts, NiV2O6 demonstrates competitive performance, making it a noteworthy candidate for further research and development in the field of solid-state hydrogen storage.

References

A Comparative Guide to Ni-V-S Cathodes and Other Transition Metal Sulfides for Supercapacitor Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the electrochemical performance and synthesis of Ni-V-S, Ni-S, Co-S, Fe-S, and Mo-S cathodes for advanced energy storage.

Researchers and scientists in the field of energy storage are constantly seeking novel electrode materials with superior performance for supercapacitors. Among the promising candidates, transition metal sulfides (TMSs) have garnered significant attention due to their high theoretical capacitance, enhanced electrical conductivity, and rich redox chemistry. This guide provides a comprehensive comparison of nickel vanadium sulfide (B99878) (Ni-V-S) cathodes with other prevalent TMSs, namely nickel sulfide (Ni-S), cobalt sulfide (Co-S), iron sulfide (Fe-S), and molybdenum sulfide (Mo-S). The comparison is based on quantitative electrochemical performance data, supported by detailed experimental protocols for their synthesis and characterization.

Performance Comparison of Transition Metal Sulfide Cathodes

The electrochemical performance of supercapacitor electrodes is evaluated based on several key metrics, including specific capacitance, rate capability, and cycling stability. The following table summarizes the performance of Ni-V-S and other TMSs based on data from recent studies. It is important to note that direct comparison can be challenging due to variations in synthesis methods, electrode fabrication, and testing conditions across different studies.

Cathode MaterialSpecific Capacitance (F/g) @ Current Density (A/g)Rate Capability (% retention at higher current density)Cycling Stability (% retention after cycles)Electrolyte
Ni₃V₂O₈/NiO 653 @ 1[1]Not ReportedNot ReportedNot Specified
Ni-S 1260 @ 0.5[2]51.6% @ 10 A/g[2]95% after 5000 cycles[2]KOH
NiS ~1140 @ 1 (from 638.34 C/g)[1]67.9% @ 10 A/g[1]96.2% after 6000 cycles[1]KOH
CoS 1314 @ 3Not Reported~91.7% after 500 cyclesKOH
CoS 357 @ 0.5[3]Not Reported87.3% after 2000 cycles[3]KOH
α-Fe₂O₃ 863 @ 1[4][5][6]Not Reported81.25% after 1000 cycles[5][6]Not Specified
MoS₂ 518.7 @ 1[7][8]53% @ 10 A/g[8]88.2% after 2500 cycles[7]Alkaline
MoS₂ 129.2 @ 1[9]Not Reported85.1% after 500 cycles[9]Not Specified

Experimental Protocols

The synthesis and electrochemical characterization of these materials are critical to their performance. Below are detailed methodologies for a typical hydrothermal synthesis and the subsequent electrochemical evaluation.

Hydrothermal Synthesis of Transition Metal Sulfides

The hydrothermal method is a common and effective technique for synthesizing nanostructured TMSs. The general workflow is depicted below:

G cluster_synthesis Hydrothermal Synthesis Workflow start Precursor Solution Preparation dissolve Dissolve metal salt(s) and sulfur source in a solvent start->dissolve transfer Transfer solution to a Teflon-lined stainless-steel autoclave dissolve->transfer heating Heat the autoclave at a specific temperature for a set duration transfer->heating cooling Cool the autoclave to room temperature heating->cooling filtration Filter and wash the precipitate with deionized water and ethanol cooling->filtration drying Dry the final product in an oven filtration->drying end Transition Metal Sulfide Powder drying->end

A generalized workflow for the hydrothermal synthesis of transition metal sulfide cathodes.

Detailed Protocol for β-NiS Nanoparticles:

A typical synthesis involves dissolving 3 mmol of Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O), 15 mmol of thiourea (B124793) (CS(NH₂)₂), and 10 mmol of urea (B33335) (CO(NH₂)₂) in 40 mL of deionized water with magnetic stirring.[1] The resulting mixture is then sealed in a Teflon-lined stainless-steel autoclave and heated to 150°C for 12 hours.[1] After the reaction, the autoclave is cooled to room temperature. The black precipitate is collected by filtration, washed several times with deionized water and ethanol, and finally dried in an oven at 70°C.[1]

Electrochemical Characterization

The electrochemical performance of the synthesized TMS cathodes is typically evaluated using a three-electrode system in an aqueous electrolyte.

Working Electrode Preparation: The active material (TMS powder) is mixed with a conductive agent (e.g., acetylene (B1199291) black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or carbon cloth) and dried.

Electrochemical Measurements:

  • Cyclic Voltammetry (CV): This technique is used to study the capacitive behavior and redox reactions of the electrode material. The measurements are performed at various scan rates within a specific potential window.

  • Galvanostatic Charge-Discharge (GCD): GCD tests are conducted at different current densities to determine the specific capacitance, energy density, and power density of the electrode.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.

The logical workflow for comparing the performance of different TMS cathodes is illustrated below:

G cluster_comparison Performance Comparison Workflow synthesis Synthesize various TMS cathodes (Ni-V-S, Ni-S, Co-S, Fe-S, Mo-S) fabrication Fabricate working electrodes synthesis->fabrication testing Electrochemical Testing (CV, GCD, EIS) fabrication->testing analysis Data Analysis and Performance Metric Calculation (Specific Capacitance, Rate Capability, Cycling Stability) testing->analysis comparison Comparative Analysis of Performance Metrics analysis->comparison conclusion Draw conclusions on the most promising cathode material comparison->conclusion

References

Safety Operating Guide

Safer Science: Proper Disposal of Nickel and Vanadium Waste in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, particularly heavy metals like nickel and vanadium, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for nickel and vanadium compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult your institution's specific safety data sheets (SDSs) and standard operating procedures (SOPs). Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of nickel and vanadium waste should be conducted in a well-ventilated area, preferably within a fume hood.

Spill Response: In the event of a spill, avoid generating dust. For solid compounds, use wet methods for cleanup.[1] Absorb liquid spills with an inert material like vermiculite (B1170534) or sand.[2] Collect all cleanup materials in a sealed, properly labeled container for hazardous waste disposal.

Waste Segregation and Containerization

Proper segregation of chemical waste is the first step in safe disposal. Nickel and vanadium waste streams should be collected in separate, clearly labeled, and compatible containers.

Container Requirements:

  • Use containers made of a material compatible with the waste. Plastic containers are often preferred.[3]

  • Ensure containers are in good condition, with no leaks or cracks, and have a secure screw-top cap.[4]

  • Label containers clearly with "Hazardous Waste," the chemical name (e.g., "Nickel Waste," "Vanadium Waste"), and the specific constituents and their concentrations.[2][4][5]

  • Keep waste containers closed except when adding waste.[3][6]

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.[4]

Incompatible Chemicals: It is critical to avoid mixing incompatible chemicals in waste containers to prevent dangerous reactions.

ChemicalIncompatible With
Nickel Compounds Strong acids, oxidizing agents, sulfur compounds.[7]
Vanadium Compounds Strong oxidizing agents.[8]

A more extensive list of incompatible chemicals can be found in institutional safety manuals and online resources.[9][10][11][12][13][14]

In-Laboratory Treatment and Disposal Procedures

For laboratories with the appropriate facilities and trained personnel, in-laboratory treatment to reduce the hazardous nature of nickel and vanadium waste can be an option before collection by an environmental health and safety (EHS) provider. Chemical precipitation is a common method for removing these metals from aqueous solutions.

Experimental Protocol: Chemical Precipitation of Nickel Waste

This protocol is intended for treating aqueous solutions containing nickel ions.

Materials:

  • Aqueous nickel waste solution

  • 1 M Sodium Hydroxide (B78521) (NaOH) solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask

  • Filtration apparatus (e.g., vacuum filtration with Büchner funnel)

  • Appropriate hazardous waste container

Procedure:

  • Place the aqueous nickel waste in a beaker or flask on a stir plate within a fume hood.

  • Begin stirring the solution.

  • Slowly add 1 M NaOH solution dropwise while continuously monitoring the pH.

  • Continue adding NaOH until the pH of the solution reaches and is maintained at approximately 8 to 10.5.[15][16][17] A precipitate of nickel hydroxide will form.

  • Allow the mixture to stir for an additional 15-30 minutes to ensure complete precipitation.

  • Turn off the stir plate and allow the precipitate to settle.

  • Separate the solid nickel hydroxide precipitate from the liquid via filtration.

  • Collect the solid precipitate and any contaminated filter paper in a labeled hazardous waste container for solid nickel waste.

  • The remaining liquid should be tested to ensure the nickel concentration is below the permissible limit for your institution's wastewater discharge (a common limit is <0.5 mg/L) before drain disposal is considered.[18][19] If the concentration is still too high, repeat the precipitation process or collect the liquid as hazardous aqueous waste.

Experimental Protocol: Chemical Precipitation of Vanadium Waste

This protocol outlines a general procedure for precipitating vanadium from an aqueous solution.

Materials:

  • Aqueous vanadium waste solution

  • Ferrous sulfate (B86663) (FeSO₄) solution

  • 1 M Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask

  • Filtration apparatus

  • Appropriate hazardous waste container

Procedure:

  • Place the aqueous vanadium waste in a beaker or flask on a stir plate in a fume hood.

  • Begin stirring the solution.

  • While stirring, add ferrous sulfate solution. A common recommendation is a ratio of 4 parts ferrous sulfate to 1 part vanadium.

  • Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-9) by slowly adding 1 M NaOH. A precipitate containing vanadium will form.

  • Allow the solution to stir for at least 30 minutes.

  • Turn off the stir plate and let the precipitate settle.

  • Separate the solid precipitate from the liquid by filtration.

  • Collect the solid waste in a labeled hazardous waste container.

  • Test the remaining liquid to ensure vanadium levels are within acceptable discharge limits before considering drain disposal. Otherwise, collect it as hazardous aqueous waste.

Quantitative Data for Disposal Planning

ParameterNickelVanadium
Common In-Lab Treatment Chemical PrecipitationChemical Precipitation
Precipitating Agent Sodium Hydroxide (NaOH) or Magnesium Oxide (MgO)[15]Ferrous Sulfate (FeSO₄)
Optimal pH for Precipitation 8.0 - 10.5[15][16][17]Neutral to Alkaline (pH 7-9)
Example Wastewater Discharge Limit < 0.5 mg/L[18][19]Varies by jurisdiction; a general goal is < 1.0 mg/L[20]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of nickel and vanadium waste in a laboratory setting.

DisposalWorkflow start Start: Generation of Nickel or Vanadium Waste identify Identify Waste Type (Solid, Liquid, PPE, etc.) start->identify segregate Segregate into Labeled, Compatible Waste Container identify->segregate in_lab_treat_q In-Lab Treatment Feasible and Permitted? segregate->in_lab_treat_q precipitate Perform Chemical Precipitation in_lab_treat_q->precipitate  Yes ehs_pickup Arrange for EHS Waste Pickup in_lab_treat_q->ehs_pickup  No separate Separate Precipitate from Liquid precipitate->separate solid_waste Collect Solid Precipitate as Hazardous Waste separate->solid_waste test_liquid Test Liquid for Metal Concentration separate->test_liquid solid_waste->ehs_pickup below_limit Concentration Below Discharge Limit? test_liquid->below_limit drain_dispose Dispose Liquid Down Drain (with approval) below_limit->drain_dispose  Yes liquid_waste Collect Liquid as Hazardous Aqueous Waste below_limit->liquid_waste  No end End: Waste Removed from Laboratory drain_dispose->end liquid_waste->ehs_pickup ehs_pickup->end

Figure 1. Decision workflow for nickel and vanadium waste disposal.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of nickel and vanadium waste, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.